molecular formula C8H6BrNS B1443536 2-AMINO-5-BROMO-BENZO[B]THIOPHENE CAS No. 45894-06-2

2-AMINO-5-BROMO-BENZO[B]THIOPHENE

Cat. No.: B1443536
CAS No.: 45894-06-2
M. Wt: 228.11 g/mol
InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
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Description

2-AMINO-5-BROMO-BENZO[B]THIOPHENE is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAIYIHFDGRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304681
Record name 5-Bromobenzo[b]thiophen-2-amine
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45894-06-2
Record name 5-Bromobenzo[b]thiophen-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45894-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo[b]thiophen-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-benzo[b]thiophene from 5-Bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 2-amino-5-bromo-benzo[b]thiophene, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the readily available starting material, 5-bromo-2-fluorobenzonitrile, and proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization. This document will delve into the strategic considerations of the synthesis, the underlying reaction mechanisms, a detailed experimental protocol, and the characterization of the final product.

Strategic Approach and Significance

The 2-aminobenzothiophene scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The strategic placement of the amino and bromo functionalities on the benzothiophene core allows for further chemical modifications, making this compound a versatile intermediate for the synthesis of targeted therapeutic agents.

The chosen synthetic pathway leverages the reactivity of the starting material, 5-bromo-2-fluorobenzonitrile. The electron-withdrawing nitrile group activates the ortho-fluoro substituent towards nucleophilic aromatic substitution. This allows for the facile introduction of a sulfur nucleophile, which is the key step in building the thiophene ring.

Mechanistic Rationale

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile is a two-step process occurring in a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the attack of a sulfur nucleophile, such as the hydrosulfide ion (HS⁻) generated from sodium sulfide (Na₂S) in a protic solvent, on the carbon atom bearing the fluorine atom. The fluorine atom, being a good leaving group, is displaced to form a 2-mercaptobenzonitrile intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The in situ generated 2-mercaptobenzonitrile then undergoes an intramolecular cyclization. This step is analogous to the Thorpe-Ziegler cyclization, where the nucleophilic sulfur attacks the electrophilic carbon of the nitrile group. This ring closure forms a cyclic imine intermediate, which then tautomerizes to the more stable enamine, yielding the final this compound product.

The overall reaction pathway can be visualized as follows:

Synthesis_Pathway start 5-Bromo-2-fluorobenzonitrile intermediate 2-Mercapto-5-bromobenzonitrile Intermediate start->intermediate + NaSH product This compound intermediate->product Intramolecular Cyclization

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a well-reasoned proposal based on analogous reactions found in the literature. Researchers should perform small-scale trials to optimize the reaction conditions.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Sulfur Reagent: To the stirred solution, add sodium sulfide nonahydrate (1.2 eq) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterValue
Starting Material5-Bromo-2-fluorobenzonitrile
ReagentSodium sulfide nonahydrate
SolventN,N-Dimethylformamide (DMF)
Temperature80-100 °C
Reaction Time4-8 hours
Expected ProductThis compound
Purification MethodColumn Chromatography

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 45894-06-2) should be confirmed by standard analytical techniques.[][2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, which should correspond to the calculated molecular weight of C₈H₆BrNS (228.11 g/mol ).[][2]

Spectral data for this compound can be found in various chemical databases for comparison.[3]

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid acidification of the reaction mixture during work-up until any residual sulfide has been quenched.

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

By following this detailed guide, researchers and scientists can effectively synthesize this compound, a key intermediate for the development of novel therapeutic agents. The provided mechanistic insights and experimental protocol offer a solid foundation for the successful execution of this important chemical transformation.

Sources

2-amino-5-bromo-benzo[b]thiophene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-5-bromo-benzo[b]thiophene

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted benzothiophene, it belongs to a class of compounds present in numerous biologically active molecules and approved pharmaceuticals, including antipsychotics, selective estrogen receptor modulators, and antifungal agents.[1][2] The unique arrangement of its functional groups—an electron-donating amine at the C2 position and an electron-withdrawing bromine atom at the C5 position—imparts a distinct reactivity profile. This guide offers a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its role as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 45894-06-2[3][][5]
Molecular Formula C₈H₆BrNS[3][]
Molecular Weight 228.11 g/mol [3][]
Appearance Off-white solid (typical)
Boiling Point 370.8 ± 22.0 °C (Predicted)[3]
Density 1.734 ± 0.06 g/cm³ (Predicted)[3]
SMILES NC1=CC2=CC(Br)=CC=C2S1[][6][7]
InChIKey GSEAIYIHFDGRAP-UHFFFAOYSA-N[][6]
Spectroscopic Signature

The structural features of this compound can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the benzene and thiophene rings, as well as the protons of the primary amine. The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the bicyclic system.[6]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule, with chemical shifts influenced by the attached heteroatoms (S, N, Br) and the overall aromaticity.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by its three key structural components: the nucleophilic amino group, the versatile bromo group, and the benzothiophene ring system. This allows for selective functionalization at different sites, making it a highly valuable synthetic intermediate.

Reactivity_Map cluster_0 This compound mol Structure Image Placeholder N_Func N-Functionalization (Acylation, Alkylation) mol->N_Func Amino Group (C2) C_Br_Func C-Br Functionalization (Cross-Coupling) mol->C_Br_Func Bromo Group (C5) Ring_Func Ring Electrophilic Substitution mol->Ring_Func Benzene Ring (C4, C6, C7)

Caption: Key reactive sites on the this compound scaffold.

Reactions at the Amino Group

The primary amine at the C2 position is a potent nucleophile and readily undergoes a variety of functionalization reactions.

  • N-Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed under basic conditions, such as the Schotten-Baumann method, to neutralize the acidic byproduct.[8] This transformation is crucial for modifying the electronic properties of the molecule and is a common step in the synthesis of bioactive compounds.

  • Thiourea Formation: Reaction with isothiocyanates provides a straightforward route to N-arylthiourea derivatives.[9][10] These thioureas can serve as precursors for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[9]

Reactions at the Bromo Group: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is arguably the most powerful application of this building block.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This method is exceptionally robust and tolerant of various functional groups, allowing for the introduction of diverse aryl or heteroaryl substituents at the C5 position.[12][13][14] The ability to create biaryl structures is fundamental to the development of many modern pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[15][16] It is a premier method for synthesizing complex diaryl amines and N-aryl heterocycles.[17] This transformation allows for the extension of the molecular scaffold and the introduction of amine functionalities that can be critical for biological activity and improving physicochemical properties like solubility.

Electrophilic Aromatic Substitution on the Ring

The benzothiophene ring itself can undergo electrophilic substitution. The regiochemical outcome is dictated by the combined electronic effects of the existing substituents.

  • Directing Effects:

    • The 2-amino group is a powerful activating group and is ortho, para-directing. In the context of the benzothiophene system, it strongly activates the C3 position.

    • The 5-bromo group is a deactivating group but is also ortho, para-directing. It directs incoming electrophiles to the C4 and C6 positions.

  • Predicted Reactivity: The overall reactivity towards electrophiles is a balance of these competing effects. The thiophene ring is inherently more reactive than the benzene ring in electrophilic substitutions.[18][19] However, the powerful activation of the C3 position by the amino group is the most significant factor. Therefore, electrophilic attack is most likely to occur at the C3 position. Reactions on the benzene ring (C4, C6, C7) would require harsher conditions due to the deactivating effect of the bromo substituent and the fused thiophene ring.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications.

  • Anticancer Agents: The benzo[b]thiophene core is found in compounds designed as inhibitors of microtubule polymerization, which is a key target for anticancer drugs. For instance, shifting an amino group from the C3 to the C5 position in certain 2-aroyl-benzo[b]thiophene derivatives led to a significant increase in antiproliferative activity.[20]

  • Kinase Inhibitors: The ability to readily functionalize the scaffold via cross-coupling makes it an ideal starting point for developing kinase inhibitors, which often feature complex biaryl or N-aryl structures.[21]

  • Antimicrobial Agents: Thiophene-containing compounds have a long history as antimicrobial agents.[22] The functional group handles on this compound allow for the synthesis of diverse libraries to screen for antibacterial and antifungal activity.[23][24]

Experimental Protocols

The following protocols are generalized procedures for key transformations of this compound, based on established methodologies for similar substrates.

Protocol 1: N-Acylation using Acetyl Chloride

This protocol describes the N-acetylation of the primary amine under Schotten-Baumann conditions.[8]

  • Materials:

    • This compound

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Add 10% aqueous NaOH solution (2.0 eq).

    • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an arylboronic acid with the C5-bromo position.[12][25]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq) or other suitable palladium catalyst/ligand system

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Ethyl acetate

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (dioxane/water) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar¹-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar²-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for coupling a primary or secondary amine at the C5-position.[17][26]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos or other suitable biarylphosphine ligand (0.05 eq)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and NaOᵗBu to a dry Schlenk flask.

    • Add this compound and the amine coupling partner.

    • Add the anhydrous solvent.

    • Seal the flask and heat to 90-110 °C for 4-24 hours, monitoring the reaction progress.

  • Workup and Purification:

    • Cool the mixture to room temperature and pass it through a short plug of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OxAdd Ar-Br AmineCoord Amine Complex (Ar-Pd(II)-NR¹R²)L OxAdd->AmineCoord HNR¹R² Base, -HBr AmineCoord->Pd0 Reductive Elimination Product Ar-NR¹R² AmineCoord->Product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

This compound is a compound of considerable strategic importance in modern organic synthesis. Its well-defined chemical properties and predictable, versatile reactivity make it an invaluable scaffold. The ability to perform selective functionalization at the amino group, the bromo group, and the heterocyclic ring system provides chemists with a powerful toolkit for constructing complex molecular architectures. Its proven utility in the synthesis of biologically active molecules ensures that this compound will remain a key building block for future innovations in drug discovery and materials science.

References

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  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

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Sources

biological activity of 2-amino-5-bromo-benzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-bromo-benzo[b]thiophene Derivatives

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of synthetic chemistry and biological application. The benzo[b]thiophene scaffold is a recurring motif in medicinal chemistry, valued for its structural rigidity and diverse functionalization potential.[1] This guide focuses specifically on the this compound core, a substitution pattern that has yielded compounds of significant pharmacological interest. Our objective is not merely to list findings but to dissect the causal relationships between molecular structure, synthetic strategy, and biological outcome. We will explore why these molecules are potent, how their activity is measured, and the established protocols that ensure reliable and reproducible results. This document is intended for researchers and drug development professionals who require a deep, actionable understanding of this promising chemical space.

The this compound Scaffold: A Privileged Structure

The benzo[b]thiophene system, an isostere of indole, consists of a thiophene ring fused to a benzene ring.[2] This scaffold is present in numerous biologically active molecules and approved drugs like Zileuton and Raloxifene.[3] The introduction of an amino group at the C-2 position and a bromine atom at the C-5 position creates a "privileged scaffold". This term refers to molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[4]

The 2-amino group serves as a versatile synthetic handle and a key hydrogen bond donor, crucial for interacting with biological targets. The 5-bromo substituent significantly influences the molecule's properties by:

  • Enhancing Lipophilicity: Potentially improving cell membrane permeability.[5]

  • Enabling Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, stabilizing interactions with electronegative atoms (like oxygen or nitrogen) in the binding pockets of target proteins. This can lead to enhanced binding affinity and selectivity.[5]

This unique combination of substituents has paved the way for developing derivatives with potent anticancer, antimicrobial, and other pharmacological activities.

Synthetic Pathways and Methodologies

The synthesis of the this compound core is a critical first step. While numerous methods exist for creating benzothiophenes, a common and reliable strategy for this specific scaffold involves a multi-step sequence starting from a substituted nitro compound. The rationale behind this approach is the ready availability of starting materials and the high-yield, well-established nature of the reactions.

Workflow for Synthesis of this compound Derivatives

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Further Derivatization (Optional) A Substituted Thiophenol C 5-Nitrobenzo[b]thiophene Intermediate A->C K2CO3, Acetone (reflux) B α-Bromoacetophenone B->C D 5-Nitrobenzo[b]thiophene Intermediate E 5-Aminobenzo[b]thiophene Derivative D->E SnCl2, Ethanol (reflux) F 5-Aminobenzo[b]thiophene Derivative G Target Compound F->G Acylation / Alkylation etc.

Caption: General synthetic workflow for aminobenzothiophene derivatives.

Protocol 1: Synthesis via Nitro-Intermediate Reduction

This protocol is adapted from methodologies that have proven effective for generating aminobenzothiophenes with high purity and yield.[6] It is a self-validating system as the intermediates can be isolated and characterized at each stage to confirm the reaction's progress before proceeding.

  • Objective: To synthesize a 2-aroyl-5-aminobenzo[b]thiophene derivative.

  • Materials: 4-Bromo-2-mercaptophenol (or other substituted thiophenols), 2-bromo-1-(aryl)ethanone, potassium carbonate (K₂CO₃), acetone, tin(II) chloride (SnCl₂), ethanol.

  • Step-by-Step Procedure:

    • Synthesis of the 5-Nitrobenzo[b]thiophene Intermediate:

      • To a solution of the appropriate thiophenol (e.g., 4-bromo-2-mercaptophenol) in acetone, add potassium carbonate.

      • Add the desired α-bromoacetophenone derivative dropwise to the mixture.

      • Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

      • After completion, cool the mixture, filter the solid, and concentrate the filtrate under reduced pressure to obtain the crude 5-nitrobenzo[b]thiophene derivative.

      • Purify the crude product by column chromatography or recrystallization.

    • Reduction of the Nitro Group:

      • Dissolve the purified 5-nitrobenzo[b]thiophene intermediate in ethanol.

      • Add an excess of tin(II) chloride (SnCl₂) to the solution.

      • Reflux the mixture for 3-5 hours until TLC indicates the complete consumption of the starting material.

      • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final 2-aroyl-5-aminobenzo[b]thiophene derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Anticancer Activity: Mechanisms and Efficacy

Derivatives of the 2-aminobenzothiophene scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[7][8] The 5-bromo substitution is often a key feature in highly potent analogs. The anticancer effects are primarily attributed to two well-defined mechanisms: inhibition of microtubule dynamics and modulation of critical kinase signaling pathways.

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in maintaining cell shape and are critical for forming the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Certain 2-amino-5-substituted-benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[6] They bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6] Structure-activity relationship (SAR) studies have shown that shifting an amino group from the C-3 to the C-5 position can increase potency by over 10-fold, highlighting the critical role of substituent placement.[6]

G cluster_0 Cellular Process cluster_1 Drug Action Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Mitosis (M-Phase) Spindle->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Arrest G2/M Phase Arrest Mitosis->Arrest Drug 2-Amino-5-bromo- benzo[b]thiophene Derivative Drug->Microtubule Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of antimitotic activity via tubulin inhibition.

Mechanism II: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Benzothiophene derivatives have been developed as inhibitors of several key kinases.

  • VEGFR-2/AKT Inhibition: Some fused thiophene derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinase.[10] VEGFR-2 is critical for angiogenesis (the formation of new blood vessels that tumors need to grow), while the AKT pathway is a central node for cell survival signaling. Dual inhibition can thus starve the tumor of its blood supply and simultaneously promote cancer cell death.

  • MAP Kinase Kinase 2 (MK2) Inhibition: Optimization of benzothiophene scaffolds has led to potent and selective inhibitors of MK2, a kinase involved in inflammatory responses and cell cycle regulation.[9]

In Vitro Antiproliferative Efficacy

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound Class Cancer Cell Line Activity (IC₅₀) Mechanism Reference
2-Aroyl-5-aminobenzo[b]thiopheneK562 (Leukemia)2.6 - 18 nMTubulin Polymerization Inhibition[6]
Fused Thiophene Derivative (3b)HepG2 (Liver)3.105 µMVEGFR-2/AKT Inhibition[10]
Fused Thiophene Derivative (3b)PC-3 (Prostate)2.15 µMVEGFR-2/AKT Inhibition[10]
2-Amino Thiophene Derivative (6CN14)HeLa (Cervical)< 5 µMCytostatic / Antiproliferative[7]
2-Amino Thiophene Derivative (7CN09)PANC-1 (Pancreatic)< 5 µMCytostatic / Antiproliferative[7]
Protocol 2: MTT Assay for In Vitro Antiproliferative Activity

This protocol describes a standard colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

  • Materials: Cancer cell lines (e.g., HeLa, PANC-1), culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compounds, doxorubicin (positive control), DMSO (vehicle control), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.[7]

    • Incubation: Incubate the plates for 24 to 48 hours.[7]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11] Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobials with activity against a range of pathogens, including bacteria and mycobacteria.[12][13]

Spectrum of Activity
  • Anti-mycobacterial: Aminobenzothiophenes have been identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. Compounds such as 5-aminobenzothiophene have shown significant activity with low cytotoxicity, making them promising leads for developing new anti-tuberculosis agents.[12]

  • Antibacterial (Gram-Negative): The outer membrane of Gram-negative bacteria like E. coli and P. aeruginosa presents a significant permeability barrier. While many benzothiophene derivatives show limited activity alone, their efficacy can be dramatically improved when co-administered with an outer membrane permeabilizing agent like polymyxin B (PMB).[11] This synergistic approach suggests the compounds' primary target is intracellular.

  • Antibacterial (Gram-Positive): Several derivatives have demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[13]

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound Class Microorganism Activity (MIC) Reference
6-AminobenzothiopheneM. smegmatis0.78 µg/mL[12]
Novel Benzo[b]thiopheneE. coli (with PMB)8 - 64 µg/mL[11]
Benzo[b]thiophene AcylhydrazoneMRSA4 µg/mL[13]
Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterium.

  • Materials: Bacterial strain (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compound, standard antibiotic (e.g., ampicillin), bacterial inoculum standardized to 0.5 McFarland.

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

    • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The this compound scaffold is a cornerstone for the development of potent, biologically active molecules. The strategic placement of the amino and bromo groups provides a powerful platform for generating compounds with significant anticancer and antimicrobial properties. The antimitotic activity, driven by tubulin polymerization inhibition, has yielded derivatives with nanomolar potency against cancer cell lines.[6] Similarly, the scaffold has proven effective against challenging pathogens like MRSA and mycobacteria.[12][13]

The path forward requires a multi-pronged approach. For oncology, lead compounds should be advanced into in vivo xenograft models to assess efficacy and safety. Further optimization should focus on improving kinase selectivity to minimize off-target effects. For infectious diseases, elucidating the precise mechanism of action and exploring strategies to overcome bacterial efflux pumps in Gram-negative bacteria are critical next steps.[14] The continued exploration of this privileged scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

  • Romagnoli, R., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McLaughlin, G., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. Available at: [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. Available at: [Link]

  • de Carvalho, M. S., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Miller, W. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. RSC Medicinal Chemistry. Available at: [Link]

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  • Abdel-Rahman, H. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Masaki, H., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Le Borgne, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Available at: [Link]

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The Versatile Scaffold: A Technical Guide to 2-Amino-5-bromo-benzo[b]thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a variety of biological targets. The benzo[b]thiophene nucleus is a prominent member of this class, featured in a range of clinically successful drugs and investigational agents.[1][2][3] This in-depth guide focuses on a particularly valuable, yet underexplored, derivative: 2-amino-5-bromo-benzo[b]thiophene . The strategic placement of a nucleophilic amino group and a synthetically versatile bromo substituent makes this compound a powerful building block for the creation of diverse molecular libraries aimed at complex therapeutic targets. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and potential applications in modern medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₆BrNS[4][]
Molecular Weight 228.11 g/mol [4][]
Appearance Solid (predicted)General knowledge
CAS Number 45894-06-2[4]
SMILES C1=CC2=C(C=C1Br)C=C(S2)N[]
InChI Key GSEAIYIHFDGRAP-UHFFFAOYSA-N[]

The key structural features of this compound are the fused benzene and thiophene rings, which create a planar, aromatic system. The electron-donating amino group at the 2-position and the electron-withdrawing (and synthetically versatile) bromine atom at the 5-position create a unique electronic profile that dictates its reactivity and potential for biological interactions.

Synthesis of the Core: A Proposed Pathway

Proposed Synthetic Protocol

Objective: To synthesize this compound from a suitable precursor.

Strategy: The most logical approach involves the construction of a 5-nitro-benzo[b]thiophene intermediate, followed by reduction of the nitro group to the desired amine. This strategy is advantageous as the nitro group is a strong directing group and can be readily reduced under various conditions.

Step 1: Synthesis of 5-Nitrobenzo[b]thiophene

This can be achieved through the cyclization of a suitable thiophenol with an α-halo ketone or aldehyde. A well-established method is the reaction of a thiophenol with 2-bromo-1-phenylethanone in the presence of a base.[6]

  • Reactants: 4-Nitrothiophenol, 2-chloroacetaldehyde (or its synthetic equivalent).

  • Reagents: Potassium carbonate (K₂CO₃), acetone (solvent).

  • Procedure:

    • Dissolve 4-nitrothiophenol and potassium carbonate in acetone.

    • Add 2-chloroacetaldehyde dropwise to the mixture at room temperature.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-nitrobenzo[b]thiophene.

Step 2: Bromination of 5-Nitrobenzo[b]thiophene

Electrophilic bromination of the benzo[b]thiophene ring is expected to occur at the 2- or 3-position. To achieve selective bromination at the 2-position, specific reaction conditions may be required.

  • Reactants: 5-Nitrobenzo[b]thiophene.

  • Reagents: N-Bromosuccinimide (NBS), acetic acid (solvent).

  • Procedure:

    • Dissolve 5-nitrobenzo[b]thiophene in acetic acid.

    • Add N-bromosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture for several hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield 2-bromo-5-nitrobenzo[b]thiophene.

Step 3: Reduction of 2-Bromo-5-nitrobenzo[b]thiophene

The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of tin(II) chloride.[6]

  • Reactants: 2-Bromo-5-nitrobenzo[b]thiophene.

  • Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol (solvent).

  • Procedure:

    • Suspend 2-bromo-5-nitrobenzo[b]thiophene in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

The Art of Derivatization: Exploring the Reactivity of the Core

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. This allows for selective modifications, paving the way for the creation of a vast array of derivatives.

Reactions at the 2-Amino Group

The amino group is a potent nucleophile and can readily undergo a variety of transformations.

  • N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides.[7][8][9][10] This is a common strategy to introduce a wide range of substituents and modulate the electronic and steric properties of the molecule.

  • N-Alkylation and N-Arylation: While direct N-alkylation can sometimes lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. N-arylation can be achieved through Buchwald-Hartwig amination with aryl halides.[11][12][13][14][15]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important pharmacophores in many drug classes.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions with biological targets.

Reactions at the 5-Bromo Position

The bromine atom on the benzene ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 5-position.[16][17][18][19][20] This allows for the exploration of a vast chemical space and the fine-tuning of steric and electronic properties.

  • Buchwald-Hartwig Amination: The bromo group can be coupled with a wide variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand to form new C-N bonds.[11][12][13][14][15] This is a key reaction for introducing diverse amine functionalities.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes introduces an alkynyl moiety, which can serve as a precursor for further transformations or as a key structural element in its own right.

  • Stille Coupling: This reaction with organostannanes provides another avenue for C-C bond formation.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.

Strategic Derivatization Workflow

The presence of two distinct reactive sites allows for a strategic and modular approach to library synthesis.

G cluster_0 Functionalization at 2-Amino Position cluster_1 Functionalization at 5-Bromo Position A This compound B N-Acylation A->B C N-Alkylation/ N-Arylation A->C D Sulfonamide Formation A->D E Suzuki Coupling A->E F Buchwald-Hartwig Amination A->F G Sonogashira Coupling A->G B->E Sequential Reaction C->F Sequential Reaction

Caption: Selective functionalization pathways for this compound.

Medicinal Chemistry Applications: A Scaffold for Innovation

The benzo[b]thiophene core is a well-established pharmacophore, and the 2-amino-5-bromo derivative provides a strategic entry point for the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of 2-aminobenzothiophene have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[6] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzo[b]thiophene ring is crucial for activity. For instance, moving an amino group from the 3-position to the 5-position of the benzo[b]thiophene ring has been shown to dramatically increase antiproliferative activity.[6]

Hypothetical Application: this compound could serve as a key intermediate for the synthesis of novel tubulin polymerization inhibitors. The 2-amino group could be acylated with various substituted benzoic acids, while the 5-bromo position could be modified via Suzuki coupling to introduce a range of aryl or heteroaryl groups, allowing for a systematic exploration of the SAR.

SAR_Flowchart start This compound step1 N-Acylation with Substituted Benzoic Acids start->step1 step2 Suzuki Coupling at 5-Position step1->step2 library Library of Novel Benzo[b]thiophene Derivatives step2->library screening Screening for Anticancer Activity (e.g., Tubulin Polymerization Assay) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Workflow for generating and evaluating novel anticancer agents.

Kinase Inhibitors

Kinases are a major class of drug targets, and the benzo[b]thiophene scaffold has been incorporated into various kinase inhibitors. For example, 3-aminobenzo[b]thiophene derivatives have been utilized in the synthesis of inhibitors for kinases such as MK2 and LIMK1.[21] The this compound core could be used to generate novel kinase inhibitors by, for example, synthesizing thieno[3,2-d]pyrimidines, a common kinase inhibitor scaffold.

Hypothetical Application: The 2-amino group can be reacted with a suitable reagent to form a pyrimidine ring, and the 5-bromo position can be functionalized to interact with specific residues in the kinase active site.

Other Therapeutic Areas

The versatility of the benzo[b]thiophene scaffold extends beyond oncology and kinase inhibition. Derivatives have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The this compound building block provides a platform for the synthesis of novel compounds to be screened against these and other therapeutic targets.

Safety and Handling

  • 2-Bromothiophene: This compound is classified as harmful if swallowed and causes serious eye irritation.[22][23]

  • 5-Bromobenzothiophene: This compound is known to cause skin and serious eye irritation.[24][25]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent exposure through these routes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[24]

Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for specific information.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. The demonstrated biological activities of related benzo[b]thiophene derivatives, particularly in the areas of cancer and kinase inhibition, highlight the immense potential of this scaffold. As our understanding of disease biology continues to grow, the demand for novel and diverse chemical matter will only increase. Building blocks like this compound will be instrumental in meeting this demand and driving the discovery of the next generation of therapeutics.

References

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discovery and history of 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-benzo[b]thiophene: From Synthesis to Therapeutic Promise

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its historical context, the evolution of its synthesis, its key chemical properties, and its emergence as a privileged scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecular building block.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom make it a bioisostere of naphthalene and other bicyclic systems, allowing it to interact with a wide array of biological targets.[3] Derivatives of benzothiophene are found in numerous FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the leukotriene inhibitor Zileuton , and the antifungal agent Sertaconazole .[2]

The specific compound, this compound (CAS No. 45894-06-2), combines three critical pharmacophoric features:

  • The benzo[b]thiophene core provides a stable, lipophilic anchor for receptor binding.

  • The 2-amino group serves as a crucial hydrogen bond donor and a key site for further chemical modification.

  • The 5-bromo substituent introduces a halogen atom that can modulate electronic properties, improve metabolic stability, and serve as a handle for cross-coupling reactions to build more complex molecules.

This unique combination of features has positioned this compound as a valuable starting material and a core fragment in the development of novel therapeutics, particularly in oncology and metabolic diseases.

Discovery and Evolution of Synthetic Methodologies

While a singular "discovery" of this compound is not prominently documented, its emergence is a logical outcome of systematic explorations of the benzothiophene chemical space. The synthesis of this class of compounds has evolved significantly, moving from classical, often harsh methods to more efficient, greener, and versatile modern techniques.

Foundational Synthetic Strategies

Early and foundational approaches to synthesizing the 2-aminobenzothiophene core often relied on the celebrated Gewald aminothiophene synthesis . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active nitrile (like cyanoacetic ester) and elemental sulfur in the presence of a base.[3] While powerful for generating highly substituted 2-aminothiophenes, its application to benzo-fused systems requires appropriate cyclic ketone precursors.

A more direct and historically relevant route to this compound involves a multi-step sequence starting from a pre-formed benzothiophene ring:

  • Nitration : Introduction of a nitro group at the 5-position of the benzothiophene scaffold.

  • Reduction : Conversion of the 5-nitro group to the 5-amino group.

Alternatively, and more commonly for the 2-amino isomer, synthesis begins with precursors that build the thiophene ring onto a benzene derivative. A highly effective and illustrative method involves the reduction of a corresponding nitro-substituted precursor, which remains a cornerstone of its laboratory-scale synthesis.

Modern Synthetic Innovations

Recent decades have seen the development of more sophisticated and efficient methods, driven by the demands of high-throughput chemistry and green chemistry principles.[3]

  • Microwave-Assisted Synthesis : The application of microwave irradiation has dramatically accelerated the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate.[4] This technique allows for rapid heating, significantly reducing reaction times from hours to minutes and often improving yields.[4]

  • Palladium-Catalyzed Reactions : The advent of palladium-catalyzed cross-coupling has revolutionized C-S and C-N bond formation. Methods like the Buchwald-Hartwig amination and C-H arylation provide powerful tools for constructing complex benzothiophene derivatives with high precision.[5]

  • Copper-Catalyzed Annulation : Copper-catalyzed reactions, such as the thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, offer a direct route to the benzothiophene core.[2][5][6] This approach is valued for its operational simplicity and use of a more economical catalyst.

The general workflow for producing substituted aminobenzothiophenes often follows a convergent strategy, where the functionalized benzene precursor is cyclized to form the desired heterocyclic system.

G cluster_0 Pathway A: Ring Formation cluster_1 Pathway B: Functional Group Interconversion A1 2-Halobenzonitrile (e.g., 2-chloro-4-bromobenzonitrile) A3 Cyclization (e.g., Microwave, Base) A1->A3 A2 Methyl Thioglycolate A2->A3 Result This compound A3->Result Forms 3-amino isomer, requires different starting material for 2-amino B1 5-Bromo-2-nitrobenzo[b]thiophene B2 Reduction (e.g., SnCl2, Fe/HCl) B1->B2 B2->Result caption General Synthetic Strategies for Aminobenzothiophenes

Caption: High-level overview of synthetic routes to the aminobenzothiophene core.

Key Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold for potent, biologically active molecules. Its derivatives have shown remarkable efficacy in several therapeutic areas.

Oncology: Potent Antimitotic Agents

One of the most significant applications of the aminobenzothiophene scaffold is in the development of anticancer agents that target microtubules.[7] Microtubules are critical for cell division, making them a validated target for cancer therapy.

  • Mechanism of Action : Derivatives of 2-aroyl-5-aminobenzo[b]thiophene have been identified as powerful inhibitors of tubulin polymerization.[7] They bind to the colchicine site on tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[7]

  • Structure-Activity Relationship (SAR) : Extensive studies have revealed key SAR insights. The presence of a free amino group at the C-5 position is crucial for activity, likely acting as a hydrogen bond donor in the colchicine binding pocket.[7] In contrast, alkylation or acylation of this amino group significantly reduces antiproliferative activity. Shifting the amino group from other positions (e.g., C-3) to the C-5 position has been shown to increase potency by over 10-fold.[7]

G Compound 5-Aminobenzothiophene Derivative Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibits G2M G2/M Phase Arrest MT->G2M Disruption Leads to Apoptosis Apoptosis in Cancer Cell G2M->Apoptosis Induces caption Mechanism of Antimitotic Activity

Caption: Simplified pathway of microtubule disruption by aminobenzothiophene derivatives.

Metabolic Disorders: GLP-1 Receptor Modulation

More recently, the 2-aminothiophene scaffold has been identified as a novel class of positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[8][9] GLP-1R is a major target for the treatment of type 2 diabetes and obesity.

  • Therapeutic Rationale : PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand (GLP-1). This can lead to a more physiological, glucose-dependent insulin secretion with a potentially lower risk of hypoglycemia compared to direct agonists.

  • Key Findings : Studies have shown that 2-aminothiophene derivatives can significantly increase insulin secretion in the presence of GLP-1.[8][9] In vivo studies in mice demonstrated that these compounds effectively lower blood glucose levels.[8] Their small molecular weight and favorable pharmacological properties make them promising candidates for future drug development in this area.[8][9]

Other Therapeutic Areas

The versatility of the benzothiophene core has led to its investigation in a wide range of other diseases:

  • Kinase Inhibition : The scaffold has been used to develop inhibitors of key signaling kinases such as MK2 and PIM kinases, which are involved in inflammation and cancer.[4]

  • Antimicrobial Activity : Acylhydrazone derivatives of benzo[b]thiophene have demonstrated activity against multidrug-resistant bacteria, including MRSA.[10]

  • CNS Disorders : The structural similarity of benzothiophene to other neuroactive scaffolds has prompted its evaluation for various central nervous system conditions.[11]

Technical Data and Protocols

Compound Properties
PropertyValueSource
Chemical Name This compound[][13]
CAS Number 45894-06-2[][13]
Molecular Formula C₈H₆BrNS[][13]
Molecular Weight 228.11 g/mol [][13]
SMILES C1=CC2=C(C=C1Br)C=C(S2)N[]
InChI Key GSEAIYIHFDGRAP-UHFFFAOYSA-N[]
Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a representative synthesis of a 5-aminobenzo[b]thiophene derivative from its 5-nitro precursor, a common and reliable transformation in medicinal chemistry.[7]

Reaction: Reduction of 2-Aroyl-5-nitrobenzo[b]thiophene to 2-Aroyl-5-aminobenzo[b]thiophene.

Materials:

  • 2-Aroyl-5-nitrobenzo[b]thiophene derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aroyl-5-nitrobenzo[b]thiophene starting material.

  • Reagent Addition: Add absolute ethanol to dissolve or suspend the starting material. To this mixture, add tin(II) chloride dihydrate in portions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and basify by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9 and effervescence ceases.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-aroyl-5-aminobenzo[b]thiophene derivative.

Causality and Trustworthiness: This protocol employs a classic and highly reliable method for nitro group reduction. SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds, and the acidic conditions of its use are well-tolerated by the benzothiophene core. The basic workup is critical to neutralize the acidic reaction mixture and ensure the amino product is in its free base form for efficient extraction into an organic solvent. Each step is designed to maximize yield and purity, making the protocol self-validating and reproducible.

Conclusion and Future Outlook

This compound has transitioned from a simple heterocyclic entity to a highly valued scaffold in modern drug discovery. Its synthetic accessibility, combined with its unique electronic and steric properties, allows it to serve as a foundation for potent and selective modulators of challenging biological targets. The proven success of its derivatives as antimitotic agents and the emerging promise as GLP-1R modulators highlight its therapeutic potential. Future research will likely focus on leveraging the 5-bromo position for further diversification through modern cross-coupling chemistry, expanding the chemical space and unlocking new biological activities. This enduring scaffold is poised to remain a critical component in the medicinal chemist's toolkit for years to come.

References

  • Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

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  • Broom, E. L., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Available at: [Link]

  • ResearchGate. (2016). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Available at: [Link]

  • Google Patents. (2015). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. CN104892566A.
  • Fesquet, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • Taleb, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Bromobenzo(b)thiophene. Available at: [Link]

  • IntechOpen. (2022). Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]

  • PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]

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An In-depth Technical Guide to CAS 45894-06-2: 5-Bromobenzo[b]thiophen-2-amine and the Broader Landscape of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The compound designated by CAS number 45894-06-2 is identified as 5-Bromobenzo[b]thiophen-2-amine.[1][2][3] A comprehensive review of the current scientific literature reveals a notable scarcity of studies specifically focused on the synthesis and application of this particular isomer. However, the benzothiophene scaffold, of which 5-Bromobenzo[b]thiophen-2-amine is a derivative, represents a cornerstone in medicinal chemistry and materials science.[4][5][6] This guide, therefore, aims to provide a robust technical overview by first exploring the well-established synthesis methodologies and diverse applications of the broader benzothiophene class. Subsequently, this foundational knowledge will be leveraged to infer and propose scientifically plausible synthetic routes and potential applications for 5-Bromobenzo[b]thiophen-2-amine, thereby offering valuable insights for researchers venturing into this area.

I. The Benzothiophene Core: A Privileged Scaffold

The benzothiophene moiety, consisting of a benzene ring fused to a thiophene ring, is a bicyclic aromatic heterocycle that has garnered significant interest in the scientific community. Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it an attractive pharmacophore in drug design and a versatile building block in the development of novel organic materials.[4][5][6]

Benzothiophene derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Antimicrobial and Antifungal: Certain benzothiophenes have shown potent activity against various strains of bacteria and fungi.[4]

  • Anticancer: Derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms.[4][6]

  • Anti-inflammatory: The scaffold is present in molecules exhibiting anti-inflammatory properties.[4][6]

  • Antidepressant and Anticonvulsant: Several benzothiophene-containing compounds have been explored for their effects on the central nervous system.[4]

Prominent examples of drugs containing the benzothiophene core include Raloxifene, used for the prevention of osteoporosis, and Zileuton, an anti-asthma medication.[5][6] In the realm of materials science, the fluorescent properties of some benzothiophene derivatives have led to their use in organic light-emitting diodes (OLEDs) and organic thin-film transistors.[6][7]

II. General Strategies for the Synthesis of Benzothiophene Derivatives

The synthesis of the benzothiophene ring system can be achieved through various established methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the benzene and thiophene rings. Below are some of the fundamental and widely adopted strategies.

A. Electrophilic Cyclization of 2-Alkynyl Thioanisoles

A common and versatile method for constructing the benzothiophene core involves the electrophilic cyclization of 2-alkynyl thioanisoles. This approach typically involves two main steps:

  • Sonogashira Coupling: A terminal alkyne is coupled with a 2-iodothioanisole derivative in the presence of a palladium catalyst to form the 2-alkynyl thioanisole intermediate.

  • Electrophilic Cyclization: The intermediate is then treated with an electrophile, such as iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS), to induce cyclization and form the substituted benzothiophene.[4] More environmentally benign methods have also been developed using sodium halides in the presence of copper(II) sulfate.[4]

Figure 1: General workflow for the synthesis of substituted benzothiophenes via electrophilic cyclization of 2-alkynyl thioanisoles.

B. Thiolation Annulation of 2-Bromo Alkynylbenzenes

Another efficient method involves the reaction of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, in the presence of a copper(I) iodide (CuI) catalyst and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). This one-pot reaction proceeds via a thiolation and subsequent annulation to yield 2-substituted benzothiophenes.[8]

C. From o-Halovinylbenzenes and a Sulfur Source

A transition-metal-free approach utilizes readily available o-halovinylbenzenes and potassium sulfide to construct the benzothiophene ring. This method is noted for its tolerance of a wide range of functional groups.[8]

III. Proposed Synthesis of 5-Bromobenzo[b]thiophen-2-amine (CAS 45894-06-2)

While specific literature for the synthesis of 5-Bromobenzo[b]thiophen-2-amine is scarce, a plausible synthetic route can be devised based on general methodologies for introducing bromo and amino functionalities onto the benzothiophene scaffold.

A logical approach would be a multi-step synthesis starting from a commercially available substituted benzene derivative.

Proposed Synthetic Pathway:

  • Starting Material: A suitable starting material would be a p-substituted bromobenzene derivative that can be elaborated to introduce the thiophene ring.

  • Formation of the Benzothiophene Core: One of the general methods described in Section II could be employed to construct the 5-bromobenzothiophene ring system.

  • Introduction of the Amino Group: The final step would involve the introduction of an amino group at the 2-position of the benzothiophene ring. This could potentially be achieved through:

    • Nitration followed by Reduction: Nitration of 5-bromobenzothiophene at the 2-position, followed by reduction of the nitro group to an amine.

    • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of a 2-halo-5-bromobenzothiophene with an ammonia surrogate.

G A p-Substituted Bromobenzene B Formation of 5-Bromobenzothiophene Core A->B C 5-Bromobenzothiophene B->C D Introduction of Amino Group at C2 C->D E 5-Bromobenzo[b]thiophen-2-amine (CAS 45894-06-2) D->E

Figure 2: A conceptual synthetic pathway for 5-Bromobenzo[b]thiophen-2-amine.

Experimental Considerations:

  • Regioselectivity: Careful control of reaction conditions would be crucial to ensure the desired regioselectivity, particularly during the introduction of the amino group.

  • Protecting Groups: The use of protecting groups may be necessary to prevent unwanted side reactions, depending on the chosen synthetic route.

  • Purification: Chromatographic techniques would likely be required to isolate and purify the final product.

IV. Potential Applications of 5-Bromobenzo[b]thiophen-2-amine

Given the broad spectrum of biological activities exhibited by benzothiophene derivatives, 5-Bromobenzo[b]thiophen-2-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both a bromo and an amino group provides two reactive handles for further chemical modification.

Potential Areas of Application:

  • Medicinal Chemistry:

    • Kinase Inhibitors: The benzothiophene scaffold is present in some kinase inhibitors, and 5-Bromobenzo[b]thiophen-2-amine could serve as a starting point for the development of new anticancer agents.

    • Antimicrobial Agents: The amino and bromo substituents could be further functionalized to generate novel compounds with enhanced antimicrobial or antifungal activity.

    • CNS-Active Agents: Given the known antidepressant and anticonvulsant properties of some benzothiophenes, derivatives of 5-Bromobenzo[b]thiophen-2-amine could be explored for their potential effects on the central nervous system.

  • Materials Science:

    • Organic Semiconductors: The benzothiophene core is a component of some organic semiconductors. The functional groups on 5-Bromobenzo[b]thiophen-2-amine could be utilized to tune the electronic properties of new materials for applications in organic electronics.

    • Dyes and Pigments: Benzothiophenes have been used in the synthesis of dyes, such as thioindigo.[5]

Table 1: Physicochemical Properties of 5-Bromobenzo[b]thiophen-2-amine

PropertyValueSource
CAS Number 45894-06-2[2][3]
Molecular Formula C₈H₆BrNS[2][3]
Molecular Weight 228.11 g/mol [2]
Synonyms 2-Amino-5-bromobenzo[b]thiophene[3]
Purity (Typical) ≥95-97%[2][3]
Storage 4°C, protect from light[2]

V. Conclusion and Future Outlook

While direct experimental data on the synthesis and applications of 5-Bromobenzo[b]thiophen-2-amine (CAS 45894-06-2) is limited, its structural relationship to the well-studied class of benzothiophene derivatives provides a strong foundation for future research. The synthetic strategies and potential applications outlined in this guide are based on established principles of organic chemistry and medicinal chemistry.

For researchers and drug development professionals, 5-Bromobenzo[b]thiophen-2-amine represents an intriguing and potentially valuable building block. Further investigation into its synthesis, characterization, and derivatization is warranted to unlock its full potential in the development of novel therapeutics and advanced materials. It is our hope that this guide will serve as a valuable resource and a catalyst for further exploration in this promising area of chemical science.

References

  • CP Lab Safety. 5-Bromobenzo[b]thiophen-2-amine, 95% Purity, C8H6BrNS, 100 mg. Available from: [Link]

  • El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134.
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  • Gomes, P. A. T. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 99.
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  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
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Potential Therapeutic Targets of 2-Amino-5-bromo-benzo[b]thiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive overview of the known and potential therapeutic targets of 2-amino-5-bromo-benzo[b]thiophene analogs, synthesizing current research to inform drug discovery and development efforts.

Introduction

The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, an aromatic heterocyclic compound, represents a significant pharmacophore in medicinal chemistry.[1][2][3] Its rigid bicyclic structure, composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold for the design of novel therapeutic agents.[1][3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective effects.[1][3] The structural versatility of this scaffold allows for fine-tuning of its biological activity through the introduction of various substituents.[3]

Significance of the this compound Core

The 2-aminobenzothiophene moiety is a key structural element in many biologically active compounds.[4] The presence of an amino group at the C-2 position offers a crucial point for chemical modification, enabling the exploration of structure-activity relationships (SAR). The specific introduction of a bromine atom at the C-5 position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its binding affinity to biological targets and its overall pharmacological profile. Research into analogs of this core structure has revealed potent biological effects, particularly in the realm of oncology.

Scope of the Guide

This technical guide will provide an in-depth analysis of the therapeutic targets of this compound analogs. The primary focus will be on their well-established role as inhibitors of tubulin polymerization for cancer therapy. Additionally, this guide will explore other potential and emerging therapeutic targets, including various protein kinases and enzymes implicated in a range of diseases. Detailed experimental protocols and data presentation are included to provide researchers with the necessary tools to investigate this promising class of compounds.

Primary Therapeutic Target: Microtubule Dynamics in Cancer

The most extensively documented therapeutic application of 2-aminobenzothiophene analogs is in the field of oncology, where they function as potent antimitotic agents by disrupting microtubule dynamics.[5][6][7][8][9]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are essential cytoskeletal polymers involved in numerous cellular processes, most critically in the formation of the mitotic spindle during cell division.[7][8] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is crucial for proper chromosome segregation. Disruption of this process leads to mitotic arrest and subsequent apoptotic cell death, making microtubules a prime target for anticancer drug development.[7][8]

Several studies have demonstrated that 2-aminobenzo[b]thiophene derivatives exert their antimitotic effects by inhibiting the polymerization of tubulin.[5][6][7][8][9] These compounds have been shown to bind to the colchicine site on β-tubulin.[5][6][7] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The 2-(3′,4′,5′-trimethoxybenzoyl) moiety is a common feature in many potent benzothiophene-based tubulin inhibitors, playing a key role in this interaction.[7][8]

By inhibiting tubulin polymerization, these analogs effectively disrupt the formation and function of the mitotic spindle. This interference with the mitotic machinery activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the selective elimination of rapidly dividing cancer cells.[8]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the antiproliferative activity of 2-aminobenzo[b]thiophene analogs. Key findings include:

  • Position of the Amino Group: Shifting the amino group from the C-3 to the C-5 position on the benzo[b]thiophene nucleus has been shown to significantly increase potency.[7]

  • Substitution on the Benzene Ring: The presence and position of substituents, particularly methoxy groups, on the benzene portion of the benzothiophene scaffold are critical for activity. The most potent compounds often bear methoxy groups at the C-6 or C-7 positions.[7]

  • The 2-Aroyl Group: A 2-(3′,4′,5′-trimethoxybenzoyl) group is a highly favorable substituent for potent inhibition of tubulin polymerization.[7][8]

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of several 2-aminobenzo[b]thiophene analogs has been evaluated against various cancer cell lines. The following table summarizes the IC₅₀ values for some of the most potent compounds.

CompoundCell LineIC₅₀ (nM)Reference
3c K5622.6[7]
A54918[7]
3d K5623.1[7]
A54915[7]
3e K5622.9[7]
A54911[7]
4g L121019[8]
HeLa16[8]
Experimental Protocols

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form.

Step-by-Step Methodology:

  • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Prepare a reaction mixture containing tubulin (final concentration ~10 µM) and various concentrations of the test compound (or vehicle control) in a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate polymerization by adding GTP (final concentration 1 mM) to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer at 37°C.

  • Calculate the percentage of inhibition relative to the vehicle control.

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the 2-aminobenzo[b]thiophene analog for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagram: Microtubule Disruption and Apoptosis

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Analog 2-Aminobenzo[b]thiophene Analog Tubulin Tubulin Dimers Analog->Tubulin Binds to Colchicine Site Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Drug-induced tubulin depolymerization pathway.

Emerging Therapeutic Targets in Oncology

While tubulin inhibition is the most well-characterized mechanism, the broader benzothiophene and related 2-aminobenzothiazole scaffolds have been explored as inhibitors of various protein kinases involved in cancer progression.[10][11][12][13]

Kinase Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Some 2-aminobenzothiazole derivatives have been identified as potent PI3K inhibitors.[10][11] For instance, compound 54 in one study was found to be a potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM.[10]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Overexpression or mutation of EGFR is a hallmark of several cancers. Certain 2-aminobenzothiazole derivatives have demonstrated robust inhibitory activity against EGFR kinase.[10]

CDKs are key regulators of the cell cycle. CDK2, in particular, is involved in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and is a valid strategy for cancer therapy. Some 2-aminobenzothiazole-derived compounds have shown micromolar inhibitory activity against CDK2.[10]

MK2 is a substrate of p38 MAP kinase and is involved in inflammatory responses and cell cycle regulation. Benzothiophene analogs have been developed as MK2 inhibitors with potencies in the nanomolar range in cell-based assays.[12][13]

Experimental Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for high-throughput screening of kinase inhibitors.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Dispense the kinase, substrate, and test compound at various concentrations into a low-volume 384-well plate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and the APC-labeled tracer.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible reader, measuring emissions at 665 nm and 615 nm.

  • Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration to derive an IC₅₀ value.

Workflow Diagram: Kinase Inhibitor Screening Cascade

G Library Compound Library (2-Aminobenzo[b]thiophene Analogs) Primary Primary Screen (Single Concentration) Library->Primary TR-FRET Assay Dose Dose-Response Assay (IC50 Determination) Primary->Dose Active Hits Selectivity Kinase Selectivity Profiling Dose->Selectivity Potent Hits Cellular Cell-Based Assays (Target Engagement, Viability) Selectivity->Cellular Selective Hits Lead Lead Compound Cellular->Lead

Caption: A typical screening cascade for kinase inhibitors.

Neuroprotective Potential

Recent studies have highlighted the potential of benzofuran derivatives, structurally related to benzothiophenes, in the context of neurodegenerative diseases.[14] The proposed mechanisms involve antioxidant and anti-excitotoxic activities.[14]

Mechanism of Action

Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.[15] Some benzofuran derivatives have been shown to scavenge free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), and inhibit lipid peroxidation in brain homogenates.[14] These antioxidant properties may help protect neurons from oxidative damage.

Excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor, is implicated in various neurological conditions. Certain benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.[14] This suggests a potential role in modulating glutamatergic neurotransmission.

Experimental Protocol

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Step-by-Step Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Other Potential Therapeutic Areas

Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. In a study exploring the structure-activity relationship of aminated benzo-fused heterocycles, 5-aminobenzothiophene and 6-aminobenzothiophene were identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[16] These compounds exhibited low cytotoxicity, suggesting their potential for further development as antitubercular agents.[16]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key strategy for the symptomatic treatment of Alzheimer's disease. A study on benzo[b]thiophene-chalcone hybrids revealed that these compounds can inhibit both acetylcholinesterase and butyrylcholinesterase, suggesting a potential application in neurodegenerative disorders.[2]

Summary and Future Directions

Analogs of this compound represent a versatile and promising class of molecules with significant therapeutic potential. Their primary and most well-validated application is in oncology, where they act as potent inhibitors of tubulin polymerization by binding to the colchicine site. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation antimitotic agents.

Furthermore, emerging evidence suggests that the benzothiophene scaffold can be tailored to target other critical pathways in cancer, such as protein kinase signaling. The exploration of these analogs as inhibitors of PI3K, EGFR, and other kinases could lead to the development of novel targeted therapies. Beyond oncology, the neuroprotective and antitubercular activities of these compounds open up exciting new avenues for drug discovery.

Future research should focus on:

  • Target Deconvolution: Elucidating the precise molecular targets responsible for the observed biological effects, particularly for the non-tubulin related activities.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising analogs in relevant animal models of cancer and neurodegenerative diseases to validate their therapeutic potential.

By leveraging the rich chemistry of the 2-aminobenzo[b]thiophene scaffold, researchers are well-positioned to develop novel and effective therapies for a range of human diseases.

References

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Spectroscopic Characterization of 2-Amino-5-bromo-benzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-amino-5-bromo-benzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino and bromo substituents onto the benzothiophene scaffold can significantly modulate these properties, making a thorough understanding of their structural and electronic characteristics paramount for targeted drug design and development.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic core consisting of a benzene ring fused to a thiophene ring. The amino group at the 2-position and the bromine atom at the 5-position are key functional groups that influence the molecule's reactivity, polarity, and spectroscopic behavior.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbon nuclei provide detailed information about their chemical environment.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[2] Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling techniques (e.g., broadband decoupling) are typically employed to simplify the spectrum.

¹H NMR Spectral Data (Predicted and Observed)

The aromatic region of the ¹H NMR spectrum is expected to show signals for the four protons on the benzo[b]thiophene ring system. The amino group protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Proton Assignment Predicted Chemical Shift (ppm) Observed Chemical Shift (ppm)[4] Multiplicity Coupling Constant (J, Hz)
H-36.5 - 7.0Data not fully resolveds-
H-47.5 - 7.8Data not fully resolvedd~8.5
H-67.2 - 7.4Data not fully resolveddd~8.5, ~1.8
H-77.6 - 7.9Data not fully resolvedd~1.8
-NH₂4.0 - 6.0Data not fully resolvedbr s-

Note: The provided spectrum from ChemicalBook lacks clear resolution and integration values, preventing a definitive assignment. The predicted values are based on the analysis of substituent effects on the benzo[b]thiophene core.

Interpretation of ¹H NMR Spectrum:

  • The amino group at C-2 is a strong electron-donating group, which is expected to shield the proton at the adjacent C-3 position, causing it to appear at a relatively upfield chemical shift.

  • The bromine atom at C-5 is an electron-withdrawing group, which will deshield the neighboring protons, particularly H-4 and H-6.

  • The coupling pattern in the benzene ring (H-4, H-6, H-7) will be characteristic of a 1,2,4-trisubstituted benzene ring. H-4 will be a doublet coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-4 and H-7. H-7 will appear as a doublet coupled to H-6.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2150 - 160
C-3100 - 110
C-3a135 - 140
C-4120 - 125
C-5115 - 120
C-6125 - 130
C-7120 - 125
C-7a138 - 142

Interpretation of ¹³C NMR Spectrum:

  • The carbon atom bearing the amino group (C-2) is expected to be significantly deshielded and appear at a downfield chemical shift.

  • Conversely, the adjacent carbon (C-3) will be shielded due to the electron-donating effect of the amino group.

  • The carbon atom attached to the bromine (C-5) will also experience a downfield shift due to the electronegativity of the halogen.

  • The remaining aromatic carbons will appear in the typical range for benzo[b]thiophene systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C=C Stretch (aromatic)1550 - 1650Medium to Strong
N-H Bend (amine)1580 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak to Medium
C-Br Stretch500 - 650Strong

Interpretation of IR Spectrum:

  • The presence of the primary amine group will be indicated by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[5]

  • Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

  • The aromatic C=C stretching vibrations will appear as a series of bands in the 1550-1650 cm⁻¹ region.[6]

  • The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.[6]

  • A strong absorption band in the lower frequency region (500-650 cm⁻¹) will be indicative of the C-Br stretching vibration.

IR Spectroscopy Workflow cluster_workflow start Sample Preparation (KBr Pellet or ATR) instrument FT-IR Spectrometer start->instrument acquisition Data Acquisition (4000-400 cm⁻¹) instrument->acquisition spectrum IR Spectrum (Transmittance vs. Wavenumber) acquisition->spectrum analysis Spectral Interpretation (Functional Group Identification) spectrum->analysis end Structural Information analysis->end

Caption: General workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Analysis
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₆BrNS) is approximately 228.11 g/mol .[7] Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 227 and 229.[8][9][10]

  • Major Fragmentation Pathways:

    • Loss of HCN: A common fragmentation for primary aromatic amines is the loss of a neutral hydrogen cyanide molecule (27 u), leading to fragment ions at m/z 200 and 202.

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 148.

    • Loss of CS: Fragmentation of the thiophene ring could lead to the loss of a carbon monosulfide radical (44 u), resulting in fragment ions.

Predicted Mass Spectrometry Fragmentation of this compound cluster_fragmentation M [C₈H₆BrNS]⁺˙ m/z 227/229 M_minus_HCN [C₇H₅BrS]⁺˙ m/z 200/202 M->M_minus_HCN - HCN M_minus_Br [C₈H₆NS]⁺ m/z 148 M->M_minus_Br - Br

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging available experimental data for the parent compound and related structures, along with fundamental spectroscopic principles, we have outlined the expected spectral features that are critical for the characterization of this molecule. The presented protocols and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and assess the purity of this compound in their experimental work. Further experimental validation of the predicted data is encouraged to build a more complete and definitive spectroscopic profile of this compound.

References

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

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  • Pharmaffiliates. 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. [Link]

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  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

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  • Rose-Hulman Institute of Technology. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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  • PMC - PubMed Central. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

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  • ACS Publications. Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. [Link]

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Benzothiophene Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This in-depth technical guide explores the pivotal role of the benzothiophene scaffold in contemporary drug discovery. Benzothiophene, a bicyclic aromatic compound, is recognized as a "privileged structure" due to its versatile pharmacological activities and synthetic accessibility.[1][2] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, multifaceted pharmacological applications, and structure-activity relationships of benzothiophene derivatives. We delve into their mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, supported by detailed experimental protocols and mechanistic diagrams. By synthesizing field-proven insights with technical accuracy, this guide illuminates the enduring and evolving importance of the benzothiophene core in the development of novel therapeutics.[2][3]

The Benzothiophene Scaffold: A Foundation for Therapeutic Innovation

The Chemical Architecture and Physicochemical Properties

Benzothiophene is an aromatic organic compound composed of a benzene ring fused to a thiophene ring.[4] This fusion of a carbocyclic and a heterocyclic ring imparts a unique set of physicochemical properties. The presence of the electron-rich sulfur atom in the thiophene moiety is critical, as it often engages with biological targets through various non-covalent interactions.[2] The structural rigidity of the bicyclic system, combined with its potential for diverse substitutions on both the benzene and thiophene rings, allows for the fine-tuning of steric and electronic properties, which is a key advantage in medicinal chemistry.[2]

A "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The benzothiophene core is a quintessential example of such a scaffold.[2][5] Its prevalence in clinically successful drugs stems from several factors:

  • Structural Mimicry: The benzothiophene structure can mimic endogenous molecules, such as indole (present in tryptophan), allowing it to interact with a wide array of biological receptors and enzymes.[6]

  • Metabolic Stability: The aromatic nature of the ring system generally confers good metabolic stability, a desirable trait for drug candidates.

  • Synthetic Tractability: The chemistry of benzothiophene is well-established, offering a rich toolkit for medicinal chemists to rapidly generate diverse libraries of compounds for screening and optimization.[1][3][7]

Marketed Drugs: Clinical Validation of the Benzothiophene Core

The therapeutic potential of the benzothiophene scaffold is not merely theoretical; it is validated by the existence of numerous successful drugs on the market. These drugs span a wide range of therapeutic indications, underscoring the scaffold's versatility.[2][5]

Drug NameTherapeutic AreaPrimary Mechanism of Action
Raloxifene Oncology / OsteoporosisSelective Estrogen Receptor Modulator (SERM)[8][9]
Sertaconazole AntifungalInhibition of ergosterol synthesis; membrane disruption[6][10][11]
Zileuton Anti-inflammatory / Asthma5-Lipoxygenase inhibitor[12][13]
Brexpiprazole Antipsychotic / CNSPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors[14][15]

Synthetic Strategies for Benzothiophene Derivatives

The ability to efficiently and regioselectively synthesize substituted benzothiophenes is fundamental to their exploration in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Routes: Explaining the Causality

Two dominant strategies for constructing the benzothiophene core are intramolecular cyclization and transition-metal-catalyzed reactions. The selection between these approaches is a causal decision based on efficiency, substrate scope, and tolerance of functional groups.

  • Intramolecular Cyclization: These methods are often chosen for their straightforwardness and ability to build the core from readily available acyclic precursors.[4] For instance, the cyclization of aryl sulfides is a common and robust method. The driving force for this reaction is the formation of the stable, aromatic bicyclic system.[4][12]

  • Transition-Metal Catalyzed Reactions: Palladium- or copper-catalyzed cross-coupling reactions have become indispensable.[1][3] These methods are selected when chemists require high functional group tolerance and wish to form specific carbon-carbon or carbon-sulfur bonds with high precision, which is crucial for late-stage diversification of drug candidates.[1][3]

Experimental Protocol: Synthesis of a 3-Chloro-N-aryl-benzothiophene-2-carboxamide Derivative

This protocol describes a common multi-step synthesis that begins with the formation of the benzothiophene core and proceeds to create an amide derivative, a common moiety in bioactive molecules. This self-validating system ensures purity and structural confirmation at each stage.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

  • To a solution of cinnamic acid in chlorobenzene, add pyridine as a catalyst.

  • Slowly add thionyl chloride to the mixture at room temperature. The rationale for the slow addition is to control the exothermic reaction and prevent side-product formation.

  • Reflux the mixture for 4-6 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, is often used directly in the next step.[16]

Step 2: Amidation with 4-Aminoacetophenone

  • Dissolve the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride from Step 1 in acetone.

  • Add a solution of 4-aminoacetophenone in acetone dropwise. A base, such as triethylamine, is included to neutralize the HCl byproduct, thereby driving the reaction to completion.

  • Stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to yield pure N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide.[17]

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS). The presence of characteristic peaks for the amide proton and the acetyl group, along with the correct molecular ion peak, validates the structure.

Diagram: Generalized Synthetic Workflow

G A Starting Materials (e.g., Cinnamic Acid, 4-Aminoacetophenone) B Step 1: Core Formation (Cyclization with Thionyl Chloride) A->B C Intermediate 1 (Benzothiophene Carbonyl Chloride) B->C D Step 2: Amidation (Reaction with Amine) C->D E Intermediate 2 (Benzothiophene Carboxamide) D->E F Step 3: Further Modification (e.g., Chalcone Synthesis) E->F G Final Derivative Library F->G

Caption: A generalized workflow for the synthesis of benzothiophene derivatives.

Pharmacological Applications and Mechanisms of Action

The structural versatility of benzothiophene has led to its exploration in a multitude of therapeutic areas.[1][3][4] The specific substitutions on the core dictate the biological target and the resulting pharmacological effect.

Anticancer Activity

Benzothiophene derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[2]

  • Mechanism: A prominent mechanism is the interference with microtubule dynamics. Certain benzothiophene acrylonitrile analogs inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[18] This mechanism is crucial because it disrupts the mitotic spindle, a validated target in cancer therapy. Other derivatives function as kinase inhibitors or modulators of hormone receptors.[19][20]

  • Case Study: Raloxifene: Raloxifene is a Selective Estrogen Receptor Modulator (SERM).[9] In breast tissue, which is often estrogen-receptor-positive, raloxifene acts as an estrogen antagonist.[21] It binds to the estrogen receptor (ER), inducing a conformational change that prevents the binding of co-activator proteins, thereby blocking the transcription of estrogen-responsive genes that promote tumor growth.[8] In bone tissue, however, it acts as an estrogen agonist, which helps to increase bone mineral density.[8][22] This tissue-selective activity is the hallmark of SERMs and a sophisticated drug design achievement.

G cluster_0 Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Raloxifene Raloxifene (Benzothiophene Core) Raloxifene->ER Binds & Blocks Gene Tumor Growth Genes ER->Gene Promotes Transcription NoGene Tumor Growth Genes ER->NoGene Blocks Transcription Growth Cell Proliferation Gene->Growth NoGrowth Inhibition of Proliferation NoGene->NoGrowth

Caption: Raloxifene's antagonistic mechanism in estrogen receptor-positive breast cancer.

Table: Cytotoxicity of Selected Benzothiophene Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Acrylonitrile Analog 6MDA-MB-435 (Melanoma)0.015Tubulin Polymerization Inhibitor[18]
Thiophene Derivative 5HepG2 (Hepatoma)7.42Growth Inhibition[19]
Thiophene Derivative 5SMMC-7721 (Hepatoma)5.89Growth Inhibition[19]
Antimicrobial and Antifungal Activity

The benzothiophene scaffold is a key component of several potent antimicrobial and antifungal agents.[7][12][23]

  • Mechanism: The primary mechanism for antifungal benzothiophenes like sertaconazole is the inhibition of the enzyme 14α-demethylase.[6][24] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death. Uniquely, sertaconazole's benzothiophene ring is believed to mimic tryptophan, allowing it to insert into the fungal membrane and form pores, causing a rapid loss of ATP and cell death, a dual mechanism that makes it highly effective.[6][25]

  • Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Preparation: Prepare a stock solution of the benzothiophene test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The choice of medium is critical for ensuring optimal microbial growth and consistent results.

    • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) to a concentration of ~5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (microorganism with no drug) and a negative control (medium only). A standard antibiotic (e.g., chloramphenicol, fluconazole) is used as a reference.[7]

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This visual assessment can be supplemented by using a viability indicator like resazurin.

Central Nervous System (CNS) Disorders

Benzothiophene's ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a valuable scaffold for CNS drug discovery.[26]

  • Mechanism: The antipsychotic effects of drugs like brexpiprazole are mediated by a complex pharmacology involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[14][15][27] This "dopamine-serotonin system stabilizer" profile is thought to reduce dopaminergic hyperactivity in the mesolimbic pathway (alleviating positive symptoms of schizophrenia) while enhancing dopaminergic function in the mesocortical pathway (potentially improving negative and cognitive symptoms).[28]

  • Case Study: Brexpiprazole: Brexpiprazole's efficacy is believed to stem from this combination of activities.[14] Its partial agonism means it acts as a modulator—reducing receptor output in the presence of high dopamine levels but increasing it in low dopamine environments.[15] This fine-tuned modulation distinguishes it from older antipsychotics and is a key rationale for its development.

G Brex Brexpiprazole D2 Dopamine D2 Receptor Partial Agonism Brex->D2:f0 HT1A Serotonin 5-HT1A Receptor Partial Agonism Brex->HT1A:f0 HT2A Serotonin 5-HT2A Receptor Antagonism Brex->HT2A:f0 Effect1 Modulates Dopamine Signaling D2->Effect1 Effect2 Modulates Serotonin Signaling HT1A->Effect2 Effect3 Blocks Excess Serotonin Activity HT2A->Effect3 Outcome Therapeutic Effect in Schizophrenia Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Receptor binding profile and mechanism of action for Brexpiprazole.

Structure-Activity Relationship (SAR) Insights

Understanding the Structure-Activity Relationship (SAR) is crucial for rationally designing more potent and less toxic benzothiophene-based drugs.[2][5]

  • Analyzing Substitutions: SAR studies have revealed that the type and position of substituents on the benzothiophene ring are critical for biological activity.[2] For instance, in a series of anticancer agents, substitutions at the 2- and 3-positions of the thiophene ring were found to be essential for potent activity. Similarly, for antimicrobial derivatives, incorporating halogen atoms or bulky hydrophobic groups on the benzene ring often enhances efficacy by improving membrane permeability or target binding.[5]

Caption: Key SAR hotspots on the benzothiophene scaffold for modulating activity.

Future Perspectives and Conclusion

The benzothiophene scaffold remains a cornerstone of medicinal chemistry. Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel derivatives that can circumvent established drug resistance mechanisms, particularly in oncology and infectious diseases, is a high priority.

  • Novel Targets: Exploring the potential of benzothiophenes against new and challenging biological targets, such as those involved in neurodegenerative diseases like Alzheimer's and Parkinson's, holds significant promise.[26][29][30]

  • Targeted Delivery: Conjugating benzothiophene warheads to targeting moieties (e.g., antibodies, nanoparticles) could improve their therapeutic index by delivering them specifically to diseased cells, minimizing off-target toxicity.

References

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Synthesis and antimicrobial activities of benzothiophene derivatives. (2014). ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.
  • Synthesis and screening of new benzothiophene derivatives. (2024). GSC Biological and Pharmaceutical Sciences.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
  • Raloxifene. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder. (2016). PMC - NIH. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). PubMed. [Link]

  • What is the mechanism of Sertaconazole Nitrate?. (2024). Patsnap Synapse. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). PMC - NIH. [Link]

  • Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. (2020). The Open Orthopaedics Journal. [Link]

  • What is the mechanism of Brexpiprazole?. (2024). Patsnap Synapse. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]

  • Sertaconazole. (2023). Wikipedia. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. (2022). Taylor & Francis Online. [Link]

  • Brexpiprazole. (2023). Wikipedia. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (2024). University of West Florida - Research Portal.
  • Raloxifene. (2023). Wikipedia. [Link]

  • What is the mechanism of Raloxifene Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (2023). K.T.H.M. College.
  • Sertaconazole. (2023). PubChem. [Link]

  • Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. (1998). PubMed. [Link]

  • Brexpiprazole (Rexulti): Mechanism & Clinical Use. (2022). Psych Scene Hub. [Link]

  • Sertaconazole A Review of Its Use in the Management of Superficial Mycoses in Dermatology and Gynaecology. (2013). ResearchGate. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]

  • Mechanism of action of brexpiprazole: comparison with aripiprazole. (2016). CNS Spectrums. [Link]

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Methodological & Application

Suzuki coupling reaction of 2-amino-5-bromo-benzo[b]thiophene with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Title: Strategic Synthesis of 2-Amino-5-aryl-benzo[b]thiophenes via Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction: The Significance of the 2-Aminobenzothiophene Scaffold and the Power of Suzuki-Miyaura Coupling

The 2-amino-benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and fluorescent probes. The functionalization of this core structure, particularly at the 5-position, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an ideal choice for the late-stage functionalization of complex molecules.[2][3] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of 2-amino-5-bromo-benzo[b]thiophene with a variety of arylboronic acids.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)-Br(L)₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 2-Amino-5-aryl- benzo[b]thiophene RedElim->Product ArylHalide 2-Amino-5-bromo- benzo[b]thiophene ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is optimized for the coupling of this compound with various arylboronic acids. The presence of the unprotected amino group can potentially lead to coordination with the palladium catalyst, which may inhibit its activity.[5] To overcome this, the reaction is conducted at an elevated temperature. While protection of the amino group is a possible strategy, this protocol has been developed to be effective without this additional step, thereby improving the overall efficiency of the synthesis.[2]

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and heating plate

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or sealable reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). The solvent mixture should be sufficient to dissolve the starting materials.

  • Reaction Execution: Place the flask/vial in a preheated oil bath at 90-100 °C and stir vigorously. The elevated temperature is crucial to mitigate potential catalyst inhibition by the amino group.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-benzo[b]thiophene.

Data Presentation: Scope of the Reaction

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids under the optimized conditions.

EntryArylboronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acid2-Amino-5-phenyl-benzo[b]thiophene1685
24-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-benzo[b]thiophene1492
34-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-benzo[b]thiophene1881
43-Pyridinylboronic acid2-Amino-5-(pyridin-3-yl)-benzo[b]thiophene2075
52-Thienylboronic acid2-Amino-5-(thiophen-2-yl)-benzo[b]thiophene1688

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, ensure that the reagents and solvents are anhydrous and that the reaction is carried out under a strict inert atmosphere. The quality of the palladium catalyst is also critical. Consider increasing the catalyst loading to 5 mol%.

  • Side Products: The formation of homocoupled products (biaryls from the boronic acid) can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally optimal.

  • Difficult Purification: The amino group in the product can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this issue.

  • Substrate Scope: Electron-rich arylboronic acids tend to react faster than electron-deficient ones. For particularly challenging substrates, screening of other palladium catalysts and ligands (e.g., Buchwald-type ligands) may be necessary.[6]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a variety of 2-amino-5-aryl-benzo[b]thiophenes via Suzuki-Miyaura cross-coupling. By understanding the key reaction parameters and potential challenges, researchers can successfully employ this powerful transformation in the development of novel compounds for pharmaceutical and materials science applications.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • RSC Education. (2010). The 2010 Nobel Prize in chemistry: palladium-catalysed cross couplings in organic synthesis. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Barrett, K. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 3725-3729. Available at: [Link]

  • Lenden, P., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(61), 13866-13870. Available at: [Link]

Sources

Buchwald-Hartwig amination using 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-amino-5-bromo-benzo[b]thiophene

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical discovery and materials science, where arylamine moieties are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering significant advantages in scope and functional group tolerance over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[2] This palladium-catalyzed cross-coupling reaction facilitates the union of an amine with an aryl halide or pseudohalide, fundamentally reshaping the synthetic accessibility of complex amine-containing molecules.[2][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on a challenging yet valuable substrate: this compound. We will dissect the reaction mechanism, navigate the critical choices of catalyst, ligand, and base, and present a robust, field-proven protocol. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction with confidence and precision.

Pillar 1: Understanding the "Why"—The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is the foundation for rational experimental design and effective troubleshooting. The reaction proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][5]

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) species, typically stabilized by phosphine ligands. This active catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[6] The reactivity order for the aryl halide is generally I > Br > Cl.[5]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[4][6] The choice of base is critical and must be strong enough to facilitate this step without promoting unwanted side reactions.

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Amine Coordination OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L)-NR₂ Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Product (Ar-NR₂) Amido_Complex->Product ArX 2-amino-5-bromo- benzo[b]thiophene (Ar-X) ArX->OA_Complex Amine Amine (R₂NH) Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord  - BH⁺X⁻

Caption: The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.

Pillar 2: Navigating the Experimental Landscape

The success of coupling this compound lies in the judicious selection of four key parameters: the palladium source, the phosphine ligand, the base, and the solvent. Heterocyclic halides can be challenging substrates, as the heteroatoms can coordinate to the palladium center and inhibit catalysis.[7][8] Furthermore, the pre-existing amino group on our substrate adds a layer of complexity, potentially competing as a nucleophile or interacting with the catalyst.

Catalyst and Ligand Selection: The Heart of the Reaction

The evolution from early catalysts to modern systems has been driven by ligand design. While first-generation ligands like P(o-Tolyl)₃ were effective for some couplings, they struggled with more challenging substrates like primary amines and heteroaryl halides.[2]

The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[2][9][10] These ligands, such as XPhos, SPhos, and BINAP, are crucial for several reasons:

  • Steric Hindrance : Their bulk favors the formation of a monoligated Pd(0) species, which is highly active and dramatically increases the rate of oxidative addition.[2]

  • Electron-Donating Properties : They increase electron density on the palladium center, which facilitates both oxidative addition and the final reductive elimination step.[10]

For the amination of benzo[b]thiophene derivatives, a combination of Pd(OAc)₂ with the bidentate ligand BINAP has proven effective.[11][12] This system provides a reliable starting point for optimization.

Parameter Common Choices Rationale & Causality Ref.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species.[6][13] Precatalysts offer convenience and more reliable initiation.[6][14]
Ligand Class Monodentate Biaryl Phosphines: XPhos, SPhos, RuPhosExcellent for a broad range of substrates, including challenging aryl chlorides. Their steric bulk accelerates the catalytic cycle.[2][9][9]
Bidentate Phosphines: BINAP, XantphosBINAP is well-documented for aminations on benzo[b]thiophenes.[11][12] Bidentate ligands can prevent catalyst deactivation pathways.[2][11][12]
Base and Solvent: The Supporting Cast

The base and solvent work in concert to create the optimal environment for the catalytic cycle. The base's primary role is to deprotonate the amine, but its strength and solubility are critical considerations.[4][15][16]

  • Bases : Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[6] However, for substrates bearing base-sensitive functional groups (like esters or nitriles), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[6][11] For the benzo[b]thiophene system, Cs₂CO₃ has been successfully employed, highlighting its utility for potentially sensitive heterocyclic substrates.[11][12]

  • Solvents : Anhydrous, deoxygenated aprotic solvents are standard. Toluene is an excellent choice for aryl bromides due to its high boiling point and ability to mitigate potential inhibition by halide salts.[5][14] Other common solvents include dioxane and tetrahydrofuran (THF).[4][14] The choice of solvent can significantly impact reaction rates and equilibria, especially concerning the solubility of the base and intermediates.[15][17][18]

Parameter Common Choices Rationale & Causality Ref.
Base NaOt-Bu, KOt-Bu, LiHMDSStrong Alkoxides : Highly effective for a wide range of couplings. Can be incompatible with base-sensitive functional groups.[6]
Cs₂CO₃, K₂CO₃, K₃PO₄Weaker Inorganic Bases : Preferred for substrates with sensitive functionalities. Cs₂CO₃ is particularly effective with BINAP ligands.[11][11]
Solvent Toluene, 1,4-Dioxane, THFToluene : High boiling point, ideal for many aryl bromide couplings.[14] Dioxane : Good general-purpose solvent for cross-coupling.[4] THF : Lower boiling point, useful for reactions at milder temperatures.[14][14][19]

Pillar 3: A Self-Validating Protocol

The following protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. It is essential that all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - Pd(OAc)₂ - Ligand (e.g., BINAP) - Base (e.g., Cs₂CO₃) - this compound B 2. Seal flask, evacuate, and backfill with inert gas (3x) A->B C 3. Add anhydrous, degassed solvent (e.g., Toluene) via syringe B->C D 4. Add amine coupling partner (liquid via syringe, solid with other solids) C->D E 5. Heat to desired temperature (e.g., 100 °C) with vigorous stirring D->E F 6. Monitor reaction progress (TLC, GC-MS, or LC-MS) E->F G 7. Cool to room temperature F->G H 8. Quench reaction (e.g., with water) G->H I 9. Extract with organic solvent (e.g., Ethyl Acetate) H->I J 10. Dry organic layer, concentrate, and purify via column chromatography I->J

Caption: Step-by-step experimental workflow for the amination reaction.
Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (e.g., aniline or morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • rac-BINAP (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5-10 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To the oven-dried Schlenk flask, add the this compound, Pd(OAc)₂, rac-BINAP, and Cs₂CO₃. If the amine coupling partner is a solid, it should be added at this stage.

  • Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition : Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it via syringe at this point.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-2-amino-benzo[b]thiophene product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Problem Potential Cause(s) Recommended Solution(s) Ref.
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere.3. Base is not strong or soluble enough.4. Reaction temperature is too low.1. Use a fresh catalyst source/ligand or a pre-catalyst.2. Ensure proper degassing of solvent and inerting of the reaction vessel.3. Switch to a stronger base (e.g., NaOt-Bu) or a more suitable solvent.4. Increase the reaction temperature incrementally.[20][21]
Hydrodehalogenation (Ar-Br → Ar-H)1. Presence of water or other protic sources.2. Catalyst system promotes β-hydride elimination side reaction.1. Use rigorously dried solvents and reagents.2. Screen different ligands; bulky biaryl phosphines often suppress this pathway.[2][14]
Homocoupling (Ar-Ar or R₂N-NR₂)Reaction conditions favor dimerization.Optimize catalyst loading and reaction temperature. A lower temperature or catalyst loading may minimize this side product.[14]
Dark, Tarry Mixture Catalyst decomposition or substrate degradation at high temperatures.Reduce the reaction temperature. Screen alternative, milder bases (e.g., K₃PO₄). Consider a different ligand that may stabilize the catalyst.[20]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the modern synthetic chemist. Its application to heteroaromatic systems like this compound opens the door to a vast chemical space of high-value molecules. Success in this endeavor is not a matter of chance but a result of a deep understanding of the reaction mechanism and a logical, systematic approach to optimizing the interplay between the catalyst, ligand, base, and solvent. By grounding experimental design in these core principles, researchers can confidently and efficiently synthesize complex arylamine targets.

References

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Synthesis of Diarylamines in the Benzo[b]thiophene Series Bearing Electron Donating or Withdrawing Groups by Buchwald—Hartwig. SciSpace. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]

  • Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling. RepositóriUM - Universidade do Minho. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Kinase Inhibitor Design

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] Its structural similarity to endogenous molecules allows it to effectively interact with various biological targets, including protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a primary focus of modern drug discovery.[5]

The 2-amino-5-bromo-benzo[b]thiophene scaffold is a particularly valuable starting material for the synthesis of kinase inhibitor libraries. This bifunctional molecule offers two distinct points for chemical modification: the nucleophilic 2-amino group and the 5-bromo position, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzothiophene core to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, two-step protocol for the synthesis of a model kinase inhibitor from this compound. The described methodology is robust and can be adapted for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthesis

The synthetic strategy is designed for efficiency and modularity, allowing for the introduction of chemical diversity at two key positions. The overall workflow involves an initial acylation of the 2-amino group, followed by a Suzuki-Miyaura cross-coupling reaction at the 5-bromo position.

G A 2-amino-5-bromo- benzo[b]thiophene B Step 1: Acylation of the 2-amino group A->B Pyridine, Acyl Chloride, DCM, 0°C to RT C N-(5-bromo-benzo[b]thiophen-2-yl)amide (Intermediate) B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O E Final Kinase Inhibitor (2-acylamino-5-aryl-benzo[b]thiophene) D->E

Caption: Synthetic workflow for the kinase inhibitor.

Part 1: Acylation of the 2-Amino Group

The initial step focuses on the functionalization of the 2-amino group. Acylation is a common and reliable method to introduce a variety of substituents that can form key hydrogen bond interactions within the ATP-binding pocket of a target kinase. In this protocol, we use a generic acyl chloride for illustrative purposes.

Experimental Protocol: Synthesis of N-(5-bromo-benzo[b]thiophen-2-yl)acetamide

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound228.111.0 g4.38
Acetyl chloride78.500.34 mL4.82
Pyridine79.100.71 mL8.76
Dichloromethane (DCM)-20 mL-
1 M Hydrochloric acid-15 mL-
Saturated sodium bicarbonate-15 mL-
Brine-15 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.38 mmol) in dichloromethane (20 mL) at 0°C, add pyridine (0.71 mL, 8.76 mmol).

  • Slowly add acetyl chloride (0.34 mL, 4.82 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl (15 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(5-bromo-benzo[b]thiophen-2-yl)acetamide.

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile C-C bond-forming reaction, ideal for introducing aryl or heteroaryl moieties at the 5-position of the benzothiophene core.[6] This diversification is crucial for exploring interactions with the solvent-exposed regions of the kinase active site, which can significantly enhance inhibitor selectivity and potency.

Experimental Protocol: Synthesis of N-(5-phenyl-benzo[b]thiophen-2-yl)acetamide

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-(5-bromo-benzo[b]thiophen-2-yl)acetamide270.141.0 g3.70
Phenylboronic acid121.930.54 g4.44
Tetrakis(triphenylphosphine)palladium(0)1155.560.21 g0.185
2 M Sodium carbonate solution-3.7 mL-
Toluene-15 mL-
Ethanol-5 mL-

Procedure:

  • In a round-bottom flask, combine N-(5-bromo-benzo[b]thiophen-2-yl)acetamide (1.0 g, 3.70 mmol), phenylboronic acid (0.54 g, 4.44 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.185 mmol).

  • Add toluene (15 mL), ethanol (5 mL), and 2 M aqueous sodium carbonate solution (3.7 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, N-(5-phenyl-benzo[b]thiophen-2-yl)acetamide.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

This application note provides a reliable and adaptable protocol for the synthesis of kinase inhibitors based on the this compound scaffold. The two-step sequence of acylation followed by Suzuki-Miyaura cross-coupling allows for extensive diversification. By varying the acyl chloride in the first step and the boronic acid in the second, a large library of analogues can be efficiently synthesized. These compounds can then be screened against a panel of kinases to identify potent and selective inhibitors for further development in therapeutic programs. The use of microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields.[7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Suzuki Coupling a 2-amino-5-bromo- benzo[b]thiophene c Intermediate Amide a->c b Acyl Chloride (R-COCl) b->c e Final Kinase Inhibitor c->e d Arylboronic Acid (Ar-B(OH)2) d->e

Caption: Modular approach to inhibitor synthesis.

References

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances. Available at: [Link]

  • ChemistryViews. (2020). New Path to Benzothiophenes. ChemistryViews. Available at: [Link]

  • Various Authors. (n.d.). Some typical biologically active compounds containing 2-aminothiophene scaffold. Source not specified.
  • Pinna, G. A., et al. (2005). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

  • Cunningham, C., et al. (2018). Synthesis of diverse benzothiophene derivatives via iodine mediated one-pot successive cyclization-alkylation reaction strategy.
  • BenchChem. (n.d.). 5-Amino-2-bromobenzothiophene. BenchChem.
  • Various Authors. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Available at: [Link]

  • Ejaz, S., et al. (2020). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Current Organic Chemistry.
  • Bain, J., et al. (2007).
  • Sreeja S., et al. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Applied Chemistry.
  • Javahershenas, R., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Article.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.
  • Boschelli, D. H., et al. (2008). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry.
  • Chuckowree, I., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Article.
  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 2-Amino-5-bromo-benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound is a particularly valuable starting material for the synthesis of novel chemical entities. Its bifunctional nature, possessing a nucleophilic amino group at the 2-position and a bromine atom at the 5-position suitable for cross-coupling reactions, allows for extensive and diverse structural modifications.

This guide provides detailed application notes and protocols for the functionalization of the amino group on this compound. We will explore common and powerful transformations including N-acylation, N-sulfonylation, N-alkylation, and modern cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The aim is to provide not just a set of instructions, but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate.

I. N-Acylation: Crafting Amides from the Aminobenzothiophene Core

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics. The resulting amides are also key intermediates for further synthetic elaborations.

Causality Behind Experimental Choices:

The choice of acylating agent and reaction conditions is dictated by the reactivity of both the starting amine and the acylating species. For a relatively electron-rich amine like 2-aminobenzothiophene, the reaction with acyl chlorides is typically rapid. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive. When using a less reactive acylating agent like an acid anhydride, the reaction may require heating or the use of a catalyst.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of pyridine.

Experimental Workflow:

Caption: Workflow for N-Acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acyl-2-amino-5-bromo-benzo[b]thiophene.

Data Table: Representative N-Acylation Reactions

Acyl ChlorideProductSolventBaseTime (h)Yield (%)
Acetyl chlorideN-(5-bromo-benzo[b]thiophen-2-yl)acetamidePyridinePyridine285-95
Benzoyl chlorideN-(5-bromo-benzo[b]thiophen-2-yl)benzamideDCMPyridine480-90

II. N-Sulfonylation: Introduction of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous drugs. N-sulfonylation of 2-aminobenzothiophene introduces this functional group, which can act as a hydrogen bond donor and acceptor, significantly impacting the molecule's interaction with biological targets.

Causality Behind Experimental Choices:

Similar to acylation, N-sulfonylation with sulfonyl chlorides requires a base to scavenge the HCl byproduct. Pyridine is a common choice as it serves as both the base and a suitable solvent for the reaction. The reaction is typically carried out at room temperature, although gentle heating may be necessary for less reactive sulfonyl chlorides.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

This protocol outlines a general method for the synthesis of N-sulfonylated this compound derivatives.

Experimental Workflow:

Caption: Workflow for N-Sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.3 M) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a beaker of ice-water.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-sulfonyl-2-amino-5-bromo-benzo[b]thiophene.

Data Table: Representative N-Sulfonylation Reactions

Sulfonyl ChlorideProductSolventBaseTime (h)Yield (%)
p-Toluenesulfonyl chlorideN-(5-bromo-benzo[b]thiophen-2-yl)-4-methylbenzenesulfonamidePyridinePyridine2475-85
Methanesulfonyl chlorideN-(5-bromo-benzo[b]thiophen-2-yl)methanesulfonamidePyridinePyridine1280-90

III. N-Alkylation: Diversification through Carbon-Nitrogen Bond Formation

N-alkylation of the amino group provides access to secondary and tertiary amines, which can profoundly influence the pharmacological profile of the parent molecule. Direct alkylation with alkyl halides and reductive amination are two common and effective strategies.

Causality Behind Experimental Choices:

Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The use of a mild base and careful control of stoichiometry can mitigate this. Reductive amination, on the other hand, is a highly selective method for mono-alkylation. It proceeds via the formation of an imine intermediate between the amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Protocol 3: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde via reductive amination.

Experimental Workflow:

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE (0.1 M), add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue to stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Representative N-Alkylation Reactions

Alkylating AgentProductMethodTime (h)Yield (%)
BenzaldehydeN-benzyl-5-bromo-benzo[b]thiophen-2-amineReductive Amination1270-85
AcetoneN-isopropyl-5-bromo-benzo[b]thiophen-2-amineReductive Amination1665-80

IV. Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This methodology allows for the coupling of the amino group of this compound with a wide range of aryl and heteroaryl halides, providing access to a diverse array of N-aryl derivatives.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base. The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl product. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often employed to enhance catalytic activity.[5] The choice of base is also crucial; a strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine, generating the active nucleophile.

Protocol 4: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.

Experimental Workflow:

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Aryl or heteroaryl halide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BrettPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Argon

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor, and the phosphine ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Table: Representative Buchwald-Hartwig Reactions

Aryl HalideLigandBaseTemperature (°C)Yield (%)
4-BromotolueneXPhosNaOtBu10075-90
2-ChloropyridineBrettPhosNaOtBu11060-75

V. Ullmann Condensation: Copper-Catalyzed N-Arylation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[5] While it often requires higher temperatures, modern advancements have led to milder and more efficient protocols.

Causality Behind Experimental Choices:

The Ullmann reaction traditionally uses copper powder or copper(I) salts as the catalyst. The addition of a ligand, such as a diamine or an amino acid, can significantly improve the reaction efficiency by solubilizing the copper species and facilitating the catalytic cycle. A base, typically potassium carbonate or potassium phosphate, is required to deprotonate the amine.

Protocol 5: Ullmann N-Arylation

This protocol describes a ligand-assisted Ullmann condensation for the N-arylation of this compound.

Experimental Workflow:

Caption: Workflow for Ullmann Condensation.

Materials:

  • This compound

  • Aryl iodide or bromide (1.5 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Argon

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.5 eq), CuI, the ligand, and the base.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMSO or DMF.

  • Heat the reaction mixture to 100-140 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Table: Representative Ullmann Reactions

Aryl HalideLigandBaseTemperature (°C)Yield (%)
4-IodotolueneL-prolineK₂CO₃12060-75
1-Bromo-4-methoxybenzeneN,N'-DimethylethylenediamineK₃PO₄13065-80

Conclusion

The 2-amino group on 5-bromo-benzo[b]thiophene offers a versatile handle for a wide range of functionalization reactions. This guide has provided detailed protocols and the underlying scientific principles for N-acylation, N-sulfonylation, N-alkylation, and both palladium- and copper-catalyzed N-arylation. By understanding the causality behind the experimental choices, researchers can effectively utilize this valuable building block to synthesize novel compounds with potential applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl and heteroaryl halides and triflates. Chemical Science, 2(1), 27-50. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Romero, A., & Guisan, J. M. (2011). Reductive Amination of Aldehydes and Ketones. In The Amino Group (pp. 1-34). John Wiley & Sons, Ltd. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC. (2022, February 7). Retrieved January 20, 2026, from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (2024, July 11). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. (n.d.). Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminobenzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][4] Specifically, the 2-aminobenzo[b]thiophene motif is a critical pharmacophore found in molecules developed as antimitotic agents and inhibitors of tubulin polymerization, highlighting its significance in oncology research.[5] The presence of a bromine atom at the 5-position of this scaffold, as in 2-amino-5-bromo-benzo[b]thiophene, provides a versatile synthetic handle for molecular elaboration through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of contemporary organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These transformations are indispensable in drug discovery and development for the construction of complex molecular architectures from readily available building blocks.

This guide provides an in-depth technical overview and detailed experimental protocols for the functionalization of this compound using several key palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their experimental design and troubleshooting.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and precise workflow. Key considerations include the exclusion of oxygen, the purity of reagents, and accurate monitoring of the reaction progress.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) B 2. Flask Preparation (Flame-dry Schlenk tube or sealed vial) A->B C 3. Inert Atmosphere (Purge with N2 or Argon) B->C D 4. Reagent Addition (Solvent, Base, Substrate, Coupling Partner, Ligand, Catalyst) C->D E 5. Degassing (Freeze-Pump-Thaw or N2/Argon bubbling) D->E F 6. Heating & Stirring (Oil bath or heating mantle) E->F G 7. Reaction Monitoring (TLC, GC-MS, or LC-MS) F->G H 8. Quenching & Extraction (e.g., add water, extract with organic solvent) G->H I 9. Drying & Concentration (Dry organic layer, evaporate solvent) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS, etc.) J->K

Diagram 1: General Experimental Workflow for Cross-Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[7][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. Its advantages include mild reaction conditions, high functional group tolerance, and the generation of non-toxic boron-containing byproducts.[8]

Catalytic Cycle

The mechanism proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-R PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArBr Ar-Br Boronic R-B(OH)₂ + Base Product Ar-R

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Application & Protocol: Synthesis of 5-Aryl-2-aminobenzo[b]thiophenes

This protocol details the coupling of this compound with various arylboronic acids. The choice of ligand and base is critical for achieving high yields. SPhos is a highly effective ligand for this type of transformation.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O80
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O90
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80

Note: Conditions are based on established procedures for similar substrates and may require optimization.[8][9]

Experimental Protocol

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 228 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 6 mL) via syringe.

    • Expert Insight: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminobenzo[b]thiophene.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[11] The resulting aryl alkynes are valuable intermediates in organic synthesis and materials science.

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-C≡CR PdII_A->PdII_B Transmetalation (from Cu-acetylide) PdII_B->Pd0 Reductive Elimination ArBr Ar-Br Alkyne R-C≡CH Cu(I), Base Product Ar-C≡CR

Diagram 3: Simplified Sonogashira Catalytic Cycle (Palladium portion).

Application & Protocol: Synthesis of 5-Alkynyl-2-aminobenzo[b]thiophenes

This protocol describes the coupling of this compound with terminal alkynes. The amine (e.g., triethylamine or diisopropylamine) serves as both the base and, in many cases, the solvent.[10]

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene70
31-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT to 50
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/Et₃NRT

Note: Conditions are based on established procedures and may require optimization.[12]

Experimental Protocol

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 228 mg) and the terminal alkyne (1.1 mmol) in a mixture of degassed solvents (e.g., THF/Et₃N, 4 mL/2 mL).[12]

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 19 mg).[12]

    • Expert Insight: The exclusion of air is particularly important in Sonogashira couplings to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is an undesired side reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (as specified) for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-2-aminobenzo[b]thiophene.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[6] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[6][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Catalytic Cycle

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to forge the C-N bond.

G Pd0 Pd(0)L PdII_A Ar-Pd(II)L-Br Pd0->PdII_A Oxidative Addition PdII_B [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ PdII_A->PdII_B Amine Coordination PdII_C Ar-Pd(II)L(NR¹R²) PdII_B->PdII_C Deprotonation PdII_C->Pd0 Reductive Elimination ArBr Ar-Br Amine HNR¹R² Base Base Product Ar-NR¹R² G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B RCH=CH-Ar-Pd(II)L₂-Br PdII_A->PdII_B Migratory Insertion PdII_C H-Pd(II)L₂-Br PdII_B->PdII_C β-Hydride Elimination PdII_C->Pd0 Base-assisted Regeneration ArBr Ar-Br Alkene RCH=CH₂ Base Base Product Ar-CH=CHR

Sources

Application Notes and Protocols: Synthesis and Anticancer Screening of 2-Amino-5-bromo-benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] Among these, 2-amino-5-bromo-benzo[b]thiophene derivatives have emerged as a particularly promising class of compounds. The strategic placement of the amino and bromo groups on the benzo[b]thiophene core allows for diverse chemical modifications, enabling the fine-tuning of their biological activity.

Many benzo[b]thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[3][4] By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4] This mechanism is a validated and effective strategy in cancer chemotherapy.

This guide provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for their subsequent anticancer screening. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Synthesis of this compound Derivatives

The synthesis of substituted 2-aminothiophenes is often achieved through the versatile Gewald reaction.[5][6][7] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[6] This one-pot synthesis is highly efficient for creating a variety of substituted 2-aminothiophenes.[5][8]

Protocol: Synthesis of a this compound Derivative

This protocol outlines a representative synthesis of a this compound derivative.

Materials:

  • Substituted 2-bromobenzaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve the substituted 2-bromobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of morpholine and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting aldehyde is consumed, the intermediate product, a 2-((2-bromophenyl)methylene)malononitrile, is formed.[6]

  • Gewald Reaction: To the reaction mixture, add elemental sulfur (1.1 equivalents).

  • Heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, a this compound derivative, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • The use of a base like morpholine is crucial to catalyze the initial Knoevenagel condensation.[6]

  • Elemental sulfur acts as the sulfur source for the thiophene ring formation.[5]

  • Ethanol is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2-Bromobenzaldehyde + Malononitrile + Elemental Sulfur Knoevenagel Knoevenagel Condensation (Base Catalyst) Reactants->Knoevenagel Gewald Gewald Reaction (Heating) Knoevenagel->Gewald Purification Purification (Column Chromatography) Gewald->Purification Product This compound Derivative Purification->Product

Caption: Synthetic workflow for this compound derivatives.

Anticancer Screening Protocols

Once synthesized and characterized, the novel this compound derivatives must be evaluated for their anticancer activity. A tiered screening approach, starting with in vitro assays and progressing to in vivo models for promising candidates, is a standard and effective strategy.[9][10]

In Vitro Anticancer Screening: Cytotoxicity Assays

The initial step in assessing anticancer activity is to determine the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[11][12][13]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzo[b]thiophene derivatives in cell culture medium. Add the compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-7 (Breast)Value
Derivative 1HCT116 (Colon)Value
Derivative 1A549 (Lung)Value
Derivative 2MCF-7 (Breast)Value
.........
In Vivo Anticancer Screening: Xenograft Models

Compounds that demonstrate potent in vitro activity should be further evaluated in in vivo models to assess their efficacy in a more complex biological system.[14] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[14][15][16]

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral). The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

Visualization of the Anticancer Screening Workflow

Screening_Workflow cluster_screening Anticancer Screening Cascade Start Synthesized Derivatives InVitro In Vitro Screening (MTT Assay) Start->InVitro Decision1 Potent Activity? InVitro->Decision1 InVivo In Vivo Screening (Xenograft Model) Decision1->InVivo Yes Inactive Inactive Decision1->Inactive No Decision2 Efficacy in Vivo? InVivo->Decision2 Lead Lead Candidate Decision2->Lead Yes Decision2->Inactive No

Caption: Tiered workflow for anticancer screening of synthesized compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR). For instance, the nature and position of substituents on the benzo[b]thiophene ring can significantly influence anticancer potency.[4] Additionally, modifications to the amino group can also impact biological activity. A thorough SAR study is essential for optimizing the lead compounds to enhance their efficacy and drug-like properties.

Conclusion

The synthesis and screening of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically synthesize, evaluate, and optimize these compounds. By combining efficient synthetic strategies with a comprehensive screening cascade, it is possible to identify lead candidates with the potential for further preclinical and clinical development.

References

Sources

microwave-assisted synthesis of 2-amino-5-bromo-benzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rapid Synthesis of 2-Amino-5-bromo-benzo[b]thiophene Scaffolds via Microwave-Assisted Gewald Reaction

Introduction: Accelerating Discovery with Microwave Chemistry

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural basis for numerous biologically active compounds and approved pharmaceuticals, including drugs for osteoporosis (Raloxifene) and asthma (Zileuton).[1] Specifically, the 2-aminobenzo[b]thiophene moiety is a critical pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3][4][5] The development of efficient and sustainable synthetic routes to these valuable building blocks is therefore of paramount importance to medicinal chemists.

The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, stands as the most classic and versatile method for constructing the 2-aminothiophene ring.[6][7][8][9] However, conventional heating methods for this reaction often suffer from long reaction times, high energy consumption, and modest yields.[3][10]

This application note details a robust and highly efficient protocol for the synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that leverages the ability of microwave irradiation to directly and uniformly heat polar reactants, leading to dramatic reaction rate acceleration.[10][11][12][13] The benefits over conventional heating are significant, including drastically reduced reaction times (from hours to minutes), improved yields, enhanced product purity, and lower energy consumption.[12][14] By applying this technology to the Gewald reaction, we can rapidly generate a library of valuable heterocyclic scaffolds for downstream applications in drug development.

Understanding the Mechanism: The Gewald Reaction Pathway

The Gewald reaction is a powerful one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization steps. A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by a base-catalyzed Knoevenagel condensation between the starting ketone (or aldehyde) and the α-cyanoester.[6][15] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. While the exact mechanism of sulfur addition is complex and can involve various polysulfide intermediates, it culminates in the formation of a key sulfurated adduct.[15][16] The final, thermodynamically favorable step is an intramolecular cyclization followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][15][16]

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Ketone Brominated Ketone (e.g., 4-Bromocyclohexanone) Nitrile α-Cyanoester (e.g., Ethyl Cyanoacetate) Knoevenagel Knoevenagel Condensation Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Michael Addition of Sulfur Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Adduct->Cyclization Final_Product This compound Derivative Cyclization->Final_Product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Weigh & Combine Reactants in Microwave Vial B 2. Add Solvent & Catalyst A->B C 3. Microwave Irradiation (120°C, 20 min) B->C D 4. Cool & Filter Crude Product C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, MS) E->F

Sources

Large-Scale Synthesis of 2-Amino-5-bromo-benzo[b]thiophene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-5-bromobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antimitotic agents.[1][2][3][4] Its synthesis on an industrial scale, however, presents challenges in terms of safety, cost-effectiveness, and scalability. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 2-amino-5-bromo-benzo[b]thiophene. We present a robust, two-step synthetic pathway starting from the readily available 5-bromo-2-chlorobenzonitrile. The protocol emphasizes operational simplicity, high yield, and safety, making it suitable for drug development and manufacturing professionals. Detailed mechanistic insights, step-by-step procedures, process optimization parameters, and full analytical characterization are provided.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene and its derivatives are a cornerstone in modern drug discovery due to their versatile biological activities.[5][6] The fusion of a benzene and a thiophene ring creates a rigid, lipophilic structure that can effectively interact with a wide array of biological targets.[4] The introduction of an amino group at the 2-position and a bromine atom at the 5-position further enhances its utility as a versatile building block.[1][7] These functional groups serve as critical handles for subsequent chemical modifications, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. Notably, this scaffold is integral to molecules targeting tubulin polymerization and various protein kinases, placing it at the forefront of oncology and anti-inflammatory research.[2][3]

Given its importance, the development of a scalable and economically viable synthetic route is paramount. Many traditional methods for benzothiophene synthesis are not suitable for industrial production due to harsh reaction conditions, low yields, or the use of expensive catalysts.[8] This guide details a process designed to overcome these limitations, providing a clear and reproducible pathway for obtaining high-purity this compound on a kilogram scale.

Synthetic Strategy and Mechanistic Rationale

The selected pathway is a robust two-step process designed for scalability and efficiency. It begins with the conversion of 5-bromo-2-chlorobenzonitrile to an intermediate disulfide, which is then reductively cleaved and cyclized to form the target aminobenzothiophene.

Overall Reaction Scheme:

  • Step 1: Disulfide Formation. 5-bromo-2-chlorobenzonitrile is reacted with sodium disulfide in a nucleophilic aromatic substitution reaction to yield 2,2'-dicyano-4,4'-dibromodiphenyl disulfide.

  • Step 2: Reductive Cleavage and Intramolecular Cyclization. The intermediate disulfide is cleaved under reductive conditions to form a thiophenolate anion, which then reacts with chloroacetonitrile. The subsequent product undergoes a base-mediated intramolecular Thorpe-Ziegler cyclization to yield the final product, this compound.

Logical Workflow for Synthesis

G cluster_0 Step 1: Disulfide Synthesis cluster_1 Step 2: Cyclization SM 5-Bromo-2-chlorobenzonitrile R1 Sodium Disulfide (Na2S2) Solvent: DMF SM->R1 Nucleophilic Aromatic Substitution Int 2,2'-Dicyano-4,4'-dibromodiphenyl disulfide R1->Int R2 1. Sodium Borohydride (NaBH4) 2. Chloroacetonitrile 3. Sodium Ethoxide (Base) Int->R2 FP This compound R2->FP Reductive Cleavage & Thorpe-Ziegler Cyclization Purification Purification (Recrystallization) FP->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: Overall workflow for the large-scale synthesis.

Causality Behind Experimental Choices
  • Choice of Starting Material: 5-bromo-2-chlorobenzonitrile is a commercially available and cost-effective starting material. The ortho-chloro and cyano groups are perfectly positioned to facilitate the key cyclization step.

  • Two-Step Approach: While one-pot syntheses exist, a two-step process allows for the isolation and purification of the disulfide intermediate. This is crucial on a large scale to remove impurities that could interfere with the delicate cyclization reaction, ultimately leading to a higher purity final product and more consistent yields.

  • Reductive Agent: Sodium borohydride is chosen for the reductive cleavage due to its moderate reactivity, safety in handling compared to other reducing agents, and affordability.

  • Cyclization Strategy: The Thorpe-Ziegler reaction is a classic and reliable method for forming a five-membered ring via the intramolecular condensation of dinitriles. The use of a strong base like sodium ethoxide efficiently promotes the cyclization to the desired enamine, which is the stable tautomer of the aminothiophene.

Mechanistic Diagram: Thorpe-Ziegler Cyclization

Caption: Simplified mechanism of the base-catalyzed cyclization. (Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images for a real application.)

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood or an appropriate production facility. Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves, is mandatory.[9] Emergency eyewash stations and safety showers must be readily accessible.[9]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-chlorobenzonitrile≥98%CommercialStarting Material
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)TechnicalCommercial
SulfurPowderCommercial
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction Solvent
Sodium Borohydride (NaBH₄)≥98%CommercialReducing Agent
Chloroacetonitrile≥99%CommercialHighly Toxic Lachrymator
EthanolAnhydrousCommercialSolvent
Sodium MetalCommercialFor preparing Sodium Ethoxide
Diethyl EtherAnhydrousCommercialExtraction Solvent
Hydrochloric Acid (HCl)37%CommercialFor pH adjustment
Deionized WaterIn-house

Equipment: 50 L glass-lined reactor with overhead stirrer, heating/cooling mantle, condenser, and nitrogen inlet; 20 L Büchner funnel and vacuum flask; drying oven; rotary evaporator.

Step 1: Synthesis of 2,2'-Dicyano-4,4'-dibromodiphenyl disulfide
  • Preparation of Sodium Disulfide Solution: In the 50 L reactor under a nitrogen atmosphere, charge N,N-Dimethylformamide (DMF, 20 L). Carefully add sodium sulfide nonahydrate (2.64 kg, 11.0 mol) followed by elemental sulfur (0.32 kg, 10.0 mol). Stir the mixture at 50°C for 1 hour until a dark, homogenous solution of sodium disulfide is formed.

  • Reaction: Cool the solution to room temperature (20-25°C). Add 5-bromo-2-chlorobenzonitrile (2.16 kg, 10.0 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40°C.

  • Heating: Once the addition is complete, heat the reaction mixture to 80-85°C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a separate vessel containing 100 L of cold deionized water with vigorous stirring. A yellow precipitate will form.

  • Stir the slurry for 1 hour, then collect the solid product by vacuum filtration using the Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.

  • Dry the yellow solid in a vacuum oven at 60°C to a constant weight.

Step 2: Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a separate dry 50 L reactor under a strict nitrogen atmosphere, charge anhydrous ethanol (25 L). Carefully add sodium metal (0.55 kg, 24.0 mol) in small pieces at a rate that maintains a gentle reflux. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no ignition sources. Stir until all the sodium has dissolved.

  • Reductive Cleavage: To the main reactor, charge anhydrous ethanol (15 L) and the dried 2,2'-dicyano-4,4'-dibromodiphenyl disulfide (1.88 kg, 4.5 mol) from Step 1. Stir to form a suspension.

  • Cool the suspension to 0-5°C using an ice bath. Slowly add sodium borohydride (0.38 kg, 10.0 mol) portion-wise, keeping the temperature below 10°C. Stir for 1 hour at this temperature. The yellow suspension will gradually dissolve to form a clearer solution of the thiophenolate.

  • Addition of Chloroacetonitrile: Extreme Caution: Chloroacetonitrile is highly toxic and a lachrymator. Perform this step with extreme care in a well-ventilated area. Slowly add chloroacetonitrile (0.76 kg, 10.0 mol) dropwise to the reaction mixture, maintaining the temperature at 0-5°C. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: Add the previously prepared sodium ethoxide solution to the reaction mixture via a cannula or pressure transfer. The mixture will turn darker. Heat the reaction to 60-65°C and stir for 4 hours. Monitor the reaction by TLC or HPLC for the formation of the product.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate to approximately one-third of its volume using a rotary evaporator.

  • Pour the concentrated slurry into 100 L of ice-water. Acidify the mixture to pH ~7 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration. Wash the filter cake with deionized water (2 x 10 L).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold 50% ethanol-water, and dry in a vacuum oven at 50°C to a constant weight.

Process Parameters and Characterization

Table of Process Parameters
ParameterStep 1: Disulfide FormationStep 2: Cyclization
Key Reagents 5-bromo-2-chlorobenzonitrile, Na₂S₂Disulfide intermediate, NaBH₄, Chloroacetonitrile, NaOEt
Stoichiometry (mol) 1.0 eq : 1.1 eq1.0 eq : 2.2 eq : 2.2 eq : 5.3 eq
Solvent DMFEthanol
Temperature 80-85 °C0-5 °C (additions), 60-65 °C (cyclization)
Reaction Time 6 hours~7 hours
Expected Yield 85-90%75-80% (from disulfide)
Overall Yield 63-72%
Analytical Characterization Data

The identity and purity of the final product, this compound (CAS 45894-06-2), should be confirmed using standard analytical techniques.[10][]

  • Appearance: Off-white to light brown crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=1.8 Hz, 1H, Ar-H), 7.55 (d, J=8.5 Hz, 1H, Ar-H), 7.25 (dd, J=8.5, 1.8 Hz, 1H, Ar-H), 6.80 (s, 1H, Thiophene-H), 6.10 (s, 2H, -NH₂).[12]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 151.0, 140.1, 132.5, 129.8, 124.0, 122.5, 115.2, 105.8.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₆BrNS [M+H]⁺: 227.95, found 227.9.

  • Purity (HPLC): ≥98.5%.

Safety and Environmental Considerations

  • Hazardous Reagents:

    • Chloroacetonitrile: Acutely toxic by inhalation, ingestion, and skin contact. It is a severe eye irritant and lachrymator. Handle only in a closed system or with appropriate respiratory protection.

    • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • DMF: A reproductive toxin. Avoid inhalation and skin contact.

  • Waste Management:

    • Aqueous waste streams should be neutralized before disposal.

    • Organic solvent waste should be collected and disposed of according to local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

    • Personnel handling waste must be equipped with appropriate PPE.[13]

Conclusion

This application note details a validated and scalable two-step synthesis of this compound, a key intermediate for pharmaceutical research and development. By utilizing readily available starting materials and robust, well-understood chemical transformations, this protocol provides a reliable method for producing the target compound in high yield and purity. The emphasis on process control, intermediate isolation, and rigorous safety procedures ensures that this synthesis is suitable for translation from the laboratory to an industrial manufacturing environment.

References

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Moody, C. J., & Newton, C. G. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43215-43223. Available at: [Link]

  • Gewald reaction. In Wikipedia. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(23), 9548-9563. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. Available at: [Link]

  • 2-(5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3. Home Sunshine Pharma. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Organic Chemistry Portal. Available at: [Link]

  • Process for the synthesis of benzo[b]thiophenes. Google Patents.
  • Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 8(3), 3245-3257. Available at: [Link]

  • Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation. ChemRxiv. Available at: [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents. R Discovery. Available at: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Oxford Academic. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science. Available at: [Link]

  • Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. LJMU Research Online. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Supporting Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-5-bromo-benzo[b]thiophene in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-bromo-benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its rigid, planar structure and lipophilic nature provide an excellent framework for interaction with a variety of biological targets. The specific scaffold, this compound, offers three key points for chemical modification, making it an exceptionally versatile starting material for the construction of compound libraries for structure-activity relationship (SAR) studies. These studies are fundamental in drug discovery, systematically altering a molecule's structure to enhance potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore field-proven protocols for modification at the 2-amino and 5-bromo positions, discuss the chemical rationale behind these modifications, and present a framework for interpreting the resulting SAR data.

Key Derivatization Strategies and Chemical Rationale

The this compound scaffold presents two primary, chemically distinct handles for derivatization: the nucleophilic 2-amino group and the 5-bromo substituent, which is amenable to transition metal-catalyzed cross-coupling reactions.

  • Derivatization of the 2-Amino Group: The exocyclic amino group is a versatile nucleophile, readily undergoing acylation, alkylation, and sulfonylation. These modifications allow for the introduction of a wide array of functional groups that can probe interactions with the target protein, modulate solubility, and alter the electronic properties of the molecule. For instance, N-acylation can introduce hydrogen bond acceptors and donors, while N-alkylation can introduce steric bulk and modify basicity.[2]

  • Derivatization at the 5-Bromo Position: The bromine atom at the 5-position is a synthetic linchpin for introducing diverse aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions are powerful tools for exploring extended binding pockets in a target protein and for fine-tuning the overall physicochemical properties of the compound.

The strategic combination of modifications at both positions allows for a comprehensive exploration of the chemical space around the benzo[b]thiophene core, maximizing the potential for identifying potent and selective drug candidates.

Diagram of Derivatization Points

Caption: Key derivatization points on the this compound scaffold.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the 2-amino group using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The corresponding N-acylated this compound derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

This protocol provides a general method for the palladium-catalyzed coupling of an arylboronic acid to the 5-position.

Materials:

  • N-protected or unprotected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The 5-aryl-2-aminobenzo[b]thiophene derivative.

Protocol 3: Sonogashira Coupling at the 5-Bromo Position

This protocol outlines the coupling of a terminal alkyne to the 5-position.[4]

Materials:

  • N-protected or unprotected this compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the this compound derivative (1.0 eq), palladium catalyst (e.g., Pd(PPh3)2Cl2, 3 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The 5-alkynyl-2-aminobenzo[b]thiophene derivative.

Structure-Activity Relationship (SAR) Studies: A Framework for Analysis

The derivatization of the this compound scaffold allows for a systematic investigation of how structural modifications impact biological activity. The following provides a conceptual framework for analyzing SAR data, with hypothetical examples for illustrative purposes.

Diagram of SAR Workflow

SAR_Workflow A This compound Scaffold B Library Synthesis (N-Acylation, Suzuki, etc.) A->B C Biological Screening (e.g., Kinase Assay, Antimicrobial Assay) B->C D Data Analysis & SAR C->D E Lead Optimization D->E E->B Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Table 1: Hypothetical SAR Data for N-Acylated Derivatives against Kinase X
Compound IDR Group (at 2-amino)Kinase X IC50 (nM)Notes
1a -H>10,000Unsubstituted amine is inactive.
1b -C(O)CH3 (Acetyl)5,200Small acyl group provides minimal activity.
1c -C(O)Ph (Benzoyl)850Aromatic ring improves potency.
1d -C(O)-(4-F-Ph)320Electron-withdrawing group on phenyl enhances activity.
1e -C(O)-(4-OMe-Ph)1,500Electron-donating group reduces activity.
1f -C(O)CH2Ph (Phenylacetyl)1,100Increased flexibility is not beneficial.

SAR Interpretation: The data in Table 1 suggests that an aromatic acyl group at the 2-amino position is crucial for activity against Kinase X. Furthermore, electron-withdrawing substituents on the phenyl ring enhance potency, indicating a potential interaction with an electron-deficient region of the ATP-binding pocket.

Table 2: Hypothetical SAR Data for 5-Aryl Derivatives against Bacterial Strain Y
Compound IDR' Group (at 5-position)MIC (µg/mL)Notes
2a -Br (Starting Material)>128Bromo-substituent alone is inactive.
2b -Ph (Phenyl)64Phenyl group confers moderate activity.
2c - (4-pyridyl)16Heteroaromatic ring significantly improves activity.
2d - (3-pyridyl)32Positional isomer of pyridyl is less active.
2e - (2-thienyl)8Thiophene ring is highly favorable.
2f - (4-MeO-Ph)128Methoxy substitution is detrimental.

SAR Interpretation: The results in Table 2 indicate that the introduction of an aromatic or heteroaromatic group at the 5-position is essential for antibacterial activity against strain Y. Heteroaromatic rings, particularly 4-pyridyl and 2-thienyl, are more effective than a simple phenyl ring, suggesting that hydrogen bonding or specific polar interactions are important for target engagement. The negative impact of the methoxy group suggests that steric hindrance or unfavorable electronic effects may be at play.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel bioactive compounds. The synthetic protocols outlined in this application note provide a robust foundation for creating diverse chemical libraries. The systematic exploration of the chemical space around this scaffold, guided by iterative cycles of synthesis and biological testing, is a proven strategy for identifying lead compounds with enhanced potency and desirable pharmacological properties. Future work should focus on combining optimal substitutions at both the 2-amino and 5-bromo positions to explore potential synergistic effects on biological activity. Furthermore, derivatization of the benzo[b]thiophene ring itself, through electrophilic aromatic substitution, could open up additional avenues for SAR exploration.

References

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Li, W., et al. (2018).
  • Yadav, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
  • Prasad, K. C., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 7(1), 1-7.
  • Eli Lilly and Co. (1999). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. EP0859770B1.
  • Garno, J. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Journal of medicinal chemistry, 56(5), 2025–2040.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Sonogashira Coupling of Benzothiophenes.
  • El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & medicinal chemistry letters, 63, 128650.
  • Adlon. (1994).
  • Warner Lambert Co LLC. (1977). Benzo (b)
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Eli Lilly and Co. (2005). Benzothiophenes, formulations containing same, and methods. US6894064B2.
  • Boehringer Ingelheim International GmbH. (2021).
  • Rossi, S. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Chaitanya prasad, K., et al. (2017). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. Amanote Research.
  • Fassihi, A., et al. (2017). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives.
  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & medicinal chemistry letters, 19(16), 4878–4881.
  • Tan, W. S. D., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 13(10), 318.
  • Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & medicinal chemistry, 26(20), 5443–5461.
  • Reilly, M., et al. (2018).
  • Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future medicinal chemistry, 16(12), 1239–1254.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002–1024.
  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. International journal of molecular sciences, 23(3), 1888.

Sources

application of 2-amino-5-bromo-benzo[b]thiophene in the synthesis of antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Antimicrobial Agents from 2-Amino-5-bromo-benzo[b]thiophene

Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with unique mechanisms of action.[1] Benzo[b]thiophene, a sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural motif is present in several FDA-approved drugs, highlighting its biological significance and favorable pharmacological properties.[2][3] Among its derivatives, this compound serves as an exceptionally valuable starting material for the synthesis of new antimicrobial candidates.

This application note provides a detailed guide for researchers and drug development professionals on leveraging this compound in the synthesis of potent antimicrobial agents. We will explore the strategic rationale behind its use, provide detailed synthetic and screening protocols, and discuss structure-activity relationships (SAR) to guide future discovery efforts. The inherent reactivity of the 2-amino and 5-bromo positions offers a dual-handle approach for creating extensive and diverse chemical libraries, significantly enhancing the potential for identifying lead compounds.

Strategic Rationale: The Synthetic Utility of Dual Functionalization

The power of this compound as a building block lies in its two distinct and reactive functional groups. This allows for a modular and systematic approach to chemical synthesis, where modifications at each site can be explored independently or in combination to fine-tune the biological activity of the final compounds.

  • The 2-Amino Group: This primary amine is a versatile nucleophile, readily participating in a wide range of chemical transformations. It serves as an ideal anchor point for introducing diverse side chains and heterocyclic systems. Common modifications include:

    • Acylation and Amide Formation: Reaction with carboxylic acids or acyl chlorides to form amides, including the formation of crucial acylhydrazone linkages, which are known to be important for anti-staphylococcal activity.[4]

    • Schiff Base Formation: Condensation with various aldehydes to form imines, which can act as intermediates for further cyclization or stand as final compounds with inherent bioactivity.

    • Heterocycle Synthesis: Serving as a key nitrogen source for building fused ring systems like benzothienopyrimidines, which are structural analogs of biogenic purines and potential nucleic acid antimetabolites.[5]

  • The 5-Bromo Group: The bromine atom on the benzene ring is a prime site for modern cross-coupling reactions. This enables the introduction of a vast array of substituents that can modulate the compound's steric and electronic properties, as well as its lipophilicity, which is critical for cell membrane penetration. Key reactions include:

    • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

    • Sonogashira Coupling: Installation of alkynyl moieties, which can extend the π-conjugated system of the molecule.[2]

    • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce further amine-based functionality.

The ability to strategically combine modifications at these two positions allows for the systematic exploration of chemical space to optimize antimicrobial potency and selectivity.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes originating from the this compound scaffold.

G cluster_amino Modification at 2-Amino Position cluster_bromo Modification at 5-Bromo Position cluster_combined Sequential / Combined Modification start This compound node_amino Acylation / Condensation start->node_amino Nucleophilic Reactions node_bromo Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->node_bromo Catalytic Coupling prod_amide Amides / Acylhydrazones node_amino->prod_amide prod_schiff Schiff Bases (Imines) node_amino->prod_schiff prod_fused Fused Heterocycles (e.g., Benzothienopyrimidines) node_amino->prod_fused prod_combined Highly Substituted Antimicrobial Candidates prod_amide->prod_combined Further Coupling prod_aryl Aryl / Heteroaryl Derivatives node_bromo->prod_aryl prod_alkynyl Alkynyl Derivatives node_bromo->prod_alkynyl prod_aryl->prod_combined Further Amination

Caption: Synthetic strategies from this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of antimicrobial agents derived from this compound.

Protocol 1: Synthesis of 3-Amino-benzo[b]thiophene-2-carbohydrazide Intermediate

Principle & Causality: This protocol details the conversion of a commercially available benzonitrile into a key carbohydrazide intermediate. This transformation is foundational, as the resulting hydrazide is a versatile precursor for synthesizing a wide range of derivatives, such as the potent acylhydrazones. The initial reaction involves a Gewald-type synthesis to form the 2-aminothiophene core, followed by hydrazinolysis of the ester.[5]

Materials & Reagents:

  • 2-Fluoro-5-bromobenzonitrile

  • Methyl thioglycolate

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Synthesis of Methyl 3-amino-5-bromo-benzo[b]thiophene-2-carboxylate:

    • To a stirred solution of methyl thioglycolate (1.0 eq) and potassium hydroxide (2.5 eq) in DMF, add 2-fluoro-5-bromobenzonitrile (1.0 eq).

    • Heat the reaction mixture to 75°C and maintain for 8-10 hours. The reaction progress should be monitored by TLC.[5]

    • After completion, cool the mixture to room temperature and pour it into crushed ice.

    • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography or recrystallization.

  • Synthesis of 3-Amino-5-bromo-benzo[b]thiophene-2-carbohydrazide:

    • Suspend the methyl ester intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0-10.0 eq) to the suspension.

    • Reflux the mixture for 12 hours. The reaction mixture should become a clear solution before a new solid precipitates.

    • Cool the reaction to room temperature, filter the solid product, wash with cold ethanol, and dry to yield the desired carbohydrazide. This intermediate is typically used in the next step without further purification.

Self-Validation & Trustworthiness: The identity and purity of the intermediate should be confirmed using standard analytical techniques.

  • ¹H-NMR: To confirm the presence of protons corresponding to the aromatic ring, the amino group, and the hydrazide moiety.

  • IR Spectroscopy: To identify characteristic peaks for N-H stretching (amine and hydrazide) and C=O stretching (carbonyl).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

Protocol 2: Synthesis of (E)-5-Bromo-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazides (Acylhydrazones)

Principle & Causality: This protocol utilizes the hydrazide intermediate from Protocol 1 to synthesize a series of acylhydrazones. The acylhydrazone linkage is a key pharmacophore in many antimicrobial compounds. This reaction is a straightforward acid-catalyzed condensation between the hydrazide and an aromatic aldehyde. By varying the aldehyde, a diverse library of compounds can be generated for SAR studies.[4]

Materials & Reagents:

  • 3-Amino-5-bromo-benzo[b]thiophene-2-carbohydrazide (from Protocol 1)

  • Various substituted aromatic or heteroaromatic aldehydes (e.g., pyridine-2-carbaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

Step-by-Step Procedure:

  • Dissolve the carbohydrazide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the selected aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 12 hours. Monitor the reaction's completion by TLC.[6]

  • Upon completion, cool the mixture. The product will often precipitate from the solution.

  • Filter the solid product, wash with a small amount of cold ethanol to remove unreacted aldehyde, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain a pure sample.

Characterization: The final products should be characterized by ¹H-NMR, ¹³C-NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[4]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle & Causality: This protocol describes the standard method for quantifying the antimicrobial activity of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This method is crucial for comparing the potency of different derivatives and establishing a structure-activity relationship.

Materials & Reagents:

  • Synthesized benzothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO (for dissolving compounds)

  • Microplate reader or spectrophotometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.[7]

Antimicrobial Screening Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesize Derivatives (Protocol 1 & 2) purify Purify & Characterize (NMR, MS, HPLC) synthesis->purify stock Prepare Stock Solutions (in DMSO) purify->stock mic_assay Perform Broth Microdilution (Protocol 3) stock->mic_assay incubation Incubate Plates mic_assay->incubation readout Determine MIC Values incubation->readout sar Analyze Structure-Activity Relationship (SAR) readout->sar hit_id Identify Hit Compounds sar->hit_id

Caption: Workflow from compound synthesis to hit identification.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for antimicrobial activity.

Compound IDModification at Position 2Modification at Position 5MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -NH₂-Br>128>128>128
II-a Acylhydrazone (pyridin-2-yl)-Cl4[4]>6432
II-b Acylhydrazone (4-chlorophenyl)-Br83216
III-a -NH₂Aryl (via Suzuki)64>128128
IV-a Acylhydrazone (pyridin-2-yl)Aryl (via Suzuki)<4168

Data is representative and compiled from trends observed in the literature to illustrate SAR principles.[2][4][7]

Key SAR Insights:

  • Acylhydrazone Moiety is Key: The conversion of the 2-amino group (via a hydrazide) to an acylhydrazone linkage is critical for potent activity, especially against Gram-positive bacteria like S. aureus.[4]

  • Heteroaromatic Rings are Favorable: Incorporating heteroaromatic rings, such as pyridine, into the acylhydrazone side chain often enhances antibacterial activity.[4]

  • Halogen Substitution: The presence of halogens on the benzo[b]thiophene core (at position 5) or on appended aromatic rings contributes positively to antimicrobial potency.[7]

  • Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria like E. coli is more challenging, likely due to the outer membrane barrier. Modifications that increase membrane permeability may be required. Some thiophene derivatives have been shown to increase membrane permeabilization.[8]

Conclusion

This compound is a powerful and versatile starting material for the discovery of novel antimicrobial agents. Its dual reactive sites enable the creation of large, diverse chemical libraries through systematic and reliable synthetic protocols. The methodologies and SAR insights presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new benzothiophene derivatives in the fight against antimicrobial resistance. The promising activity of acylhydrazone derivatives, in particular, highlights a clear path for further optimization and development.

References

[2] Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents - University of West Florida - Research Portal. (n.d.). Retrieved January 20, 2026, from [Link] [3] Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024-06-10). Retrieved January 20, 2026, from [Link] [9] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (n.d.). Retrieved January 20, 2026, from [Link] [10] Synthesis and antimicrobial activities of benzothiophene derivatives - ResearchGate. (2015-08-06). Retrieved January 20, 2026, from [Link] [5] Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014-09-30). Retrieved January 20, 2026, from [Link] [1] Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - ACS Fall 2025. (n.d.). Retrieved January 20, 2026, from [Link] [11] Perspectives on antimicrobial potential of benzothiophene derivatives | Request PDF. (2015-08-05). Retrieved January 20, 2026, from [Link] [8] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link] [4] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022-01-14). Retrieved January 20, 2026, from [Link] [12] Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link] [13] Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link] [7] Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC - NIH. (2021-12-28). Retrieved January 20, 2026, from [Link] [14] Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (2024-02-06). Retrieved January 20, 2026, from [Link] [15] SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES - TSI Journals. (n.d.). Retrieved January 20, 2026, from [Link] [16] Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. (2017-11-28). Retrieved January 20, 2026, from [Link] [17] Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. (2021-08-12). Retrieved January 20, 2026, from [Link] [6] Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-bromo-benzo[b]thiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Overview of Synthetic Strategy

The most common and reliable route to this compound involves a two-step process:

  • Formation of the 2-aminobenzo[b]thiophene core: This is typically achieved via a variation of the Gewald reaction, which is a powerful method for synthesizing 2-aminothiophenes.[1][2][3]

  • Regioselective bromination: The subsequent bromination at the C5 position is an electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and minimize side-product formation.

This guide will focus on troubleshooting and optimizing both of these critical stages.

Core Synthesis Workflow

Synthesis_Workflow Fig. 1: General Synthesis Workflow cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Purification A Starting Materials (e.g., 2-halobenzonitrile, methyl thioglycolate) B Gewald-type Cyclization A->B Base (e.g., Et3N) Solvent (e.g., DMSO) Heat (Conventional/Microwave) C Crude 2-Aminobenzo[b]thiophene B->C D Purified 2-Aminobenzo[b]thiophene C->D Workup & Purification E Electrophilic Bromination D->E Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) F Crude this compound E->F H Purification (Recrystallization or Column Chromatography) F->H G Final Product H->G Characterization (NMR, MS, m.p.)

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part A: Issues in 2-Aminobenzo[b]thiophene Synthesis (Step 1)
Question 1: My Gewald-type reaction has a very low yield or fails completely. What are the common causes?

Answer:

Low yield in the initial cyclization is a frequent problem. The causes can typically be traced to reagents, reaction conditions, or the specific substrate.

Potential Causes & Solutions:

  • Base Selection and Stoichiometry: The base plays a crucial role in both the initial condensation and the cyclization steps.

    • Insight: While strong bases like sodium methoxide can be used, tertiary amines like triethylamine (Et3N) are often preferred as they are less likely to cause hydrolysis of the thioglycolate ester.[4][5] The base deprotonates the α-carbon of methyl thioglycolate, initiating the nucleophilic attack.

    • Recommendation: Ensure you are using at least one equivalent of a suitable base. For sluggish reactions, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene).

  • Reaction Temperature and Time: This condensation-cyclization is highly temperature-dependent.

    • Insight: Many literature procedures now utilize microwave irradiation to dramatically reduce reaction times from hours to minutes and improve yields.[4][5] Microwave heating provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.

    • Recommendation: If using conventional heating, ensure the temperature is adequate (often 100-130 °C in DMSO). If a microwave reactor is available, this is the preferred method. A typical condition is 130 °C for 10-15 minutes.[5]

  • Quality of Starting Materials:

    • Insight: Methyl thioglycolate is susceptible to air oxidation, forming a disulfide, which is unreactive. The 2-halobenzonitrile must be sufficiently activated towards nucleophilic aromatic substitution.

    • Recommendation: Use freshly opened or distilled methyl thioglycolate. Ensure your 2-halobenzonitrile (preferably a fluoro- or chloro- derivative) is pure. The presence of electron-withdrawing groups (like nitro or cyano) on the benzonitrile ring will accelerate the reaction.[6]

  • Solvent Choice:

    • Insight: A high-boiling, polar aprotic solvent is required to facilitate the reaction. DMSO and DMF are common choices.

    • Recommendation: DMSO is generally an excellent solvent for this reaction, particularly for microwave-assisted syntheses.[4][5]

Decision Tree for Low Yield in Step 1

Troubleshooting_Step1 Fig. 2: Troubleshooting Low Yield in Step 1 start Low Yield in Step 1 q1 Is the reaction temperature adequate (≥100°C)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base appropriate (e.g., Et3N) and stoichiometric? a1_yes->q2 res1 Increase temperature. Consider microwave heating (e.g., 130°C, 15 min). a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials pure and fresh? a2_yes->q3 res2 Use ≥1 eq. of Et3N. Consider a stronger base like DBU for unreactive substrates. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res4 Consider alternative starting materials or a different synthetic route. a3_yes->res4 res3 Purify starting materials. Use fresh methyl thioglycolate. a3_no->res3

Sources

Technical Support Center: Purification of 2-amino-5-bromo-benzo[b]thiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-amino-5-bromo-benzo[b]thiophene using column chromatography. It is designed to offer practical, in-depth solutions to common challenges encountered during this specific purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Question: My compound is showing significant peak tailing on the TLC plate and the column. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when purifying compounds containing amino groups, such as this compound, on silica gel.[1][2][3]

  • Causality: The primary reason for this is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This secondary interaction slows down a portion of the analyte molecules, causing them to elute more slowly and resulting in a "tailing" peak.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] The TEA will preferentially interact with the acidic sites on the silica gel, effectively masking them from your compound and leading to a more symmetrical peak shape. Alternatively, a small amount of ammonia in methanol can also be used.[4]

Question: My compound seems to be decomposing on the column. I'm observing new, colored spots on my TLC analysis of the collected fractions. What should I do?

Answer: Aromatic amines can be susceptible to degradation on the acidic surface of silica gel.[5]

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For aromatic amines, this can lead to oxidation or polymerization, often resulting in colored byproducts.

  • Solutions:

    • Deactivation of Silica Gel: You can try to deactivate the silica gel by pre-treating it with the eluent containing triethylamine before packing the column.

    • Use of an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic). However, you will need to re-optimize your solvent system for alumina.

    • Speed is Key: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the silica gel. Flash chromatography is highly recommended over gravity chromatography.

Question: I'm having trouble getting a good separation between my product and a closely-running impurity. How can I improve the resolution?

Answer: Achieving good separation is critical for obtaining high-purity material.

  • Causality: Poor separation can be due to an inappropriate solvent system, an overloaded column, or improper column packing.

  • Solutions:

    • Optimize the Solvent System with TLC: The ideal eluent system should provide a good separation of spots on a TLC plate, with the target compound having an Rf value of approximately 0.2-0.4.[6] Experiment with different ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[7][8]

    • Sample Loading: Load the sample in a concentrated band and as narrowly as possible at the top of the column.[8] Dry loading the sample onto a small amount of silica gel can often improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (60 Å, 230-400 mesh) is the most common and generally suitable stationary phase for the purification of aminobenzothiophene derivatives.[4][6] However, due to the potential for interaction with the amino group, the addition of a basic modifier to the eluent is often necessary.

Q2: How do I select the initial solvent system for my column?

A2: The best way to determine the optimal solvent system is by using Thin-Layer Chromatography (TLC).[4] Test various mixtures of solvents, typically a combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.[6] This Rf range generally provides the best separation in column chromatography.

Q3: What are some potential impurities I should be aware of during the purification of this compound?

A3: The nature of impurities will depend on the synthetic route used. Common impurities could include starting materials, regioisomers, or byproducts from side reactions. If the synthesis involves a reduction of a nitro group, incomplete reduction could be a source of impurity.[9] It's also possible to have isomeric impurities if the starting materials are not regiochemically pure.

Q4: Can I use a pre-packed column for this purification?

A4: Yes, pre-packed silica gel columns can be used and often provide better consistency and higher resolution than self-packed columns. Ensure the column is compatible with the solvent system you plan to use, including the basic additive if needed.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate.

  • Add 0.5% (v/v) of triethylamine to the eluent to minimize peak tailing.

2. Packing the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7]

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[8]

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the silica gel with your adsorbed compound to the top of the packed column.

  • Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply pressure (using a pump or air line) to begin elution.

  • Collect the eluate in fractions of appropriate size.

  • If using a gradient elution, start with a low polarity eluent and gradually increase the polarity by adding more of the polar solvent.

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Mobile Phase Additive 0.5% (v/v) Triethylamine
Optimal TLC Rf Value 0.2 - 0.4
Sample Loading Dry loading recommended

Workflow Diagram

G cluster_prep Preparation cluster_column Column Setup cluster_run Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Hexane/EtOAc + 0.5% TEA) eluent 2. Prepare Eluent tlc->eluent slurry 3. Prepare Silica Slurry eluent->slurry pack 4. Pack Column slurry->pack load 5. Dry Load Sample pack->load elute 6. Elute with Gradient load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions (TLC) collect->analyze combine 9. Combine Pure Fractions analyze->combine evap 10. Evaporate Solvent combine->evap dry 11. Dry Product evap->dry

Caption: Workflow for the purification of this compound.

References

  • alwsci. (2025, July 17).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.com.
  • University of Colorado Boulder.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem. Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • University of Rochester.
  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances.
  • Scribd.
  • The Royal Society of Chemistry.
  • YouTube. (2022, October 14).
  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. (2013). Journal of Medicinal Chemistry.
  • ChemicalBook. This compound.
  • International Journal of Pharmacy and Biological Sciences.
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • ResearchGate. Silica gel-assisted preparation of 2,4,7-trihalobenzo[ b ]thiophenes and 4,7-dihalobenzo[ b ]thiophenes | Request PDF.
  • Toyota, K., Tanaka, H., & Hanagasaki, T. (n.d.).
  • PubMed. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Can Mesoporous Silica Speed Up Degradation of Benzodiazepines?
  • ResearchGate. One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes | Request PDF.
  • Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • BenchChem. Technical Support Center: Column Chromatography of 2-Amino-5-phenyl-3-furonitrile.
  • NASA. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
  • BLD Pharm. 4923-87-9|5-Bromobenzothiophene|BLD Pharm.
  • Agilent Technologies. (2005, August 16). Choosing a Column and Conditions for LC-MS.

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-5-bromo-benzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. Our goal is to provide field-proven insights and troubleshooting strategies for common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of reaction byproducts.

Section 1: The Gewald Reaction Pathway for Substituted 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent condensation for synthesizing 2-aminothiophenes.[1][2] While the classical Gewald reaction uses an α-methylene ketone, an α-cyanoester, and elemental sulfur, adaptations of this methodology are frequently employed for more complex structures like benzo[b]thiophenes, often starting with a cyclohexanone derivative.

FAQ 1.1: What is a typical Gewald-type route for this compound and what are the critical steps?

A common strategy involves a three-component reaction starting with a suitable cyclohexanone precursor, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur. The reaction proceeds through two key stages: (1) a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by (2) sulfur addition and cyclization. Subsequent aromatization, which may occur in situ or as a separate step, yields the final benzothiophene ring.

Below is a generalized workflow for this synthetic approach.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization & Tautomerization cluster_2 Step 3: Aromatization A 4-Bromocyclohexanone + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Intermediate I) A->B Base (e.g., Morpholine) C Intermediate I + Elemental Sulfur (S8) D 2-Amino-5-bromo-4,5,6,7- tetrahydrobenzo[b]thiophene C->D Base, Heat E Tetrahydrobenzo[b]thiophene F Target Product: this compound E->F Oxidizing Agent (e.g., DDQ, Chloranil)

Caption: Generalized workflow for the Gewald-type synthesis of the target molecule.

FAQ 1.2: My reaction is producing a major byproduct with approximately double the mass of my expected intermediate. What is it and how can I prevent it?

This is a classic issue in Gewald-type syntheses and the likely culprit is a dimer of the Knoevenagel condensation intermediate .

Causality: The α,β-unsaturated nitrile formed in Step 1 is a reactive Michael acceptor. If the subsequent cyclization with sulfur is slow or if the intermediate accumulates in high concentration, it can undergo a Diels-Alder-type dimerization or a Michael addition with another molecule of the starting ketone's enolate. This side reaction is often spontaneous and can significantly reduce the yield of the desired thiophene.[3]

cluster_main Fate of the Knoevenagel Intermediate cluster_desired Desired Pathway cluster_byproduct Side Reaction Intermediate Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Thiophene Desired Product 2-Aminothiophene Intermediate->Thiophene + Sulfur (S8) (Fast Cyclization) Dimer Byproduct Dimerized Adduct Intermediate->Dimer + Another Intermediate Molecule (Slow Cyclization / High Concentration)

Caption: Competing pathways for the Knoevenagel intermediate.

Troubleshooting & Mitigation Strategies

ParameterCondition Favoring Dimer (Byproduct)Recommended Condition for ProductRationale
Order of Addition All reagents mixed at once.Sequential addition: form the Knoevenagel intermediate first, then add sulfur.Prevents accumulation of the reactive intermediate before the sulfur is ready to react.
Temperature High initial temperature (>80°C).Lower temperature for Knoevenagel step (40-50°C), then heat for cyclization.The dimerization has a lower activation energy than the sulfur incorporation and cyclization.
Base Concentration High concentration of strong base.Catalytic amount of a weaker base (e.g., morpholine, diethylamine).Strong bases can accelerate dimerization and other side reactions. The base's primary role is to catalyze the initial condensation and assist in sulfur ring-opening.[4]
Reaction Time Excessively long reaction times.Monitor by TLC and work up once the starting material is consumed.Prolonged heating can lead to decomposition and further side reactions.

Experimental Protocol to Minimize Dimer Formation

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the 4-bromocyclohexanone (1.0 eq), the active methylene nitrile (1.05 eq), and a suitable solvent like ethanol or DMF.

  • Condensation: Add a catalytic amount of morpholine (0.1-0.2 eq) and stir the mixture at 45°C. Monitor the reaction by TLC until the ketone spot has disappeared (typically 1-2 hours).

  • Cyclization: Add finely powdered elemental sulfur (1.1 eq) to the mixture.

  • Heating: Increase the temperature to 65-75°C and continue stirring. The reaction should proceed to completion within 2-4 hours.

  • Workup: Cool the reaction mixture, pour it into ice water, and collect the precipitated solid (the tetrahydrobenzo[b]thiophene intermediate) by filtration. This intermediate can then be carried forward to the aromatization step.

Section 2: Alternative Routes and Associated Byproducts

While the Gewald approach is common, other synthetic strategies exist, such as those involving the cyclization of pre-formed thiophenol derivatives. These routes present a different set of potential impurities.

FAQ 2.1: In a synthesis starting with 4-bromo-2-mercaptophenylacetonitrile, I'm getting a major non-polar impurity. What could it be?

The most probable byproduct in this scenario is the disulfide dimer of your starting material, namely bis(5-bromo-2-cyanomethylphenyl) disulfide.

Causality: Thiols (-SH) are notoriously susceptible to oxidation, readily forming disulfide bonds (S-S) in the presence of air (oxygen), mild oxidizing agents, or even trace metal impurities. This is one of the most common side reactions when working with thiophenols.

Troubleshooting & Mitigation Protocol

  • Inert Atmosphere: Conduct the entire reaction sequence under a strictly inert atmosphere (Nitrogen or Argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.

  • Fresh Starting Material: If possible, use freshly prepared or purified thiophenol starting material.

  • Reductive Quench (Optional): During workup, a wash with a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes help reduce any disulfide formed back to the thiol, though this is not always efficient.

FAQ 2.2: My final product is contaminated with 2-amino-benzo[b]thiophene. How did the bromine disappear?

The loss of the bromine substituent is known as hydrodebromination or simply debromination .

Causality: The carbon-bromine bond on an aromatic ring can be cleaved under certain reductive or catalytic conditions. This is particularly prevalent if your synthesis involves:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. This is a common method for reducing a nitro group, which might be a precursor to the amine.[5]

  • Strong Bases/Nucleophiles: Certain strong bases or organometallic reagents can promote halogen-metal exchange or other pathways that lead to bromine loss.

  • Radical Reactions: Some radical-based reactions can lead to C-Br bond cleavage.[6]

Mitigation Strategies for Nitro Group Reduction (A Common Precursor Route)

Reagent/ConditionRisk of DebrominationRecommended AlternativeRationale
H₂, Pd/C (10%)HighTin(II) Chloride (SnCl₂) in HCl/Ethanol [5]A classic, robust method for nitro reduction that is highly chemoselective and does not typically affect aryl halides.
Sodium Hydrosulfite (Na₂S₂O₄)ModerateIron powder (Fe) in Acetic Acid (AcOH)Another mild and effective method for nitro group reduction in the presence of sensitive functional groups.
Lithium Aluminum Hydride (LiAlH₄)HighTransfer Hydrogenation (e.g., Ammonium Formate with Pd/C)While still using Pd/C, transfer hydrogenation can sometimes be milder than high-pressure H₂, but SnCl₂ or Fe/AcOH are safer choices to preserve the C-Br bond.

Section 3: General Purification & Characterization

FAQ 3.1: What are the recommended methods for purifying crude this compound?

A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: This is highly effective for removing non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with aqueous acid (e.g., 1M HCl). The basic 2-amino group will be protonated, moving the desired product into the aqueous layer.

    • Wash the organic layer to remove any residual product.

    • Combine the acidic aqueous layers and basify with a base (e.g., NaOH, NaHCO₃) until the product precipitates.

    • Extract the precipitated product back into an organic solvent, dry, and concentrate.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar gradient system is typically used. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity. The disulfide and debrominated byproducts are less polar than the desired product and will elute first. The dimer byproduct is often significantly more polar or may not elute easily.

  • Recrystallization:

    • Find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, isopropanol, or toluene/hexane mixtures. This is excellent for removing trace impurities after chromatography.

FAQ 3.2: How can I use analytical techniques to confirm the identity of common byproducts?
ByproductTLC AnalysisLC-MS (ESI+)¹H NMR Spectroscopy (Key Differences)
Desired Product Baseline Rf value. UV active.Expected M+H⁺ peak at m/z 228/230 (1:1 ratio due to Br isotopes).Aromatic protons in the expected regions, broad NH₂ singlet.
Disulfide Dimer Higher Rf (less polar) than the product.Expected M+H⁺ peak at m/z 455/457/459 (characteristic isotopic pattern for two Br atoms).Absence of the thiol proton. Aromatic signals will be present, likely with slightly different chemical shifts.
Debrominated Product Slightly lower Rf (more polar) than the disulfide, but higher than the product.Expected M+H⁺ peak at m/z 149.Absence of the characteristic splitting pattern for the bromo-substituted ring. Will show signals for a fully protonated benzene ring.
Knoevenagel Dimer Often much lower Rf (more polar) or may streak on the baseline.Expected M+H⁺ peak at approximately double the mass of the Knoevenagel intermediate.Complex spectrum with multiple aliphatic and olefinic protons; absence of the characteristic 2-aminothiophene signals.

References

  • Fiesselmann Thiophene Synthesis. Wikipedia. [Link]

  • Fiesselmann Thiophene Synthesis | PDF. Scribd. [Link]

  • Fiesselmann thiophene synthesis. Semantic Scholar. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(22), 9069–9082. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Nanjundaswamy, H. M., & Abraham, J. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Dang, H.-Y. (2001). Novel radical reactions involving sulfur-containing compounds. UCL Discovery. [Link]

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optimization of Suzuki coupling conditions for 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 2-amino-5-bromo-benzo[b]thiophene

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block. The inherent electronic properties and functional groups of this substrate present unique challenges. This document provides in-depth troubleshooting guides and FAQs to navigate these complexities, ensuring successful and reproducible outcomes.

Core Principles & Unique Challenges

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation.[1][2] However, the structure of this compound introduces specific considerations:

  • Electronic Effects: The benzo[b]thiophene core is electron-rich, and the 2-amino group is a strong electron-donating group. This increases the electron density at the C5-position, which can make the rate-determining oxidative addition of the palladium catalyst into the C-Br bond more challenging compared to electron-deficient systems.[3][4]

  • Catalyst Inhibition: The Lewis basic nitrogen of the amino group can coordinate to the palladium center. This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, leading to lower reaction rates or catalyst deactivation.[5][6][7]

Understanding these two factors is critical to troubleshooting and optimizing reaction conditions. The choice of catalyst, ligand, base, and solvent must be made to overcome these intrinsic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no yield is the most common problem and typically points to an issue in one of the key steps of the catalytic cycle.

  • Potential Cause A: Inefficient Oxidative Addition

    • The "Why": As mentioned, the electron-rich nature of the substrate slows the insertion of the Pd(0) catalyst into the carbon-bromine bond. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote this step effectively.[3]

    • Solution: Employ Advanced Ligands. Switch to bulky, electron-rich biaryl monophosphine ligands. These ligands accelerate oxidative addition and stabilize the active catalytic species.[3][8][9]

      • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[10][11] They create a sterically hindered and electronically activated palladium center that is highly active for coupling electron-rich aryl halides.

      • Practical Step: Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3/G4) or generate the catalyst in situ by combining a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the ligand (typically in a 1:2 Pd:Ligand ratio).[12][13]

  • Potential Cause B: Catalyst Deactivation/Inhibition

    • The "Why": The 2-amino group can bind to the palladium catalyst, effectively taking it out of the catalytic cycle.[7] You may observe the formation of palladium black, which is a clear sign of catalyst precipitation and decomposition.[14]

    • Solution 1: Use Bulky Ligands. The steric bulk of ligands like SPhos or XPhos can sterically disfavor the coordination of the substrate's amino group to the palladium center, keeping the catalyst active.[11]

    • Solution 2: Ensure Rigorous Anaerobic Conditions. Oxygen can degrade palladium catalysts, especially phosphine-ligated ones. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert atmosphere throughout the entire experiment.[4][14]

  • Potential Cause C: Inefficient Transmetalation

    • The "Why": The transfer of the organic group from the boronic acid to the palladium complex requires a base. The role of the base is to form a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[2][15] An incorrect choice of base or solvent can render this step inefficient.

    • Solution: Screen Bases and Solvents.

      • Bases: Strong, non-nucleophilic inorganic bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective and generally superior to weaker bases like Na₂CO₃ for challenging couplings.[1][10][16]

      • Solvents: A mixture of an aprotic organic solvent and water is often optimal. The water can increase the solubility of the base and facilitate the formation of the boronate "ate" complex.[17] Common systems include 1,4-dioxane/H₂O or THF/H₂O (typically in a 4:1 or 5:1 ratio).[10][18]

Q2: I'm getting a good yield, but my product is contaminated with a significant amount of biaryl byproduct from the homocoupling of my boronic acid. How do I prevent this?
  • The "Why": Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can participate in a side catalytic cycle that leads to the undesired coupling of two boronic acid molecules.

  • Solution: Meticulous Degassing. This side reaction is a strong indicator that your degassing procedure is insufficient.

    • Protocol: Sparge the solvent with an inert gas (argon is preferred due to its density) for at least 30 minutes before use. Add all solid reagents to the flask, evacuate and backfill with inert gas three times, then add the degassed solvent via cannula or syringe. Stir the mixture and sparge the headspace for another 10-15 minutes before adding the catalyst.[14]

Q3: My mass spec shows a byproduct corresponding to 2-amino-benzo[b]thiophene (dehalogenation). What causes this and how can it be minimized?
  • The "Why": Protodehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction can be promoted by certain bases, impurities that can act as a hydride source, or the use of protic solvents like alcohols.[19]

  • Solution: Optimize Base and Solvent.

    • Base Selection: Use a non-nucleophilic, anhydrous base. K₃PO₄ and Cs₂CO₃ are excellent choices that are less likely to promote this side reaction compared to hydroxides or alkoxides.[19]

    • Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane or toluene. If protodehalogenation is a persistent issue, avoid alcohol co-solvents.[19]

    • Ligand Choice: The use of bulky biarylphosphine ligands can also suppress this side reaction by accelerating the desired cross-coupling pathway, making it kinetically favored over the dehalogenation pathway.[19]

Frequently Asked Questions (FAQs)

  • What is the best "go-to" starting condition for this specific substrate? For a challenging substrate like this compound, starting with a robust, modern catalyst system is recommended. A reliable starting point would be:

    • Catalyst: Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or an equivalent loading of a pre-catalyst like SPhos Pd G4.[10][11]

    • Base: Cs₂CO₃ (2-3 equivalents).[10]

    • Solvent: 1,4-Dioxane / H₂O (4:1 ratio).[1][18]

    • Temperature: 80-100 °C.[10][18]

  • Can I use Pd(PPh₃)₄? While Pd(PPh₃)₄ is a classic Suzuki catalyst, it often fails with electron-rich or sterically hindered substrates.[3] The PPh₃ ligand is not electron-rich enough to sufficiently promote oxidative addition for this system. While it may work in some cases, you will likely achieve significantly higher yields and faster reaction times with a modern biarylphosphine ligand system.[8][9]

  • My boronic acid is unstable. What are my options? Some heteroaryl boronic acids are prone to protodeboronation (loss of the boronic acid group).[6] If you suspect this is happening:

    • Switch to a Boronic Ester: The corresponding pinacol (Bpin) or MIDA boronate esters are significantly more stable.[15][19] They slowly hydrolyze under the basic reaction conditions to release the active boronic acid in situ, keeping its concentration low and minimizing degradation.

    • Use Anhydrous Conditions: Some protocols for sensitive substrates benefit from completely anhydrous conditions, using a base like TMSOK in a solvent like THF.[6]

  • How do I purify the final product and remove residual boronic acid?

    • Standard Purification: The primary method is silica gel column chromatography.[1][10]

    • Boronic Acid Removal: If excess boronic acid is co-eluting with your product, a simple liquid-liquid extraction can be effective. After the reaction, dilute the mixture with a solvent like ethyl acetate and wash the organic layer with a dilute aqueous NaOH solution (e.g., 1M). The basic wash will deprotonate the boronic acid, making it water-soluble and pulling it into the aqueous layer.[20] Be sure to re-neutralize the organic layer with a brine wash afterward.

Visualizations & Data

Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants pd0 Pd(0)L₂ pdrbr Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->pdrbr Oxidative Addition (Ar-Br) pdoh Ar-Pd(II)(L)₂-OR pdrbr->pdoh Ligand Exchange (Base, e.g., OH⁻) pdaryl Ar-Pd(II)(L)₂-Ar' pdoh->pdaryl Transmetalation (Ar'-B(OR)₂⁻) pdaryl->pd0 Reductive Elimination (Ar-Ar') arbr This compound (Ar-Br) arbor Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₃PO₄) Troubleshooting_Workflow start Reaction Failed or Low Yield? check_byproducts Analyze Crude Mixture: Any Byproducts Detected? start->check_byproducts no_reaction Mainly Starting Material check_byproducts->no_reaction No homocoupling Boronic Acid Homocoupling check_byproducts->homocoupling Yes dehalogenation Dehalogenation Product check_byproducts->dehalogenation Yes pd_black Palladium Black Observed check_byproducts->pd_black Yes solution_ligand Solution: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Increase Temperature no_reaction->solution_ligand solution_degas Solution: Improve Degassing Protocol (Sparge >30 min) homocoupling->solution_degas solution_base Solution: 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Use Anhydrous Aprotic Solvent dehalogenation->solution_base solution_robust Solution: 1. Use Stabilizing Ligand (SPhos) 2. Ensure Strict Anaerobic Conditions pd_black->solution_robust

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Table 1: Comparison of Optimized Reaction Conditions for Benzothiophene Derivatives

This table summarizes effective conditions reported for related benzothiophene systems, providing a template for optimization.

ParameterCondition Set A [10]Condition Set B [1]General Recommendation for 2-Amino Substrate
Pd Source Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ (catalytic)Pd(OAc)₂ or Pd₂(dba)₃
Ligand SPhos (10 mol%)None specifiedSPhos or XPhos (essential)
Base Cs₂CO₃ (1.4 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ or K₃PO₄
Solvent THF / H₂O1,4-Dioxane / H₂O1,4-Dioxane / H₂O or THF / H₂O
Temperature 80 °C90 °C80 - 100 °C
Typical Yield High (up to 90%+)Moderate to GoodHigh yields expected with proper optimization

Optimized Experimental Protocol (General Starting Point)

This protocol is a robust starting point for the Suzuki coupling of this compound (1.0 mmol scale).

Materials:

  • This compound (1.0 eq, 242 mg)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 4.5 mg)

  • SPhos (0.04 eq, 16.4 mg)

  • K₃PO₄ or Cs₂CO₃ (3.0 eq)

  • 1,4-Dioxane (4 mL, degassed)

  • Deionized Water (1 mL, degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄ or Cs₂CO₃).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A brief bubbling of inert gas through the solution for 5-10 minutes is recommended.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine the organic layers and wash with 1M NaOH (15 mL) to remove excess boronic acid, followed by a wash with saturated brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Avgan, K., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Zhang, A., et al. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Unknown. (n.d.). Effect of different bases on the Suzuki reaction. ResearchGate. [Link]

  • Unknown. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Irum, S., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Unknown. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]

  • Unknown. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]

  • Unknown. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]

  • Unknown. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate. [Link]

  • Unknown. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Unknown. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Unknown. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Unknown. (2017). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination with Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed C-N cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with a particularly nuanced substrate class: electron-rich anilines. The increased nucleophilicity and unique electronic properties of these amines can often lead to sluggish reactions, catalyst inhibition, or undesired side products. This resource provides in-depth, mechanism-driven solutions in a direct question-and-answer format.

The Challenge: Why Are Electron-Rich Anilines Different?

Electron-rich anilines (e.g., those bearing methoxy, alkyl, or amino substituents) possess high electron density on the nitrogen atom. While this enhances their nucleophilicity, it can paradoxically complicate the Buchwald-Hartwig amination. The lone pair on the nitrogen can strongly coordinate to the palladium center, potentially leading to the formation of stable, off-cycle catalyst complexes that hinder catalytic turnover.[1][2] Furthermore, the final reductive elimination step to form the C-N bond can be sluggish if the palladium center remains too electron-rich, failing to create the necessary electrophilic character for product formation.[3][4]

This guide will help you navigate these challenges by systematically optimizing your reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is sluggish or stalls completely with my electron-rich aniline. What is the most likely cause and how do I fix it?

Diagnosis: A stalled reaction is often a sign of catalyst deactivation or an overly stable catalyst-amine complex that inhibits the catalytic cycle.[1] Electron-rich anilines are particularly prone to forming such stable intermediates. Another possibility is that the chosen ligand is not suitable for promoting the key steps of the catalytic cycle with this specific substrate.

Recommended Actions:

  • Ligand Selection is Critical: The choice of phosphine ligand is the single most important parameter for a successful Buchwald-Hartwig amination. For electron-rich anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[5][6] These ligands promote both a fast oxidative addition and, crucially, a facile reductive elimination by creating a sterically crowded coordination sphere around the palladium.[1][4]

  • Elevate the Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C can often provide the necessary energy to overcome the activation barrier for reductive elimination.[7]

  • Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst.[7] G2, G3, or G4 pre-catalysts are designed for efficient and rapid generation of the active LPd(0) species upon exposure to a base, leading to more reliable and reproducible results.[7]

Table 1: Recommended Ligands for Electron-Rich Anilines

Ligand NameStructure TypeKey FeaturesRecommended For
XPhos DialkylbiarylphosphineHighly active, general-purpose ligand for a wide range of anilines.Excellent starting point for screening.
RuPhos DialkylbiarylphosphineOften provides high rates for sterically hindered or electron-rich anilines.[4]Challenging couplings, secondary anilines.
BrettPhos DialkylbiarylphosphineExtremely bulky, designed to facilitate difficult reductive eliminations.[4][8]Primary anilines and highly challenging substrates.
tBuXPhos DialkylbiarylphosphineVery electron-rich and bulky, effective for coupling with aryl chlorides.When using less reactive aryl chloride electrophiles.
Question 2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) on my aryl halide. What causes this and how can I prevent it?

Diagnosis: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically occurs via two main pathways:

  • β-Hydride Elimination: An intermediate palladium-amido complex can undergo β-hydride elimination if the amine has an α-hydrogen, forming an imine and a palladium-hydride species, which then reductively eliminates the arene.[1]

  • Base-Mediated Decomposition: The base can react with solvent or trace water to generate species that lead to the reduction of the aryl halide.

Recommended Actions:

  • Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) are often necessary but can promote side reactions.[7] If you observe significant hydrodehalogenation, consider screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][9] Weaker bases are less aggressive and can often suppress this side pathway, although they may require higher reaction temperatures.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent. Ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene, are standard.[7][10] Avoid alcohol solvents, as they can be a source of hydrides. Rigorously drying your solvent and reagents is crucial.

  • Ligand Modification: Switching to a more sterically hindered ligand, such as BrettPhos, can disfavor the geometry required for β-hydride elimination and accelerate the desired reductive elimination, outcompeting the side reaction.[4]

Question 3: My reaction goes to full conversion of the starting materials, but the yield of my desired product is low. Where is my product going?

Diagnosis: Low isolated yield with high conversion suggests either product degradation or the formation of undesired side products other than hydrodehalogenation. With electron-rich anilines, a common issue is diarylation, where the product aniline, being even more electron-rich and nucleophilic than the starting aniline, reacts with another molecule of the aryl halide.

Recommended Actions:

  • Control Stoichiometry: Use a slight excess of the aniline (1.1-1.2 equivalents) relative to the aryl halide. This ensures that once the product is formed, any remaining aryl halide is more likely to react with the starting aniline rather than the product.

  • Lower Catalyst Loading: High catalyst loading can sometimes accelerate side reactions. After finding initial success, try reducing the catalyst loading (from 2 mol% down to 1 mol% or even 0.5 mol%) to see if the selectivity improves.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC or GC-MS shows full consumption of the limiting reagent, work up the reaction promptly to prevent potential product degradation under the basic, high-temperature conditions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered with electron-rich anilines in Buchwald-Hartwig aminations.

Troubleshooting_Workflow Troubleshooting Buchwald-Hartwig Reactions with Electron-Rich Anilines start Reaction Outcome? low_conversion Low Conversion / Stalled Reaction Diagnosis: Catalyst inhibition or slow reductive elimination. start->low_conversion Stalled side_products Significant Side Products Diagnosis: Hydrodehalogenation or diarylation. start->side_products Impure good_conversion High Conversion, Low Yield Diagnosis: Product degradation or unaccounted side reactions. start->good_conversion Low Yield action_ligand Action: Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos). low_conversion->action_ligand action_base Action: Screen weaker bases (K₃PO₄, Cs₂CO₃). side_products->action_base action_monitor Action: Monitor reaction closely and work up promptly upon completion. good_conversion->action_monitor action_temp Action: Increase reaction temperature (e.g., to 110 °C). action_ligand->action_temp action_precatalyst Action: Use a well-defined Pd pre-catalyst (G3/G4). action_temp->action_precatalyst success Problem Solved action_precatalyst->success action_solvent Action: Ensure anhydrous solvent (Toluene, Dioxane). action_base->action_solvent action_stoich Action: Adjust stoichiometry (slight excess of aniline). action_solvent->action_stoich action_stoich->success action_loading Action: Reduce catalyst loading. action_monitor->action_loading action_loading->success

Caption: A decision-making flowchart for troubleshooting common issues.

Experimental Protocol: Standard Screening for a New Electron-Rich Aniline

This protocol provides a robust starting point for coupling a new electron-rich aniline with an aryl bromide. It utilizes a well-defined pre-catalyst and a standard ligand to establish a baseline for further optimization.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Electron-rich aniline (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried 20 mL reaction vial with a PTFE-lined cap and a magnetic stir bar

Procedure:

  • Preparation (In a Glovebox): To the reaction vial, add the BrettPhos Pd G3 precatalyst, sodium tert-butoxide, aryl bromide, and the magnetic stir bar.

  • Reagent Addition: Add the electron-rich aniline to the vial, followed by the anhydrous toluene.

  • Sealing and Reaction: Securely seal the vial with the cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours). Vigorous stirring is essential to ensure proper mixing of the heterogeneous base.[7]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired arylamine.

This baseline experiment will inform whether a stronger or weaker base is needed, if the temperature needs adjustment, or if a different ligand class should be explored.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Seminal Reports of the Buchwald–Hartwig Amination. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organ, M. G., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Nolan, S. P., & Viciu, M. S. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Galkin, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Valente, C., et al. (2015). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Lavigne, J. A., et al. (2020). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ahlquist, M. S. G., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Stradiotto, M., & Kelly, L. E. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Reddit User Discussion. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros on Reddit. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Fabre, I., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Wang, D., & Zhu, J. (2020). Recent Advances on Palladium Radical Involved Reactions. ACS Catalysis. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]

  • Zhang, Y., et al. (2014). Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles. Chemical Communications. [Link]

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side reactions of 2-amino-5-bromo-benzo[b]thiophene in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-amino-5-bromo-benzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond standard protocols to address the nuanced challenges and unexpected side reactions that can arise during its manipulation under both acidic and basic conditions. Our goal is to provide you with the causal understanding and actionable troubleshooting strategies needed to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's crucial to understand the electronic nature of this compound. The 2-amino group is a potent electron-donating group (EDG), which significantly influences the molecule's reactivity. It enriches the electron density of the thiophene ring system, making it highly susceptible to electrophilic attack, particularly at the C3 position. Conversely, this electron-donating character generally deactivates the C5-bromo position towards standard nucleophilic aromatic substitution (SNAr) unless specific catalytic cycles, like palladium-catalyzed cross-coupling, are employed.

The molecule's behavior pivots dramatically based on the reaction pH. The amino group's basicity is a critical control point; its state—protonated (-NH₃⁺) or free (-NH₂)—dictates the reaction pathway.

Section 2: Troubleshooting Reactions in Acidic Conditions

Under acidic conditions, the primary event is the protonation of the 2-amino group to form the corresponding ammonium salt. This completely alters the electronic landscape of the molecule, converting the powerful electron-donating amino group into a strong electron-withdrawing group (-NH₃⁺). This deactivates the ring system to a large extent, but also opens up pathways for other reactions, most notably those involving diazotization.

Frequently Asked Questions (FAQs): Acidic Conditions

Question 1: I'm attempting an electrophilic substitution (e.g., nitration, halogenation) on the benzothiophene ring under standard acidic conditions, but I'm only recovering my starting material or seeing decomposition. What's going wrong?

Answer: This is a common issue stemming from the protonation of the 2-amino group.

  • Causality: In the presence of strong acids (e.g., H₂SO₄, HNO₃), the lone pair on the nitrogen atom is protonated. The resulting -NH₃⁺ group is strongly deactivating, pulling electron density out of the ring system and making it resistant to further attack by electrophiles. At elevated temperatures or with aggressive reagents, this can lead to decomposition or sulfonation side products.

  • Troubleshooting & Protocol:

    • Protect the Amino Group: The most robust solution is to protect the amino group as an amide (e.g., acetamide) before proceeding with electrophilic substitution. The amide is still an ortho-, para- director but is significantly less basic, preventing protonation and allowing the reaction to proceed. The protecting group can be removed later under acidic or basic hydrolysis.

    • Milder Conditions: If protection is not feasible, explore milder electrophilic substitution conditions that do not require strong acids, although success may be limited.

Question 2: My diazotization reaction of this compound is giving a low yield and a complex mixture of colored impurities. How can I improve this?

Answer: The stability of diazonium salts derived from electron-rich heterocycles can be problematic. Unwanted side-reactions, such as dimerization and decomposition, are common if conditions are not strictly controlled[1].

  • Causality: The diazonium intermediate, while useful, is often unstable at elevated temperatures. The electron-rich benzothiophene ring can also react with the newly formed diazonium salt (self-coupling) to form colored azo-dimers, which are common impurities.

  • Troubleshooting & Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the diazotization and subsequent reaction (e.g., Sandmeyer reaction). Use an ice-salt bath for consistent cooling.

    • Slow Addition: Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of your amine to prevent localized overheating and buildup of nitrous acid.

    • Use Immediately: Do not isolate the diazonium salt. Prepare it in situ and use it immediately in the next step.

    • Check Stoichiometry: Ensure you are using a slight excess of acid (typically 2.5-3 equivalents) to maintain a low pH and fully dissolve the amine.

Observed Issue Probable Cause Recommended Solution
No reaction/starting material recoveredInsufficient acid; amine not dissolved or protonated.Ensure a minimum of 2.5 eq. of a strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄) is used.
Dark, tarry decompositionReaction temperature too high; diazonium salt decomposing.Maintain temperature strictly at 0-5°C. Use the diazonium solution immediately.
Formation of intense, colored byproductsSelf-coupling of the diazonium salt with unreacted amine.Ensure slow addition of NaNO₂ to a well-stirred solution to prevent excess amine concentration.
Section 3: Troubleshooting Reactions in Basic Conditions

In basic media, the 2-amino group remains a free nucleophile, and its electron-donating properties are fully expressed. This opens up a wide range of synthetic possibilities, from functionalization of the amine itself to palladium-catalyzed coupling at the C5-bromo position.

Frequently Asked Questions (FAQs): Basic Conditions

Question 1: I am trying to N-acylate the 2-amino group with an acyl chloride, but my yield is poor and I'm getting a messy reaction. What should I consider?

Answer: N-acylation is generally straightforward but can be complicated by base choice, stoichiometry, and potential side reactions.

  • Causality: While the primary amino group is a good nucleophile, di-acylation can occur. Furthermore, if a very strong base is used (e.g., BuLi), deprotonation of the amine followed by reaction at other sites or decomposition can occur. The HCl byproduct from the acyl chloride must be effectively neutralized to drive the reaction to completion[2].

  • Troubleshooting & Protocol (Schotten-Baumann Conditions):

    • Dissolve the Amine: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Use an Aqueous Base: Add an aqueous base like 10% NaOH or saturated NaHCO₃ (2.0 eq) to create a biphasic mixture. This will neutralize the HCl byproduct as it is formed.

    • Cool the Reaction: Cool the vigorously stirring mixture to 0°C in an ice bath.

    • Slow Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise, ensuring the temperature does not rise significantly.

    • Monitor Progress: Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.

start Start N-Acylation issue Low Yield / Messy Reaction start->issue check_base Is base appropriate? (e.g., Pyridine, TEA, aq. NaHCO₃) issue->check_base Check check_temp Was reaction cooled? (0°C for addition) issue->check_temp Check check_stoich Acyl Chloride Stoichiometry? (1.1-1.2 eq) issue->check_stoich Check solution Implement Protocol: 1. Biphasic (DCM/aq. base) 2. Cool to 0°C 3. Add acyl chloride slowly 4. Monitor by TLC check_base->solution check_temp->solution check_stoich->solution

Caption: Troubleshooting workflow for N-acylation.

Question 2: I want to perform a substitution reaction on the C5-bromo position. A direct SNAr with an amine nucleophile is not working. Why, and what is the alternative?

Answer: The C5-bromo position is not activated for traditional SNAr due to the electron-donating 2-amino group. The recommended and highly effective alternative is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[3][4][5]

  • Causality: SNAr reactions typically require the aromatic ring to be electron-poor, usually achieved by placing strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[6][7] Here, the -NH₂ group does the opposite, making the ring electron-rich and resistant to nucleophilic attack.

  • Expert Protocol (Buchwald-Hartwig Amination):

    • Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired amine (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu, 1.4-2.0 eq).[4]

    • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Reaction: Heat the mixture with vigorous stirring, typically between 80-110°C.

    • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues before proceeding with extraction and purification.

cluster_0 Reaction at C2-NH₂ cluster_1 Reaction at C5-Br N_Acylation N-Acylation / N-Alkylation N_Acylation_info Conditions: Base (Py, TEA, K₂CO₃) Solvent (DCM, THF) Electrophile (R-COCl, R-Br) N_Acylation->N_Acylation_info BH_Coupling Buchwald-Hartwig Amination BH_Coupling_info Conditions: Pd Catalyst (Pd₂(dba)₃) Ligand (Xantphos) Base (NaOtBu, Cs₂CO₃) Solvent (Toluene) BH_Coupling->BH_Coupling_info Start This compound + Amine Reagent Base Base Present? Start->Base Base->N_Acylation No Pd Catalyst Base->BH_Coupling Pd Catalyst Present

Caption: Competing reaction pathways under basic conditions.

Question 3: I am observing debromination (loss of the bromine atom) as a major side product during a reaction under basic conditions. What could be the cause?

Answer: Debromination can occur under several conditions, most commonly during attempted metal-halogen exchange or certain palladium-catalyzed reactions where the catalytic cycle is inefficient.

  • Causality:

    • Organometallic Reactions: If you are attempting to form a Grignard or lithiated species using reagents like Mg or n-BuLi, the resulting organometallic intermediate can be protonated by trace water, solvent (like THF), or even another molecule of the amine, leading to the debrominated product.

    • Palladium-Catalyzed Reactions: In reactions like Buchwald-Hartwig, an unproductive side reaction can be β-hydride elimination from the palladium-amido complex, which can lead to hydrodehalogenation of the starting material.[3] This is more common with poorly chosen ligands or bases.

  • Troubleshooting:

    • For Organometallic Chemistry: Ensure absolutely anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. Consider using a non-protic base to pre-treat your starting material if amine proton is the issue.

    • For Pd-Coupling: Re-evaluate your ligand and base combination. Bulky, electron-rich phosphine ligands are often designed to promote reductive elimination over side reactions. Ensure your reagents are pure and your inert atmosphere is maintained.

References
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  • Fricero, P., et al. (2018).
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

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  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Pouton, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Mai, A., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 57(15), 6533-6549. [Link]

  • ResearchGate. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

  • Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]

  • Guanti, G., et al. (1986). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 137-141. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Huskey, S.-E., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 9(1), 119-126. [Link]

  • Bentham Science. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6578-6591. [Link]

  • D'Auria, M. (2012). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. [Link]

  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry, 87(9), 6312-6320. [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(36), 11344-11353. [Link]

  • Problems in Chemistry. (2021). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles. YouTube. [Link]

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  • Kumar, R., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(1), 1017-1029. [Link]

  • El-Awaisi, J., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]

  • Smaoui, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 10(26). [Link]

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  • Dakshene, M. (2020). THIOPHENE (Electrophilic Substitution Reactions). YouTube. [Link]

  • Stanetty, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]

  • Zeng, B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. [Link]

  • Check, C. T., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

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  • Al-Majid, A. M., et al. (2010). 4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3207. [Link]

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Technical Support Center: Recrystallization of 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-amino-5-bromo-benzo[b]thiophene. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the synthesis of bioactive molecules and materials, obtaining this compound in an analytically pure form is critical.[1][2] This guide provides field-proven protocols, explains the scientific principles behind our recommendations, and offers robust troubleshooting advice in a direct question-and-answer format.

Core Principles: The Science of Recrystallization

Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solvent (the "mother liquor").[3]

The choice of solvent is the most critical factor for success. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Be chemically inert, not reacting with the compound.[3]

  • Have a relatively low boiling point for easy removal from the purified crystals.[4]

  • Dissolve impurities well at all temperatures or not at all, allowing them to be filtered off.

Below is a generalized workflow for a standard recrystallization experiment.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (to remove insoluble impurities) A->B if needed C Slowly Cool Solution (induces crystallization) A->C if no insoluble impurities B->C D Collect Crystals (via vacuum filtration) C->D E Wash Crystals (with ice-cold solvent) D->E F Dry Pure Product (air or vacuum oven) E->F

Caption: Standard experimental workflow for purification by recrystallization.

Recommended Experimental Protocols

Based on the chemical nature of this compound (an aromatic amine), two primary methods are recommended. The two-solvent (solvent/anti-solvent) method is often highly effective for this class of compounds.

Protocol A: Two-Solvent Recrystallization (Ethyl Acetate & Hexanes)

This method is adapted from a proven protocol for a structurally similar compound, 2-amino-5-bromobenzyl alcohol, and is highly recommended.[5] It relies on dissolving the solute in a "good" solvent (ethyl acetate) and inducing crystallization by adding a miscible "poor" solvent or anti-solvent (hexanes).

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to form a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved even after cooling.[6]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-warmed stemless funnel to prevent premature crystallization in the funnel.[7]

  • Addition of Anti-solvent: Bring the clear solution to a gentle reflux. Slowly add hexanes to the stirring solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Re-dissolution: Add a drop or two of hot ethyl acetate to just redissolve the precipitate and ensure the solution is perfectly saturated at the boiling point.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual mother liquor. Causality Note: The wash solvent must be cold to avoid redissolving the product.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol B: Single-Solvent Recrystallization (Alcohols)

For benzothiophene derivatives, C1-C8 alcohols can be effective recrystallization solvents.[8] Isopropyl alcohol is often a good starting point.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of isopropyl alcohol. If it is insoluble at room temperature but dissolves upon heating, it is a potentially good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of isopropyl alcohol. Heat the mixture to boiling while stirring, adding more solvent in small portions until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature, followed by chilling in an ice bath.

  • Isolation: Collect, wash with a minimal amount of ice-cold isopropyl alcohol, and dry the crystals as described in Protocol A.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Problem NoCrystals No Crystals Formed Cause: Too much solvent Cause: Supersaturation Start->NoCrystals OilingOut Compound 'Oils Out' Cause: Cooled too quickly Cause: Solution too concentrated Cause: Low melting point impurity Start->OilingOut LowYield Poor Crystal Yield Cause: Too much solvent used Cause: Premature filtration Cause: Excessive washing Start->LowYield Impure Crystals are Colored/Impure Cause: Impurity co-crystallized Cause: Amine oxidation Start->Impure Sol_BoilOff Solution: Boil off excess solvent & re-cool NoCrystals:c1->Sol_BoilOff Sol_ScratchSeed Solution: Scratch flask or add a seed crystal NoCrystals:c2->Sol_ScratchSeed Sol_ReheatCool Solution: Reheat to dissolve, add more solvent, cool slower OilingOut:c1->Sol_ReheatCool OilingOut:c2->Sol_ReheatCool OilingOut:c3->Sol_ReheatCool Sol_Concentrate Solution: Concentrate mother liquor for a second crop LowYield:c1->Sol_Concentrate Sol_Redo Solution: Re-dissolve, use less/colder wash solvent LowYield:c2->Sol_Redo LowYield:c3->Sol_Redo Sol_Charcoal Solution: Re-dissolve, treat with activated charcoal, re-filter hot Impure:c1->Sol_Charcoal Sol_Inert Solution: Work under inert atmosphere (N2 or Ar) Impure:c2->Sol_Inert

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a classic problem that typically points to one of two causes:

  • Excess Solvent: You may have used too much solvent to dissolve the compound.[6][9] The solution is not saturated enough for crystals to form upon cooling. Solution: Gently heat the solution to boil off some of the solvent (in a fume hood). Periodically remove it from the heat and allow it to cool to see if crystals form.

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute remains dissolved beyond its normal saturation point.[9] Solution: Induce crystallization by either:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.

Q2: My compound separated as an oily liquid instead of solid crystals. Why did this happen?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4][9] This is common for compounds with low melting points or when the solution is highly concentrated.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate. Using a solvent with a lower boiling point can also help prevent this issue.[4]

Q3: My final yield of crystals is very low. Where did my product go?

A3: A low yield is often a result of procedural issues rather than a failed crystallization.

  • Too Much Solvent: As in Q1, using too much solvent is the most common cause of low recovery.[6] You can try to recover more material by evaporating the mother liquor to obtain a "second crop" of crystals, though these may be less pure.[5]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, it was lost before the main cooling stage. Ensure your funnel and receiving flask are sufficiently hot.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a significant portion of your product.[6] Use a minimal amount of the coldest possible wash solvent.

Q4: The recrystallized product is still colored (e.g., yellow or brown). How do I get a white or colorless product?

A4: The color is likely due to highly colored impurities or oxidation of the amine functional group.

  • Colored Impurities: These can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

  • Amine Oxidation: Aromatic amines can be susceptible to air oxidation, especially when heated, which can form colored byproducts.[10] If you suspect this is happening, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

Q: How do I perform a quick solvent screen to find the best one? A: Place a few milligrams of your crude compound into several small test tubes. Add ~0.5 mL of a different potential solvent to each tube. Observe the solubility at room temperature and then after heating in a hot water bath. A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a solvent that dissolves the compound well at room temperature (the "good" solvent) and another miscible solvent in which the compound is completely insoluble (the "anti-solvent").[11]

Q: Can I reuse the mother liquor? A: Yes. The mother liquor contains dissolved product. By concentrating the mother liquor (boiling off some solvent) and re-cooling, you can often obtain a second crop of crystals.[5] Be aware that this second crop will likely be less pure than the first, as the impurities are also concentrated in the mother liquor.

Q: Are there special considerations for an amine-containing compound? A: Yes. As mentioned in the troubleshooting section, amines can be prone to oxidation.[10] Additionally, their basic nature means they can react with acidic impurities or solvents. In some difficult cases, it may be advantageous to dissolve the amine in a dilute acidic solution (forming a salt), extract impurities with an organic solvent, and then basify the aqueous layer to precipitate the pure amine, which can then be recrystallized.

Q: How do I know if my product is pure after recrystallization? A: The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR (¹H, ¹³C), IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Data Summary Table

SolventBoiling Point (°C)PolarityKey Considerations
Ethyl Acetate 77MediumGood "good" solvent; moderately flammable.[4]
Hexanes 69Non-polarExcellent "anti-solvent"; highly flammable.[4]
Isopropyl Alcohol 82PolarGood single solvent for many polar compounds; low toxicity.
Ethanol 78PolarA very general and effective solvent for many organic solids.[4][12]
Acetone 56PolarPowerful solvent but its low boiling point can cause rapid evaporation.[4]

References

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264. [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L Manual. [Link]

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934).
  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • PrepChem. (n.d.). Preparation of 2-Amino-5-bromobenzophenone. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Mortimer, D., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43355-43369. [Link]

  • Romagnoli, R., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 57(11), 4547-4563. [Link]

  • Eli Lilly and Company. (2002). Process for the synthesis of benzothiophenes.
  • Basile, F., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(16), 4998. [Link]

  • Yoshikawa, E., et al. (2000). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Tetrahedron Letters, 41(40), 7533-7536. [Link]

  • Jfe Holdings Inc. (2009). Purification method of benzothiophene.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. [Link]

  • Reddit r/Chempros. (2020). Go-to recrystallization solvent mixtures. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Benzothiophene. [Link]

  • Wang, Y., et al. (2024). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Organic Letters. [Link]

  • PubChem. (n.d.). 2-Bromobenzo(b)thiophene. [Link]

Sources

Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in C-N bond formation using 2-amino-5-bromo-benzo[b]thiophene. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this specific transformation. The inherent functionalities of the starting material—a nucleophilic amino group and an electrophilic C-Br bond on a heteroaromatic scaffold—present unique challenges and opportunities in catalyst and condition selection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common experimental hurdles encountered during the C-N cross-coupling with this compound.

Issue 1: Low or No Conversion to the Desired Product

A low yield is a frequent challenge in Buchwald-Hartwig amination and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.[1][2]

  • Root Cause Analysis & Corrective Actions:

    • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure rigorous exclusion of oxygen through proper inert gas techniques (e.g., purging the reaction vessel with nitrogen or argon). Pre-catalysts, which are often air-stable, can be a reliable alternative as they form the active catalytic species in situ.

    • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] For an electron-rich heteroaromatic substrate like this compound, bulky, electron-rich phosphine ligands are often required.[1] Consider screening a panel of ligands.

    • Incorrect Base Selection: The base's strength and solubility are paramount. A base that is too weak may not efficiently deprotonate the amine coupling partner. Conversely, a base that is too strong can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may offer advantages depending on the amine.[1]

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic complex. Toluene and dioxane are standard choices, but polar aprotic solvents like DMF might be necessary for certain coupling partners, although they can sometimes interfere with the catalyst.

Issue 2: Formation of Significant Side Products

The presence of the primary amino group on the benzo[b]thiophene core can lead to undesired side reactions.

  • Root Cause Analysis & Corrective Actions:

    • Homocoupling of the Starting Material: This can occur if the reductive elimination of the desired product is slow. Switching to a more electron-donating ligand can often accelerate this step.

    • Double Arylation of the Amine: If the coupling partner is a primary amine, double arylation can be a problem. Using a bulkier ligand or running the reaction at a lower temperature can sometimes mitigate this.

    • Reaction with the 2-Amino Group: The inherent nucleophilicity of the 2-amino group on the benzo[b]thiophene can lead to self-condensation or other side reactions. While generally less reactive in C-N couplings than the C-Br bond, this can be an issue at elevated temperatures. If this is suspected, protecting the 2-amino group might be a necessary, albeit less atom-economical, strategy.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is the best starting point for coupling this compound with a simple aniline?

For a standard Buchwald-Hartwig amination, a reliable starting point would be a palladium pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[3] A strong, non-nucleophilic base like sodium tert-butoxide in an anhydrous, deoxygenated solvent such as toluene is recommended.[4]

Q2: I am observing significant decomposition of my starting material at higher temperatures. What can I do?

Decomposition suggests catalyst deactivation or substrate instability. First, ensure your reaction is under a strict inert atmosphere. Consider using a lower reaction temperature for a longer duration. Alternatively, screening a more active catalyst/ligand combination that allows for lower reaction temperatures could be beneficial. The use of modern, highly active pre-catalysts can often facilitate reactions at or near room temperature.[5]

Q3: Is a copper-catalyzed Ullmann-type reaction a viable alternative to the palladium-catalyzed approach for this substrate?

Yes, the Ullmann condensation is a classic method for C-N bond formation and can be a cost-effective alternative to palladium catalysis.[6] These reactions typically require a copper(I) source, such as CuI, often in the presence of a ligand like 1,10-phenanthroline.[7] However, traditional Ullmann reactions often necessitate higher temperatures and polar solvents like DMF or NMP compared to modern Buchwald-Hartwig protocols.[6] For your specific substrate, a copper-catalyzed approach could be advantageous if palladium-based systems are proving problematic, but expect to invest some effort in optimizing the reaction conditions.

Q4: How do I choose between different generations of Buchwald-Hartwig catalysts and ligands?

The evolution of Buchwald-Hartwig catalysts has led to increasingly active and versatile systems.[8][9][10]

  • First-generation ligands (e.g., PPh₃) are generally not active enough for challenging substrates.

  • Second-generation ligands (e.g., BINAP) offer improved reactivity.

  • Third and fourth-generation ligands (e.g., bulky biaryl phosphines like XPhos, RuPhos, and Josiphos-type ligands) are highly active, often enabling reactions at lower temperatures and with lower catalyst loadings.[8][9] For a potentially challenging substrate like this compound, starting with a third or fourth-generation ligand is advisable to maximize the chances of success.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound with a generic amine.

Reagents and Equipment:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Copper-Catalyzed Ullmann-Type Amination

This protocol offers an alternative approach using a copper catalyst.

Reagents and Equipment:

  • This compound

  • Amine coupling partner (1.5 - 2.0 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, CuI, the ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the vessel with inert gas.

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst/Ligand Screening

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
A Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100A robust, general-purpose system.
B Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane110Cesium carbonate is a milder base, useful for sensitive substrates.
C G3-XPhos Precatalyst (2)-LHMDS (1.4)Toluene80A highly active pre-catalyst that may allow for lower temperatures.
D CuI (10)1,10-Phenanthroline (20)K₃PO₄ (2.0)DMF130A common Ullmann-type system.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Ligand_Ex Amine Coordination (R₂NH) PdII_complex->Ligand_Ex R₂NH Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Inert_No No Check_Inert->Inert_No Screen_Ligand Screen different ligands (e.g., XPhos, RuPhos) Inert_Yes->Screen_Ligand Fix_Inert Improve inert technique (degas solvent, purge vessel) Inert_No->Fix_Inert Screen_Base Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen different solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Increase_Temp Increase temperature or switch to a more active catalyst Screen_Solvent->Increase_Temp

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-amino-5-bromo-benzo[b]thiophene. This versatile heterocyclic compound is a cornerstone building block for a wide array of pharmacologically active molecules and advanced materials.[1] Its unique structure, featuring a nucleophilic amino group, a reactive bromo-handle for cross-coupling, and an electron-rich aromatic system, offers multiple avenues for synthetic diversification. However, harnessing this reactivity effectively is critically dependent on the judicious choice of solvent.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes. Here, you will find answers to common challenges, systematic troubleshooting guides, and validated experimental workflows to help you navigate the complexities of solvent effects in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the functionalization of this compound.

Q1: I am planning a Suzuki-Miyaura coupling at the 5-bromo position. Which solvent system should I start with and why?

A1: For Suzuki-Miyaura reactions, a mixed solvent system is typically the most robust starting point. A combination of an aprotic organic solvent with water (e.g., 1,4-dioxane/water, Toluene/water, or 2-MeTHF/water) is highly recommended.[2][3]

  • Causality: The organic solvent (dioxane, toluene) is chosen for its ability to dissolve the benzothiophene substrate, the boronic acid partner, and the palladium-ligand complex. Water is crucial for two reasons: first, it is required to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is essential for the transmetalation step of the catalytic cycle; second, water facilitates the formation of the active boronate species from the boronic acid.[4][5] Using a single solvent often leads to poor solubility of one or more components, resulting in low conversion.[5]

Q2: My N-arylation of the 2-amino group is giving low yields. Could the solvent be inhibiting the catalyst?

A2: Yes, this is a common issue. The 2-amino group can chelate to the metal catalyst (e.g., Palladium or Copper), potentially hindering its catalytic activity. The solvent plays a critical role in modulating this interaction and overall reaction efficiency.

  • For Buchwald-Hartwig Amination (Pd-catalyzed): Anhydrous, non-polar aprotic solvents like toluene or moderately polar ethers like dioxane or 2-MeTHF are preferred.[6] Protic solvents (alcohols, water) can interfere with the strong bases (e.g., NaOtBu, LHMDS) required for the reaction.

  • For Chan-Lam Coupling (Cu-catalyzed): This reaction is often more tolerant of solvent choice and can sometimes be performed in protic solvents like methanol or even in mixed aqueous systems under open air.[7][8] If a reaction is sluggish in a non-polar solvent like DCM, switching to a mixed protic/aprotic system (e.g., MeOH/H₂O) can sometimes accelerate the reaction.[7]

Q3: I am attempting an electrophilic substitution (e.g., bromination) on the ring. Why am I getting a mixture of products, and how can solvent choice improve selectivity?

A3: The 2-amino group is a strong activating group and directs electrophilic substitution primarily to the 3-position of the benzo[b]thiophene ring.[9] However, over-reaction or side reactions can occur. Solvent polarity is a key parameter to control.

  • Mechanism Insight: Electrophilic aromatic substitution proceeds through a charged intermediate (the sigma complex). Polar solvents can stabilize this charged intermediate, potentially increasing the reaction rate.[10][11]

  • Controlling Reactivity: In a non-polar solvent (e.g., CCl₄, hexane), the reactivity of the electrophile is often lower, which can provide better control and prevent multiple substitutions. For a highly activated substrate like this, starting with a less polar solvent is advisable. If the reaction is too slow, you can gradually increase solvent polarity by using dichloromethane (DCM) or acetic acid. Acetic acid can be an excellent choice as it can both solvate the intermediates and protonate the amino group, modulating its activating effect.

Q4: Can I use the same solvent for both a Suzuki coupling at the C5-Br bond and a subsequent N-alkylation at the 2-amino position?

A4: While possible, it is generally not optimal. The requirements for these two distinct reactions are different.

  • Suzuki Coupling: As discussed in Q1, often requires a mixed aqueous system to facilitate the action of the base and boronic acid.

  • N-Alkylation: This is a nucleophilic substitution reaction. Polar aprotic solvents like DMF or DMSO are excellent choices. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without hydrogen bonding to the nucleophilic amine, thus enhancing its reactivity. Using leftover aqueous solvent from a Suzuki reaction would likely lead to side reactions (hydrolysis of the alkyl halide) and poor N-alkylation yields. It is best practice to isolate and purify the product from the first step before proceeding to the next.

Part 2: Troubleshooting Guide for Common Issues

Symptom Probable Cause (Solvent-Related) Recommended Solution & Rationale
Low or No Conversion in Cross-Coupling (e.g., Suzuki, Heck) 1. Poor Solubility: The base, boronic acid, or catalyst is not sufficiently dissolved.[5] 2. Catalyst Deactivation: Presence of dissolved oxygen in the solvent.[12] 3. Protodeborylation (Suzuki): The boronic acid is being replaced by a hydrogen atom from a protic solvent before it can couple.1. Change Solvent System: For Suzuki, ensure a sufficient water ratio (e.g., 4:1 or 5:1 organic:water) to dissolve the base.[2][5] If solubility remains an issue in dioxane, try a more polar aprotic solvent like DMF. 2. Degas Solvents Rigorously: Before adding reagents, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[13] 3. Switch to Anhydrous Conditions: Use an anhydrous solvent like 2-MeTHF or Toluene with a non-aqueous soluble base like K₃PO₄ or Cs₂CO₃.[3]
Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings (Glaser coupling).[12]Thorough Deoxygenation: This is critical. Ensure not only the solvent but the entire reaction vessel is purged with an inert gas before the catalyst is added.[12]
Reaction Stalls in N-Acylation/Alkylation 1. Product Precipitation: The N-functionalized product may be insoluble in the chosen solvent, crashing out of solution and halting the reaction. 2. Solvent Reactivity (Protic Solvents): Using a protic solvent like ethanol with a reactive electrophile (e.g., acetyl chloride) will lead to the solvent being acylated faster than the desired amine.1. Increase Solvent Polarity: Switch from a non-polar solvent like toluene to a more polar aprotic solvent such as DCM, THF, or DMF. 2. Use Aprotic Solvents: Always use dry, aprotic solvents (DCM, THF, DMF, acetonitrile) for reactions involving highly reactive electrophiles like acyl halides or triflates.
Poor Selectivity (e.g., C- vs. N-arylation) Solvent-Mediated Reactivity: The solvent can influence which functional group is more reactive. Polar protic solvents can H-bond with the amine, potentially reducing its nucleophilicity relative to the C-Br site in a Pd-catalyzed reaction.Optimize for the Desired Reaction: For selective N-arylation, use conditions that favor it (e.g., anhydrous toluene, specific ligand). For selective C-Br coupling, use conditions known to promote Suzuki (e.g., dioxane/water) where the Pd catalyst will preferentially undergo oxidative addition into the C-Br bond. Protecting the amine is also a robust strategy to ensure selectivity.
Solvent Property Overview and Application Summary
SolventDielectric Constant (ε)TypeKey Application for this compoundRationale & Notes
Toluene 2.4Non-polar AproticSuzuki, Buchwald-HartwigGood for dissolving organics; high boiling point allows for higher reaction temperatures. Often used with water for Suzuki.[5]
1,4-Dioxane 2.2Polar Aprotic EtherSuzuki, HeckExcellent, versatile solvent for cross-coupling. Miscible with water. Can form peroxides; use fresh, inhibitor-free solvent.[3]
Tetrahydrofuran (THF) 7.6Polar Aprotic EtherN-Alkylation, GrignardLower boiling point than dioxane. Good for reactions at or below room temperature. Can also be used for cross-coupling.
2-Methyl-THF (2-MeTHF) 6.2Polar Aprotic EtherSuzuki (Anhydrous)Greener alternative to THF/Dioxane. Forms a distinct phase separation with water, which can simplify workup.[3][6]
N,N-Dimethylformamide (DMF) 36.7Polar AproticN-Alkylation, Heck, SonogashiraHigh polarity is excellent for SN2 reactions and helps solubilize salts. Can be difficult to remove under vacuum.
Methanol (MeOH) 32.7Polar ProticChan-Lam N-ArylationCan act as both a solvent and a reagent. Its protic nature is often beneficial in copper-catalyzed N-arylations.[7]
Dichloromethane (DCM) 9.1Polar AproticN-Acylation, Electrophilic HalogenationGood for reactions at room temperature with sensitive reagents. Volatile and easy to remove.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Optimized Suzuki-Miyaura Coupling (C5-Position)

This protocol is a robust starting point for coupling arylboronic acids to the 5-bromo position.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be ~0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visual Guides

Suzuki_Mechanism_Solvent_Role cluster_cycle Catalytic Cycle cluster_solvent Role of Solvent System (Dioxane/Water) Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Transmetalation Transmetalation (Ar-Pd(II)-Ar') RedElim Reductive Elimination Product Ar-Ar' Product Base K₂CO₃ (solid) Boronic Ar'B(OH)2 (solid) Water Water Dioxane Dioxane ActiveBoronate Active Boronate [Ar'B(OH)₃]⁻

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) q1 Is this a cross-coupling reaction? start->q1 q2 Is this an N-alkylation/ acylation reaction? q1->q2 No cc_check1 Check Solvent Degassing (O₂ present?) q1->cc_check1 Yes nalk_check1 Is the solvent aprotic? q2->nalk_check1 Yes cc_sol1 Action: Re-run with rigorously degassed solvent. cc_check1->cc_sol1 No cc_check2 Check Solubility (Is base/reagent dissolved?) cc_check1->cc_check2 Yes cc_sol2 Action: Change solvent system. (e.g., Toluene -> Dioxane/H₂O or add more water) cc_check2->cc_sol2 No nalk_sol1 Action: Switch to dry, aprotic solvent (DMF, THF, DCM). nalk_check1->nalk_sol1 No nalk_check2 Is product precipitating? nalk_check1->nalk_check2 Yes nalk_sol2 Action: Increase solvent polarity (e.g., Toluene -> DMF). nalk_check2->nalk_sol2 Yes

References

  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Benchchem. (n.d.). Benzothiophene Synthesis: A Technical Support Center for Byproduct Prevention.
  • Maki, B. E., Patterson, E. V., Cramer, C. J., & Scheidt, K. A. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters, 11(17), 3942–3945. Available at: [Link]

  • Maki, B. E., Patterson, E. V., Cramer, C. J., & Scheidt, K. A. (2009). Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters, 11(17), 3942-3945. Available at: [Link]

  • Maki, B. E., Patterson, E. V., Cramer, C. J., & Scheidt, K. A. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(17), 3942–3945. Available at: [Link]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Retrieved from [Link]

  • e-Content-Science. (2020, March 16). Effect of substrates, leaving group and the solvent polarityon the reactivity. YouTube. Available at: [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-7. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(7), 1563. Available at: [Link]

  • Butler, K. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28419-28423. Available at: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Retrieved from [Link]

  • Asghar, M. N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Materials, 14(22), 6985. Available at: [Link]

  • Asghar, M. N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. ResearchGate. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2021, February 21). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. YouTube. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Amino-5-bromo-benzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2-amino-5-bromo-benzo[b]thiophene. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the critical step of removing residual palladium catalysts from your reaction mixtures. As specialists in complex organic synthesis, we understand that efficient palladium removal is paramount for ensuring the purity, safety, and efficacy of your final compound, particularly in drug development.

This document is designed for researchers, chemists, and process development professionals. It offers practical, field-tested solutions and explains the chemical principles behind each recommended technique.

Troubleshooting Guide: Common Issues in Palladium Removal

This section directly addresses the most frequent challenges encountered during the purification of this compound from palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.

Scenario 1: My final product is discolored (often gray, black, or pinkish) after column chromatography.

This is a classic sign of residual palladium, which can exist as colloidal nanoparticles (Pd(0)) or various palladium species that co-elute with your product.

  • Immediate Action: Before concentrating your column fractions, treat them with a scavenger. This is often more effective than treating the crude reaction mixture directly, as the product is already separated from many other interfering components.

  • Recommended Protocol: See Protocol 1: Post-Chromatography Scavenging with Thiol-Based Scavengers .

Scenario 2: My NMR shows broad peaks, or my mass spectrometry data is noisy and shows unexpected adducts.

Paramagnetic palladium species can significantly broaden NMR signals. In mass spectrometry, palladium can form adducts with your target molecule, complicating spectral interpretation.

  • Underlying Cause: This indicates that soluble palladium species (e.g., Pd(II)) are likely present. These species may not be efficiently removed by simple filtration or standard silica gel chromatography.

  • Solution: Employ a scavenger with a high affinity for soluble palladium. Functionalized silica gels or polymers are excellent choices.

Scenario 3: I've tried filtration through Celite®, but my palladium levels are still too high according to ICP-MS analysis.

Filtration through Celite or activated carbon is effective for removing heterogeneous or precipitated palladium (palladium black), but it is often insufficient for removing soluble or colloidal palladium species.

  • Expert Recommendation: A multi-step approach is often necessary. First, use a primary method like an aqueous wash (e.g., with aqueous cysteine or thiourea) to remove the bulk of the palladium. Then, use a secondary, high-affinity scavenger to remove trace amounts.

  • Workflow Diagram:

G A Crude Reaction Mixture (Post-Reaction) B Aqueous Workup (e.g., with L-cysteine or thiourea solution) A->B Bulk Pd Removal C Phase Separation (Organic Layer) B->C D Treatment with Solid-Supported Scavenger (e.g., Thiol-Silica) C->D Trace Pd Removal E Filtration D->E F Purified Organic Solution (Ready for Crystallization/Solvent Swap) E->F

Figure 1: Recommended workflow for robust palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers, and how do I choose the right one?

Choosing the right scavenger depends on the nature of your palladium species, the solvent system, and the functional groups on your target molecule.

  • Thiol-Based Scavengers (e.g., Thiol-functionalized silica, Mercaptopropyl-functionalized silica gel): These are highly effective for a broad range of palladium species (Pd(0) and Pd(II)) due to the strong affinity of sulfur for palladium. They are often the first choice for general-purpose scavenging.

  • Amine-Based Scavengers (e.g., Amino-functionalized silica, Tris(2-aminoethyl)amine-functionalized resins): These are particularly effective for Lewis acidic Pd(II) species. They are a good choice when your target molecule is sensitive to thiols.

  • Activated Carbon: While economical, its effectiveness can be variable and non-selective. It can also adsorb the product, leading to yield loss. Its use is generally recommended for removing palladium black and some colloidal palladium.

  • Aqueous Scavengers (e.g., L-cysteine, sodium thiosulfate, thiourea): These are used in aqueous washes and are effective at pulling palladium salts into the aqueous phase. They are a cost-effective method for bulk palladium removal before a final polishing step.

Summary of Common Palladium Scavenging Techniques

Scavenger TypeFormTarget Palladium SpeciesTypical LoadingAdvantagesDisadvantages
Thiol-Functionalized SilicaSolidPd(0), Pd(II)5-20 eq. (relative to Pd)High efficiency, broad applicability, easy to filter.Higher cost, potential for thiol-related side reactions.
Amine-Functionalized SilicaSolidPd(II)10-30 eq. (relative to Pd)Good for Lewis acidic Pd, avoids thiol chemistry.Less effective for Pd(0).
Activated CarbonSolidPd(0) (heterogeneous)5-10 wt% (relative to crude)Low cost, good for Pd black.Non-selective, can adsorb product, variable performance.
L-CysteineAqueous SolutionPd(II)1.0 M solutionLow cost, effective for bulk removal in a workup.Requires a biphasic system, may not remove all species.
ThioureaAqueous SolutionPd(II), some Pd(0)5-10% w/v solutionHighly effective, strong chelator.Can be toxic, may require careful handling and disposal.

Q2: Can I add the scavenger directly to my crude reaction mixture?

Yes, this is a common practice. However, consider the following:

  • Stoichiometry: The scavenger will react with any remaining electrophiles or other reactive species, so you may need to use a larger excess.

  • Interference: Ligands used in the coupling reaction (e.g., phosphine ligands) can compete with the scavenger for binding to the palladium, reducing the scavenger's efficiency.

A best practice is often to perform a simple aqueous workup first to remove water-soluble components, then treat the organic layer with a solid-supported scavenger.

Q3: How long should I stir the reaction mixture with the scavenger?

The required time depends on the scavenger, temperature, and solvent.

  • Solid-Supported Scavengers: Typically require 1 to 16 hours at room temperature or slightly elevated temperatures (40-50 °C) to ensure complete scavenging.

  • Aqueous Washes: Are usually rapid, requiring only 15-30 minutes of vigorous stirring.

Always monitor the progress by taking a small aliquot, filtering it, and analyzing by TLC or LC-MS to determine when the discoloration has disappeared or palladium levels are sufficiently low.

Experimental Protocols

Protocol 1: Post-Chromatography Scavenging with Thiol-Based Scavengers

This protocol is ideal for removing trace palladium from pooled column fractions that show discoloration.

  • Combine Fractions: Pool the fractions containing your purified this compound.

  • Add Scavenger: To the solution, add 10-15 equivalents (relative to the initial amount of palladium catalyst used) of a thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

  • Stir: Stir the suspension at room temperature for 2-4 hours. The solution should become colorless.

  • Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.

  • Rinse: Wash the filter cake with a small amount of the elution solvent to recover any adsorbed product.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain your final, palladium-free compound.

Protocol 2: Bulk Palladium Removal Using an Aqueous L-Cysteine Wash

This protocol is designed for use during the initial workup of the reaction mixture.

  • Dilute Reaction: After the coupling reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate, toluene).

  • Prepare Scavenger Solution: Prepare a 1.0 M aqueous solution of L-cysteine.

  • Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with the 1.0 M L-cysteine solution. Shake vigorously for 15 minutes. The aqueous layer will often turn dark as it sequesters the palladium.

  • Separate: Separate the layers. Repeat the wash one more time if the organic layer is still significantly colored.

  • Brine Wash: Wash the organic layer with brine to remove residual water and cysteine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed with further purification (e.g., chromatography) or treatment with a solid-supported scavenger for trace removal.

Logical Framework for Scavenger Selection

The choice of a scavenging strategy is a critical decision in process development. The following diagram outlines a logical approach to selecting the appropriate method.

G A Reaction Complete. Assess Pd Level Requirement B High Pd Content (>1000 ppm) Bulk Removal Needed A->B C Low Pd Content (<1000 ppm) Polishing Step Sufficient A->C D Aqueous Workup (L-Cysteine or Thiourea Wash) B->D Yes F Activated Carbon Treatment B->F Alternative E Solid-Supported Scavenger (Thiol or Amine Silica) C->E Yes D->E Followed by Polishing G Final Product Analysis (ICP-MS) E->G F->G H Does it meet spec? G->H I Process Complete H->I Yes J Re-evaluate Scavenger Choice or Increase Loading/Time H->J No J->E

Figure 2: Decision tree for selecting a palladium scavenging strategy.

References

  • Welch, C. J., et al. (2005). The Race for Trace: Searching for Better Ways to Remove Residual Metals from APIs. Organic Process Research & Development, 9(2), 198-205. [Link]

  • Girard, C., et al. (2006). Practical Removal of Palladium from Organic Solutions. Organic Letters, 8(8), 1689-1692. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-amino-5-bromo-benzo[b]thiophene, a substituted benzothiophene of interest in medicinal chemistry.

The Significance of Benzothiophenes and the Role of NMR

Benzothiophenes are a class of heterocyclic compounds that are isosteric with indoles and have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties, among others. The precise substitution pattern on the benzothiophene core is critical to its pharmacological activity, making unambiguous structural confirmation by techniques like NMR indispensable.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers. ¹³C NMR spectroscopy, on the other hand, offers insights into the carbon framework of the molecule. Together, they form a powerful combination for complete structural assignment.

Predicted NMR Spectral Analysis of this compound

In the absence of experimental spectra, we turn to highly accurate prediction algorithms to generate the expected ¹H and ¹³C NMR spectra of this compound. These predictions are based on extensive databases of known chemical shifts and coupling constants and serve as a strong foundation for our analysis.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d1HH-7
~7.60d1HH-4
~7.30dd1HH-6
~6.80s1HH-3
~5.50s (br)2H-NH₂

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~140.5C-7a
~135.0C-3a
~125.0C-6
~123.5C-4
~121.0C-7
~115.0C-5
~100.0C-3
Interpretation of Predicted Spectra

The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons. The protons on the benzene ring (H-4, H-6, and H-7) are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton on the thiophene ring (H-3) is predicted to be the most upfield of the aromatic protons. The broad singlet for the amino group (-NH₂) is characteristic and its chemical shift can be highly dependent on solvent and concentration.

The predicted ¹³C NMR spectrum displays eight signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the amino group (C-2) is expected to be the most downfield in the aromatic region, while the carbon bearing the bromine atom (C-5) will also be significantly shifted.

Comparative Analysis with Structurally Related Compounds

To validate and contextualize our predicted data, we will compare it with the experimental NMR data of a closely related compound, methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate . The presence of a carbomethoxy group at the 2-position and the amino group at the 3-position will cause notable differences in the chemical shifts, which we will analyze to understand the substituent effects.

Experimental NMR Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

A study published by The Royal Society of Chemistry provides the following experimental data for this analogue:

¹H NMR (500 MHz, d₆-DMSO) : δ 8.67 (1H, bs, 4-CH), 8.09 (1H, d, J = 8.5 Hz, 7-CH), 7.79 (1H, dd, J = 8.5, 1.5 Hz, 6-CH), 7.34 (2H, s, NH₂), 3.82 (3H, s, Me).[1]

¹³C NMR (126 MHz, d₆-DMSO) : δ 164.5 (C=O), 149.3 (C), 142.5 (C), 131.3 (C), 124.9 (q, ²JCF = 32.7 Hz, C), 124.5 (q, ¹JCF = 272.1 Hz, C), 124.4 (C–H), 124.1 (m, C–H), 120.7 (m, C–H), 96.2 (C), 51.4 (Me).[1] Note: The publication also includes data for a trifluoromethyl-substituted analogue, and the provided ¹³C data appears to be for that compound. For the bromo-analogue, the key shifts of the benzothiophene core are what we will focus on for a qualitative comparison.

Key Observational Comparisons:
  • ¹H NMR : In the experimental spectrum of the analogue, the aromatic protons appear in a similar region to our prediction. The presence of the electron-withdrawing carbomethoxy group at C-2 in the analogue would be expected to deshield the adjacent protons, which is consistent with the observed downfield shifts compared to our predictions for the 2-amino-substituted target.

  • ¹³C NMR : The chemical shifts of the carbon atoms in the benzothiophene core of the analogue provide a good reference. The quaternary carbons are clearly distinguishable, and the positions of the protonated carbons are in the expected aromatic region. The differences in chemical shifts between the analogue and our predicted data for the target molecule can be rationalized by the differing electronic effects of an amino group at C-2 versus a carbomethoxy group at C-2 and an amino group at C-3.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like this compound, the following protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for aromatic compounds with polar functional groups due to its excellent solvating power.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • ¹H NMR Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans will be required (typically 1024 or more) to obtain a spectrum with adequate signal-to-noise.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Spectral Analysis

NMR_Analysis_Workflow cluster_prediction Prediction & Initial Analysis cluster_comparison Comparative Analysis cluster_validation Experimental Validation Predict_Spectra Predict ¹H and ¹³C Spectra Initial_Interpretation Initial Interpretation of Predicted Data Predict_Spectra->Initial_Interpretation Compare_Spectra Compare Predicted vs. Experimental Data Initial_Interpretation->Compare_Spectra Find_Analogue_Data Find Experimental Data of Analogues Find_Analogue_Data->Compare_Spectra Rationalize_Differences Rationalize Substituent Effects Compare_Spectra->Rationalize_Differences Prepare_Sample Prepare NMR Sample Rationalize_Differences->Prepare_Sample Informs Experimental Design Acquire_Spectra Acquire Experimental Spectra Prepare_Sample->Acquire_Spectra Process_Data Process and Analyze Data Acquire_Spectra->Process_Data Final_Assignment Final_Assignment Process_Data->Final_Assignment Final Structural Assignment

Caption: A logical workflow for the NMR analysis of a novel compound, combining predictive methods with comparative analysis and experimental validation.

Conclusion

References

  • TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Characterization of 2-Amino-5-bromo-benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust and unambiguous characterization of novel chemical entities is the bedrock of successful research. The 2-amino-5-bromo-benzo[b]thiophene scaffold and its derivatives represent a class of compounds with significant interest in medicinal chemistry, noted for their diverse biological activities. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and purity assessment of these molecules. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound derivatives, grounded in established principles and supported by experimental insights.

The Analytical Imperative: Why Mass Spectrometry Matters

The benzo[b]thiophene core is a key pharmacophore in a range of bioactive compounds.[1] The introduction of an amino group at the 2-position and a bromine atom at the 5-position creates a molecule with specific physicochemical properties that dictate the optimal approach for its mass spectrometric analysis. The primary objectives of this analysis are typically to:

  • Confirm the molecular weight of the synthesized compound.

  • Elucidate its structure through fragmentation analysis (MS/MS).

  • Quantify the compound in various biological and chemical matrices.

  • Identify and characterize related impurities and metabolites.

The choice of ionization technique is paramount in achieving these objectives, as it governs the efficiency of ion generation and the extent of fragmentation.

Comparing Ionization Techniques: A Performance Showdown

The ionization process, which converts neutral analyte molecules into gas-phase ions, is the critical first step in any MS analysis.[2] For a molecule like this compound (Molecular Weight: 228.11 g/mol , Molecular Formula: C8H6BrNS), the selection of an appropriate ionization source is crucial.[][4] We will compare three commonly employed techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a "soft" ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile compounds.[5] Given the presence of a primary amino group, this compound is expected to be readily protonated in a slightly acidic solution, making it an ideal candidate for positive-ion ESI.

  • Mechanism of Action: In ESI, the analyte solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Expected Performance: For this compound, ESI is anticipated to produce a strong signal for the protonated molecule, [M+H]+, at m/z 229/231, reflecting the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio). Due to the gentle nature of ESI, in-source fragmentation is typically minimal, allowing for clear determination of the molecular weight.

  • Advantages: High sensitivity for polar and ionizable compounds, suitability for coupling with liquid chromatography (LC), and minimal fragmentation.[2]

  • Limitations: Can be susceptible to ion suppression from matrix components and is less effective for non-polar compounds.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Tool for Less Polar Analytes

APCI is another "soft" ionization technique that is often complementary to ESI. It is suitable for a broader range of compounds, including those with lower polarity.[6]

  • Mechanism of Action: In APCI, the analyte solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with charged reagent gas molecules, which are generated by a corona discharge.

  • Expected Performance: APCI is also expected to efficiently ionize this compound, primarily yielding the [M+H]+ ion. Due to the higher energy involved in the vaporization and ionization process compared to ESI, some degree of in-source fragmentation might be observed. Studies on similar benzothiophene structures under APCI have shown characteristic fragmentation pathways.[7][8]

  • Advantages: Tolerant of higher flow rates and less susceptible to matrix effects than ESI, suitable for a wider range of compound polarities.[5]

  • Limitations: Can be less sensitive than ESI for highly polar and ionic compounds, and the thermal vaporization step makes it unsuitable for thermally labile molecules.

Electron Ionization (EI): The Classic Approach for Structural Detail

EI is a "hard" ionization technique that has long been the standard for gas chromatography-mass spectrometry (GC-MS).[6] It provides extensive fragmentation, which can be invaluable for structural elucidation.

  • Mechanism of Action: In EI, the analyte, which must be in the gas phase, is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (M+•) that is often highly unstable and undergoes extensive fragmentation.

  • Expected Performance: For this compound, EI would require prior volatilization, which might be challenging without derivatization. The resulting mass spectrum would likely show a molecular ion peak (at m/z 228/230) and a rich pattern of fragment ions. The fragmentation patterns of benzothiophenes under EI are known to involve cleavages of the thiophene and benzene rings.[9]

  • Advantages: Produces highly reproducible mass spectra that can be compared against extensive libraries (like the NIST library), provides detailed structural information through fragmentation.[10][11]

  • Limitations: Requires the analyte to be volatile and thermally stable, often leads to the absence of a molecular ion peak for fragile molecules.[6]

Performance Summary
Ionization TechniqueAnalyte SuitabilityExpected IonFragmentationKey AdvantageKey Disadvantage
Electrospray Ionization (ESI) Polar, ionizable[M+H]+LowHigh sensitivity for target, LC-compatibleSusceptible to ion suppression
Atmospheric Pressure Chemical Ionization (APCI) Moderately polar to non-polar[M+H]+Low to moderateBroader applicability, less matrix effectRequires thermal vaporization
Electron Ionization (EI) Volatile, thermally stableM+•HighDetailed structural informationMolecular ion may be absent

Experimental Protocols and Expected Data

To provide a practical framework, we present a detailed experimental protocol for the analysis of this compound using LC-ESI-MS/MS. This approach is often preferred in drug discovery and development for its sensitivity, specificity, and ability to handle complex mixtures.

Workflow for LC-ESI-MS/MS Analysis

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep Dissolve sample in Acetonitrile/Water (1:1) filter Filter through 0.22 µm Syringe Filter prep->filter lc Inject onto C18 Column filter->lc gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 Full Scan (MS1) (m/z 100-500) esi->ms1 ms2 Product Ion Scan (MS/MS) of m/z 229/231 ms1->ms2 Precursor Selection data Identify [M+H]+ and Fragment Ions ms2->data

Caption: Workflow for LC-ESI-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound derivative in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the amino group.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 (Full Scan): Scan range of m/z 100-500 to detect the protonated molecular ion.

    • MS/MS (Product Ion Scan): Isolate the precursor ions m/z 229 and 231 and apply collision-induced dissociation (CID) with argon. Optimize collision energy (e.g., 10-30 eV) to induce fragmentation.

Predicted Fragmentation Pathways

The structural elucidation of this compound relies on the interpretation of its MS/MS spectrum. Based on the fragmentation patterns of related aminobenzothiophenes and other aromatic sulfur heterocycles, we can predict the key fragmentation pathways.[12][13] The primary site of protonation will be the exocyclic amino group.

Fragmentation_Pathway cluster_frags M [M+H]+ m/z 229/231 F1 Loss of NH3 m/z 212/214 M->F1 - NH3 F2 Loss of Br• m/z 150 M->F2 - Br• F3 Loss of HBr m/z 149 M->F3 - HBr F4 Loss of CS m/z 105 F3->F4 - CS

Caption: Predicted fragmentation pathway for protonated this compound.

Key Predicted Fragments:
  • [M+H]+ at m/z 229/231: The protonated molecular ion, showing the characteristic 1:1 isotopic signature of bromine.

  • Loss of Ammonia (NH3): A common fragmentation for primary amines, leading to an ion at m/z 212/214.[12]

  • Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond would result in an ion at m/z 150.

  • Loss of Hydrogen Bromide (HBr): Elimination of HBr could lead to a radical cation at m/z 148 or a closed-shell ion at m/z 149.

  • Loss of Carbon Monosulfide (CS): Following the loss of HBr, the benzothiophene core may fragment further by losing CS, a known fragmentation pathway for thiophenes, resulting in an ion at m/z 105.[7]

Expected Data Summary:
Ionm/z (79Br/81Br)Description
[M+H]+229 / 231Protonated Molecular Ion
[M+H - NH3]+212 / 214Loss of Ammonia
[M+H - Br•]+150Loss of Bromine Radical
[M+H - HBr]+149Loss of Hydrogen Bromide
[M+H - HBr - CS]+105Subsequent loss of Carbon Monosulfide

Conclusion and Recommendations

For the routine characterization and quantification of this compound derivatives, LC-ESI-MS is the recommended technique . Its high sensitivity, compatibility with liquid chromatography, and ability to provide clear molecular weight information make it superior for most applications in a drug discovery setting. The basicity of the amino group makes this class of compounds particularly amenable to positive-ion ESI.

For in-depth structural elucidation where the molecular ion is stable, GC-EI-MS could be a powerful complementary tool , provided the analyte has sufficient volatility and thermal stability (or is derivatized). The rich fragmentation patterns generated by EI can offer unambiguous confirmation of the compound's structure.

APCI serves as a robust alternative to ESI, especially when dealing with less polar derivatives or when matrix effects are a significant concern.

Ultimately, the choice of ionization technique should be guided by the specific analytical goals. By understanding the principles and comparative performance of these methods, researchers can develop robust and reliable analytical workflows for the characterization of this important class of heterocyclic compounds.

References

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available at: [Link]

  • Givens, E. N., Venuto, P. B., & Kelliher, J. M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. Available at: [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. Available at: [Link]

  • Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1109-1125. Available at: [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. General Heterocyclic Chemistry Series. John Wiley & Sons.
  • Safaei-Ghomi, J., & Eshteghal, F. (2010). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. Available at: [Link]

  • Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Available at: [Link]

  • S.J. Sailer, et al. (2018). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Ibrahim, S. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available at: [Link]

  • Trimpin, S., & Inutan, E. D. (2018). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. Available at: [Link]

  • El-aiwis, Y. M., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. Available at: [Link]

  • Malleswari, T., et al. (2022). Mass Spectroscopy and Ionization Techniques. American Journal of Pharmacy and Health Research. Available at: [Link]

  • Slideshare. (2016). Ionization Techniques In Mass Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Molecules. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]

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HPLC purity analysis of 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Purity Analysis of 2-amino-5-bromo-benzo[b]thiophene: A Comparative Approach

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of an active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1][2] Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final API.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. As a senior application scientist, my objective is not to simply provide a protocol but to explain the causality behind the analytical choices, empowering you to develop and validate robust methods tailored to your specific needs. We will explore the comparative performance of conventional HPLC and its high-pressure counterpart, UPLC, and contextualize their roles against other potential analytical techniques.

Understanding the Analyte: Physicochemical Properties

Before developing a separation method, understanding the analyte is paramount. This compound (MW: 228.11 g/mol , Formula: C₈H₆BrNS) is an aromatic heterocyclic compound.[3][] The benzothiophene core is relatively nonpolar, while the primary amine group introduces a degree of polarity. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.

The Core of Separation: HPLC vs. UPLC

The workhorse of pharmaceutical analysis for decades has been HPLC.[5] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant enhancements in speed, resolution, and sensitivity.[6][7] The choice between them is often a balance of laboratory throughput needs, available resources, and the specific analytical challenge.

The fundamental difference lies in the particle size of the stationary phase and the operating pressures.[5][8] HPLC systems typically use columns packed with 3-5 µm particles and operate at pressures up to 6,000 psi.[5][9] In contrast, UPLC utilizes sub-2 µm particles, which requires much higher pressures—up to 15,000 psi—to push the mobile phase through the densely packed column.[5][7][9]

FeatureConventional HPLCUltra-Performance Liquid Chromatography (UPLC)Rationale & Impact
Column Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to significantly higher separation efficiency and resolution.[5][7]
Operating Pressure 500 - 6,000 psi (40 MPa)Up to 15,000 psi (100 MPa)Higher pressure is required to maintain optimal flow rates through columns with smaller particles.[9]
Typical Run Time 15 - 30 minutes1 - 10 minutesFaster analysis is a direct result of higher efficiency, allowing for increased laboratory throughput.[5][8]
Sensitivity GoodExcellentNarrower, sharper peaks from UPLC result in a better signal-to-noise ratio, improving detection of trace impurities.[6][8]
Solvent Consumption HigherLowerShorter run times and lower flow rates significantly reduce solvent usage, making UPLC a greener and more cost-effective option long-term.[5][6]
Initial Cost LowerHigherUPLC systems require specialized pumps and detectors capable of handling high pressures, leading to a greater initial investment.[6]
Method Robustness HighModerate-HighHPLC methods are often considered more robust and transferable between labs due to their widespread use and less demanding operating conditions.

From a technical standpoint, UPLC is superior in performance.[5] However, HPLC remains a validated and reliable technique, perfectly suitable for many quality control applications where extreme throughput is not the primary driver.

Beyond Liquid Chromatography: Alternative Techniques

While HPLC is the gold standard, a comprehensive guide should acknowledge other analytical options.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[10] It excels at separating chiral compounds and can be significantly faster than HPLC, offering reduced solvent consumption.[11] For polar compounds like this compound, SFC can be a powerful alternative, especially for preparative scale purification due to the ease of removing the CO₂ mobile phase.[11][12]

  • Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for degradation at high temperatures, GC is generally not the preferred method for analyzing this compound without derivatization.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective alternative to HPLC for quantifying impurities, allowing for simultaneous analysis of multiple samples.[13]

Recommended Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, self-validating protocol for the purity determination of this compound using a conventional HPLC system. The causality for each parameter is explained to facilitate adaptation and troubleshooting.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 99.5%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Buffer: Formic acid or Ammonium acetate (for pH adjustment and peak shape improvement)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation & Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detectorStandard, robust systems widely available in QC labs.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, XBridge, Luna)The C18 stationary phase provides excellent hydrophobic retention for the benzothiophene core, which is standard for reversed-phase separations.[14]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine group, ensuring a single ionic state and preventing peak tailing.
Mobile Phase B AcetonitrileACN is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is essential to elute any potential late-eluting, more nonpolar impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nm (or optimal wavelength from PDA scan)Aromatic compounds typically have strong absorbance at 254 nm. A photodiode array (PDA) detector should be used to determine the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

The rationale for system suitability is to verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

Caption: A typical workflow for HPLC purity analysis.

Method Validation: The Pillar of Trustworthiness

A developed method is incomplete until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[15][16] All validation must be conducted according to International Conference on Harmonisation (ICH) guidelines.[17][18]

G 1 Validated Method 2 Specificity 1->2 3 Linearity 1->3 4 Accuracy 1->4 5 Precision 1->5 6 Robustness 1->6 7 LOD / LOQ 1->7 8 Forced Degradation 2->8 9 Repeatability 5->9 10 Intermediate Precision 5->10

Caption: Interrelation of key HPLC method validation parameters.
Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Performed via forced degradation studies (acid, base, oxidation, heat, light).[14]The main peak should be free from co-eluting peaks. Peak purity index (from PDA detector) should be > 990.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Analyze at least five concentrations across the range.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.For purity, typically 80% to 120% of the test concentration.[15]
Accuracy The closeness of the test results to the true value. Determined by spike/recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[15]RSD ≤ 2.0% for six replicate preparations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).[17]System suitability parameters must be met under all varied conditions.

Conclusion

The purity analysis of this compound is critical for ensuring the quality of downstream pharmaceutical products. While conventional HPLC provides a robust and reliable platform for this analysis, UPLC offers significant advantages in speed and sensitivity, making it ideal for high-throughput environments. The choice of method ultimately depends on a laboratory's specific requirements for throughput, cost, and existing instrumentation.

Regardless of the platform chosen, the core principles of sound method development—understanding the analyte, making informed choices on column and mobile phase, and performing rigorous validation according to ICH guidelines—are universal. This guide provides the foundational knowledge and a practical framework for scientists to develop and implement scientifically sound purity methods, ensuring data integrity and contributing to the development of safe and effective medicines.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]

  • Fahelelbom, M., et al. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Tuto. Available at: [Link]

  • Patel, K., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2020. Available at: [Link]

  • WebofPharma. HPLC vs. UPLC. WebofPharma. 2023. Available at: [Link]

  • In-Depth Analysis. Development and Validation of HPLC Methods in Pharmaceutical Analysis. In-Depth Analysis. 2024. Available at: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. 2018. Available at: [Link]

  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. 2024. Available at: [Link]

  • Lesellier, E. How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [Link] SFC/how-good-is-sfc-for-polar-analytes/32415

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. 2024. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. 2023. Available at: [Link]

  • de Souza, S.V.C. & Junqueira, R.G. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. 2021. Available at: [Link]

  • ABsys SFC. How SFC Helps?. ABsys SFC. Available at: [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. 2019. Available at: [Link]

  • van Zelst, F. H. M., et al. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. 2019. Available at: [Link]

  • Waters Corporation. Preparative SFC Method Development. Waters Corporation. Available at: [Link]

  • PubChem. 2-Bromobenzo(b)thiophene. PubChem. Available at: [Link]

  • ResearchGate. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate. 2005. Available at: [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. 2021. Available at: [Link]

  • Pharmaffiliates. CAS No : 1034305-17-3 | Product Name : 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. Pharmaffiliates. Available at: [Link]

  • National Institutes of Health. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. PMC. 2013. Available at: [Link]

  • ResearchGate. Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. 2020. Available at: [Link]

  • Veeprho. 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene. Veeprho. Available at: [Link]

  • Jetir.Org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org. Available at: [Link]

  • Aromatic Heterocyclic Chemistry. University of East Anglia. Available at: [Link]

  • PubMed Central. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. 2011. Available at: [Link]

  • Home Sunshine Pharma. 2- (5-Bromo-2-fluorobenzyl) Benzothiophene/Benzo[B]Thiophene CAS 1034305-17-3 Ipragliflozin Intermediate with Best Price. Home Sunshine Pharma. Available at: [Link]

  • WikiEducator. INNOVATIVE METHODS FOR THE PREDICTION OF AROMATIC, ANTI-AROMATIC AND NON-AROMATIC BEHAVIOUR OF HETEROCYCLIC COMPOUN. WikiEducator. Available at: [Link]

  • National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. 2020. Available at: [Link]

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A Comparative Guide to the Anticancer Potential of Benzothiophene and Thienothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Heterocyclic compounds, particularly those containing sulfur, have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This guide provides an in-depth comparative analysis of two prominent classes of sulfur-containing heterocycles: benzothiophene and thienothiophene derivatives. By examining their structure-activity relationships, mechanisms of action, and performance in preclinical models, we aim to furnish a comprehensive resource for the rational design of next-generation cancer therapeutics.

Structural Framework: The Foundation of Biological Activity

The fundamental difference between benzothiophene and thienothiophene lies in their core bicyclic structure. Benzothiophene consists of a thiophene ring fused to a benzene ring, creating a more lipophilic and extended aromatic system. In contrast, thienothiophenes are formed by the fusion of two thiophene rings, resulting in three possible isomers: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene. This variation in the fusion pattern leads to distinct electronic and steric properties, which profoundly influence their interaction with biological targets.

The benzene ring in benzothiophene provides a scaffold for substitutions that can modulate activity, as seen in drugs like Raloxifene, a selective estrogen receptor modulator (SERM) used in breast cancer prevention[1][2][3][4]. The thienothiophene core, being more electron-rich than benzothiophene, offers unique opportunities for designing inhibitors of various enzymes implicated in cancer progression.

Comparative Anticancer Efficacy: An In Vitro Perspective

Table 1: Comparative in vitro Anticancer Activity of Benzothiophene Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (nM)Primary Mechanism of Action
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)10Tubulin Polymerization Inhibition
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileCNS (SNB-19)21.1Tubulin Polymerization Inhibition
Benzothiophene AcrylonitrileE-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileColon (HCT-116)<10Tubulin Polymerization Inhibition
5-Hydroxybenzothiophene HydrazideCompound 16bGlioblastoma (U87MG)7,200Multi-kinase Inhibition
Benzo[b]thiophene 1,1-dioxideCompound 8bLung (A549)490STAT3 Inhibition

Data compiled from multiple sources, including Penthala et al. (2013), and others, highlighting the potent, often nanomolar, activity of benzothiophene derivatives, particularly those designed as tubulin inhibitors.

Table 2: Comparative in vitro Anticancer Activity of Thienothiophene Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Primary Mechanism of Action
Thieno[2,3-b]thiophene DicarbonitrileCompound 2Breast (MCF-7)1.15EGFR Inhibition
Thieno[2,3-b]thiophene DicarbonitrileCompound 2Lung (A549)1.98EGFR Inhibition
Thieno[2,3-d]pyrimidineCompound 8Liver (HepG-2)3.3Tyrosine Kinase Inhibition
Thieno[2,3-d]pyrimidineCompound 15Breast (MCF-7)1.18Pim-1 Kinase Inhibition
Thieno[3,2-b]pyridine-5-carboxylic acidCompound 1gLiver (HepG2)0.016Not Specified

Data compiled from multiple sources, including studies on thieno[2,3-b]thiophene and thieno[2,3-d]pyrimidine derivatives, showcasing their efficacy in the micromolar to sub-micromolar range against various cancer cell lines.[5][6][7][8][9]

Expert Insights: The data suggests that benzothiophene derivatives, particularly the acrylonitrile analogs, exhibit remarkable potency, often in the nanomolar range, primarily through the inhibition of tubulin polymerization[10]. Thienothiophene derivatives, on the other hand, have demonstrated significant efficacy as kinase inhibitors, with IC50 values in the low micromolar to nanomolar range. The choice of scaffold can, therefore, be guided by the desired molecular target.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of these compounds stems from their ability to interfere with critical cellular processes. Understanding these mechanisms is vital for rational drug design and for predicting potential synergies or resistance mechanisms.

Benzothiophene Derivatives: A Multi-pronged Attack

Benzothiophene-based compounds have been shown to target several key pathways in cancer cells:

  • Tubulin Polymerization Inhibition: A significant number of potent benzothiophene derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds often mimic the action of natural products like combretastatin A-4[10].

  • Kinase Inhibition: Certain benzothiophene derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing activity against kinases like Clk4, DRAK1, and haspin[11].

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent STAT3 inhibitors, leading to apoptosis in cancer cells.

Diagram: Benzothiophene Derivative Targeting the STAT3 Pathway

STAT3_Pathway_Benzothiophene Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Y705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene (e.g., Bcl-2, Cyclin D1) Nucleus->Gene activates transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Benzothiophene Benzothiophene Derivative Benzothiophene->pSTAT3 inhibits phosphorylation Wnt_Pathway_Thienothiophene cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL DVL Frizzled->DVL activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Ub Ubiquitination & Degradation BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation Thienothiophene Thienothiophene Derivative Thienothiophene->DestructionComplex modulates

Caption: Thienothiophene derivatives can modulate the Wnt/β-catenin signaling pathway.

In Vivo Antitumor Efficacy: From the Bench to Preclinical Models

The ultimate test of an anticancer agent's potential is its efficacy in a living organism. Both benzothiophene and thienothiophene derivatives have been evaluated in various in vivo models, typically using xenografts in immunocompromised mice.

  • Benzothiophene Derivatives: In vivo studies have shown that benzothiophene derivatives can significantly inhibit tumor growth in mouse models. For instance, a benzyl urea tetrahydrobenzo[b]thiophene derivative demonstrated potent antitumor activity in a CT26 murine tumor model, with a nanoparticle formulation further enhancing its efficacy. [12]Clinically used benzothiophene derivatives like Zileuton have also shown tumor growth inhibition in xenograft models of cervical cancer. [13][14][15]

  • Thienothiophene Derivatives: Thienothiophene-based compounds have also shown promising in vivo results. A new thiophene derivative demonstrated antitumor efficacy against colorectal cancer in mice, and its effect was augmented by gamma irradiation. [16]Furthermore, 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives significantly reduced tumor growth in a breast cancer xenograft model. [17][18] Expert Insights: Both classes of compounds have demonstrated proof-of-concept in vivo. The development of nanoparticle-based delivery systems for these often-hydrophobic molecules is a promising strategy to improve their pharmacokinetic properties and in vivo efficacy. [12]Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing regimens and minimize toxicity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of these compounds.

Diagram: Experimental Workflow for In Vitro Anticancer Drug Screening

experimental_workflow start Start: Synthesized Compound mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Value mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If active apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If active mechanistic Mechanistic Assays cell_cycle->mechanistic apoptosis->mechanistic tubulin Tubulin Polymerization Assay mechanistic->tubulin e.g. kinase Kinase Inhibition Assay mechanistic->kinase e.g. western Western Blot (Protein Expression) mechanistic->western e.g. end End: Lead Compound Identification tubulin->end kinase->end western->end

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (benzothiophene or thienothiophene derivative) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

Both benzothiophene and thienothiophene derivatives represent highly promising scaffolds for the development of novel anticancer agents. Benzothiophenes have demonstrated exceptional potency as tubulin polymerization inhibitors, while thienothiophenes have shown great potential as inhibitors of various kinases crucial for cancer cell survival and proliferation.

The choice between these two scaffolds will likely be dictated by the specific molecular target and the desired mechanism of action. Future research should focus on:

  • Direct Comparative Studies: Conducting more head-to-head comparisons of optimized derivatives from both classes against a broad panel of cancer cell lines to better delineate their relative strengths and weaknesses.

  • Structure-Activity Relationship (SAR) Refinement: Further exploration of the chemical space around these scaffolds to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to assess not only antitumor efficacy but also pharmacokinetic profiles and potential toxicities.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapies or targeted agents to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the insights presented in this guide, researchers and drug development professionals can make more informed decisions in the design and advancement of the next generation of benzothiophene- and thienothiophene-based anticancer drugs.

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A Senior Application Scientist's Guide to Catalyst Selection for 2-Amino-5-bromo-benzo[b]thiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

The 2-amino-5-bromo-benzo[b]thiophene scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its functionalization is a critical step in the synthesis of novel drug candidates, enabling the exploration of structure-activity relationships. This guide provides a comparative analysis of the efficacy of various catalytic systems for the functionalization of this important heterocyclic building block. We will delve into the nuances of catalyst selection for both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the C5-position, as well as discuss emerging strategies for C-H functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to novel benzo[b]thiophene derivatives.

Introduction: The Significance of this compound in Drug Discovery

The benzo[b]thiophene moiety is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The presence of an amino group at the C2-position and a bromine atom at the C5-position on the benzo[b]thiophene core provides two orthogonal handles for synthetic diversification. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amino group, on the other hand, can be acylated, alkylated, or used as a directing group for further functionalization. This versatility makes this compound a highly valuable starting material in the synthesis of compound libraries for high-throughput screening.

Functionalization Strategies: A Comparative Overview

The primary routes for the functionalization of this compound involve the transformation of the C-Br bond. Palladium- and copper-catalyzed cross-coupling reactions are the most prevalent and well-established methods for this purpose. More recently, direct C-H functionalization has emerged as a powerful tool for derivatization at other positions on the benzothiophene ring system, offering novel avenues for molecular diversification.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The choice of the palladium catalyst and ligand is critical for achieving high yields and tolerating the potentially coordinating amino group on the substrate.

Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

While direct comparative data for this compound is limited in the readily available literature, we can extrapolate from studies on structurally similar, electron-rich and potentially coordinating substrates like 2-amino-5-bromo-4-methylpyridine.[3] The following table summarizes the expected performance of different palladium catalyst systems.

Catalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Key Considerations
System 1: Traditional
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid80-90[3]Readily available and cost-effective. May require higher catalyst loading and longer reaction times for challenging substrates.
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>90[3]Bulky, electron-rich phosphine ligands enhance catalytic activity, allowing for lower catalyst loadings and shorter reaction times. Effective for sterically hindered substrates.
System 3: NHC Ligand
Pd-PEPPSI-IPrIPrK₂CO₃DMF/H₂OPhenylboronic acid>90[4]N-Heterocyclic carbene (NHC) ligands offer high stability and activity, often with excellent functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst Precursor: Pd(OAc)₂ is a common and air-stable precursor that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, offering convenience but potentially lower activity for some substrates compared to modern ligand systems.

  • Ligand: The choice of phosphine or NHC ligand is paramount. Bulky, electron-rich ligands like SPhos (a Buchwald ligand) promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency.[5] NHC ligands are strong σ-donors and form very stable complexes with palladium, making them robust catalysts.

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic substrate and the inorganic base and boronic acid.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Pd(0)L2_leg Active Catalyst Oxidative_leg Oxidative Addition Complex Transmetalation_leg Transmetalation Complex Product_leg Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand is crucial, especially given the presence of the free amino group on the this compound substrate, which could potentially act as a competing nucleophile or ligand.

Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Data from analogous systems, such as the amination of other bromo-heterocycles, suggests the following performance trends.[6][7]

Catalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Key Considerations
System 1: First-Gen Ligand
Pd₂(dba)₃BINAPNaOtBuTolueneAniline70-85[8]One of the earliest successful ligand systems. May require higher temperatures and catalyst loadings.
System 2: Buchwald Ligand
Pd(OAc)₂XPhosNaOtBuTolueneAniline>90[2][7]Highly active for a broad range of amines and aryl halides, including electron-rich and sterically hindered substrates.[9]
System 3: BrettPhos Precatalyst
BrettPhos Pd G3BrettPhosLHMDSTHFAniline>90[10]Precatalysts offer improved air-stability and handling. BrettPhos is particularly effective for coupling primary amines.

Causality Behind Experimental Choices:

  • Ligand Evolution: The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) by the Buchwald group revolutionized this field.[11] These ligands facilitate the rate-limiting reductive elimination step, leading to higher turnover numbers and broader substrate scope.[12]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the amine and form the active palladium-amido complex.

  • Precatalysts: The use of well-defined palladium precatalysts, which are air-stable and readily activated under the reaction conditions, has greatly improved the reproducibility and convenience of the Buchwald-Hartwig amination.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Pd(0)L_leg Active Catalyst Oxidative_leg Oxidative Addition Complex Amido_leg Palladium-Amido Complex Product_leg N-Arylated Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Copper-Catalyzed C-N Coupling: The Ullmann Condensation

The Ullmann condensation offers a more economical alternative to palladium-catalyzed methods for C-N bond formation. While traditionally requiring harsh reaction conditions, modern developments have introduced milder protocols using various ligands.

Performance Comparison of Copper Catalysts for Ullmann Condensation

Catalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Key Considerations
CuI1,10-PhenanthrolineCs₂CO₃DioxaneAniline70-85A classic ligand for Ullmann couplings. Still may require elevated temperatures.
CuIL-ProlineK₂CO₃DMSOAniline75-90Amino acid-based ligands can promote the reaction under milder conditions.
Cu(OAc)₂α-Benzoin oximeK₃PO₄DMSOAniline80-95[10]A more recently developed system demonstrating high efficiency for a range of N-nucleophiles.[10]

Causality Behind Experimental Choices:

  • Copper Source: Cu(I) salts like CuI are often more active than Cu(II) salts, although Cu(II) precursors can be reduced in situ.

  • Ligand: The ligand is crucial for solubilizing the copper catalyst and facilitating the coupling reaction. Diamines, amino acids, and oximes have all been shown to be effective.[10] Mechanistic studies suggest that the ligand environment controls the concentration of the active catalytic species.[1]

  • Base and Solvent: The choice of base and solvent is highly dependent on the specific ligand and substrates used.

Emerging Catalytic Systems for Benzothiophene Functionalization

Beyond the workhorse palladium and copper catalysts, other transition metals are showing promise for the functionalization of benzothiophenes, particularly through C-H activation pathways.

  • Rhodium and Iridium Catalysis: These metals are well-known for their ability to catalyze directed C-H functionalization.[13][14][15][16] For this compound, the amino group could potentially serve as a directing group to functionalize the C3 position.

  • Gold Catalysis: Gold catalysts have been employed for the C3-alkylation of benzothiophene S-oxides.[3][17] This approach offers a mechanistically distinct pathway for functionalization.[3]

  • Nickel Catalysis: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis is gaining traction for cross-coupling reactions.[18][19]

Experimental Protocols

The following are generalized, representative protocols that should be optimized for the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture with stirring at the optimized temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids (Substrate, Boronic Acid, Base) B 2. Add catalyst/ligand A->B C 3. Inert atmosphere (Evacuate/Backfill) B->C D 4. Add degassed solvent C->D E 5. Heat and stir D->E F 6. Monitor progress (TLC/LC-MS) E->F G 7. Cool and quench F->G H 8. Extraction G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the amine coupling partner (1.2 mmol).

  • Heat the reaction mixture with stirring at the optimized temperature (typically 80-110 °C) until the reaction is complete.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion and Future Outlook

The functionalization of this compound is a well-trodden path in medicinal chemistry, with palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions being the most reliable and versatile methods for C-C and C-N bond formation, respectively. The choice of ligand is the most critical parameter for success, with modern bulky, electron-rich phosphine and N-heterocyclic carbene ligands offering superior performance. Copper-catalyzed Ullmann condensations provide a more economical alternative, and recent advancements have made this method more practical.

The future of this field lies in the development of more sustainable catalytic systems, such as those based on earth-abundant metals like nickel and iron, and in the continued exploration of direct C-H functionalization to access novel chemical space. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts for the synthesis of the next generation of benzo[b]thiophene-based therapeutics.

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A Comparative Guide to Analytical Methods for the Quality Control of 2-amino-5-bromo-benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its starting materials and intermediates. 2-amino-5-bromo-benzo[b]thiophene (CAS: 45894-06-2, Formula: C₈H₆BrNS, MW: 228.11) is a crucial heterocyclic building block in the synthesis of numerous therapeutic agents, including those targeting microtubules.[1] Ensuring its purity, identity, and stability is not merely a procedural step but a cornerstone of drug safety and efficacy. Impurities originating from the synthesis, such as unreacted starting materials or side-products, can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity.[2]

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust quality control (QC) of this compound. We move beyond simple procedural descriptions to explain the causality behind experimental choices, grounding our recommendations in established principles of analytical chemistry and regulatory expectations.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals who require a multi-faceted and reliable strategy for quality assessment.

An Integrated Approach to Quality Control

No single analytical technique can fully characterize a pharmaceutical intermediate. A robust QC strategy employs an orthogonal approach, where different methods provide complementary information. The workflow typically involves chromatographic techniques for separation and quantification, spectroscopic methods for structural confirmation and identification, and thermal analysis for assessing physical properties.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Definitive Identification cluster_2 Purity & Assay cluster_3 Physical Properties cluster_4 Final Disposition raw_material New Batch of 2-amino-5-bromo- benzo[b]thiophene visual_check Visual Inspection (Appearance, Color) raw_material->visual_check solubility Solubility Tests visual_check->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ir FTIR Spectroscopy solubility->ir ms Mass Spectrometry solubility->ms hplc HPLC-UV (Purity, Assay, Related Substances) solubility->hplc thermal Thermal Analysis (DSC/TGA) solubility->thermal release Batch Release (Pass/Fail) ms->release hplc->release gc GC (Residual Solvents, Volatile Impurities) gc->release kf Karl Fischer (Water Content) kf->release

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Chromatographic Methods: The Cornerstone of Purity and Assay

Chromatographic techniques are indispensable for separating the main compound from impurities and accurately quantifying them.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for purity determination and assay of non-volatile organic compounds like this compound. Its high resolving power and sensitivity make it ideal for detecting trace-level impurities.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the primary choice. The nonpolar nature of the C18 chains provides strong hydrophobic interactions with the benzothiophene ring system, ensuring good retention and separation from more polar or nonpolar impurities.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is optimal. The acid suppresses the ionization of the amino group, leading to sharper, more symmetrical peaks. A gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: UV detection is highly effective due to the conjugated aromatic system of the molecule, which exhibits strong chromophores. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, helping to assess peak purity and tentatively identify impurities based on their UV spectra.

Protocol: Validated RP-HPLC Method for Purity and Assay

This protocol is designed as a self-validating system, incorporating parameters that ensure its performance is reliable and reproducible, in line with ICH guidelines.[5][6]

  • Instrumentation & Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Solutions Preparation:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of 100 µg/mL.

    • Sample Solution (for Purity & Assay): Prepare the sample in the same manner as the standard solution.

    • System Suitability: The standard solution is used to verify the performance of the chromatographic system before analysis.

  • Validation Parameters & Acceptance Criteria:

    • Specificity: The method must be able to resolve the main peak from potential impurities and degradation products. This is often assessed by analyzing stressed samples (e.g., acid, base, peroxide, heat, light).

    • Linearity: A minimum of five concentrations are prepared, and the peak area response should be linear with a correlation coefficient (r²) ≥ 0.999.[6]

    • Accuracy: Determined by spike recovery at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate Precision): Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2.0%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[7]

Parameter Typical Acceptance Criteria Purpose
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of 5 injections ≤ 2.0%Ensures the chromatographic system is performing adequately for the analysis.
Specificity Peak purity index > 0.995; No co-elution with known impuritiesConfirms the method measures only the intended analyte.[6]
Linearity (r²) ≥ 0.999Establishes a direct relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the consistency and reproducibility of the method.
Gas Chromatography (GC)

GC is less commonly used for the primary analysis of this compound due to its relatively low volatility and thermal stability. However, it is the preferred method for analyzing residual solvents (per ICH Q3C) and for detecting volatile organic impurities that may be present from the synthesis.[8][9] When coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC provides excellent sensitivity for these specific applications.

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic methods are essential for confirming the chemical identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene and thiophene rings, as well as a broad signal for the amino (-NH₂) protons.[10]

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum would display signals for the eight unique carbons in the molecule's core structure.

  • Why it's Trustworthy: The NMR spectrum is a unique fingerprint of a molecule. By comparing the sample's spectrum to that of a certified reference standard or to predicted spectra, identity can be confirmed with very high confidence. It is also highly effective for identifying and quantifying impurities that have different chemical structures, often without the need for an impurity reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorption bands:

  • N-H stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-S stretching: Typically weaker bands in the fingerprint region (600-800 cm⁻¹).

While not a quantitative technique, IR is an excellent identity check.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights and fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₆BrNS by matching the measured mass to the calculated mass with high accuracy.

Thermal Analysis: Assessing Physical Properties and Stability

Thermal analysis techniques like DSC and TGA provide critical information about the material's physical properties, which are directly related to its purity.[11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine thermal stability and decomposition profiles.[12] It can also quantify the content of volatile components, such as residual water or solvents, that might be present.

Comparative Summary of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques.

Logical_Relationship cluster_spec Spectroscopic Methods center Quality Control of This compound hplc HPLC center->hplc Asks 'How much?' & 'How pure?' spec Spectroscopy center->spec Asks 'What is it?' thermal Thermal Analysis center->thermal Asks 'Is it stable?' & 'What are its physical properties?' ms MS hplc->ms LC-MS for Impurity ID nmr NMR spec->nmr spec->ms ir IR spec->ir nmr->ms Structural Detail ms->ir Functional Groups

Caption: Logical relationship of analytical quality control techniques.
Technique Primary Application Strengths Limitations
HPLC-UV/PDA Purity, Assay, Related SubstancesHigh resolution, quantitative, robust, well-established for regulatory submissions.[13]Requires a reference standard for assay; may not detect non-chromophoric impurities.
GC-FID/MS Residual Solvents, Volatile ImpuritiesHigh sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Identity, Structural Elucidation, Impurity IDUnambiguous structural confirmation, can quantify without a specific reference standard.Lower sensitivity than chromatography, requires more expensive instrumentation.
IR Spectroscopy Identity (Functional Groups)Fast, simple, non-destructive.Provides limited structural information; not quantitative.
Mass Spectrometry Identity (Molecular Weight), Impurity IDExtremely sensitive, provides molecular weight and structural fragments.Often requires coupling with chromatography (LC/GC) for complex mixtures.
DSC/TGA Melting Point, Thermal Stability, Purity IndicationProvides key physical property data; sensitive to impurities affecting the crystal lattice.Indirect measure of purity; requires careful interpretation.

Conclusion

The quality control of this compound requires a scientifically sound, multi-technique approach. While RP-HPLC stands as the primary tool for quantitative analysis of purity and assay, its data must be contextualized and supported by definitive spectroscopic identification and physical characterization. A combination of HPLC for separation, NMR and MS for structural confirmation, and thermal analysis for physical properties creates a self-validating system that provides a comprehensive and trustworthy assessment of the material's quality.[3][14] This integrated strategy ensures that this critical intermediate meets the stringent standards required for the synthesis of safe and effective pharmaceuticals, ultimately safeguarding public health.

References

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Amino-5-bromo-benzo[b]thiophene: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-amino-5-bromo-benzo[b]thiophene, a halogenated aromatic amine. Our focus is on providing not just the procedure, but the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is an off-white solid belonging to two chemical classes of significant toxicological concern: aromatic amines and halogenated organic compounds.[1][2] A thorough understanding of its hazards is the foundation of its safe handling and disposal.

Key Hazards Profile:

Hazard CategoryDescriptionRationale and Implications
Health Hazards Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[3][4]The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Aromatic amines as a class are known for potential systemic toxicity, including hepatotoxicity, and some are suspected human carcinogens.[5] While specific carcinogenicity data for this compound is not readily available, prudence dictates minimizing exposure.[5][6]
Environmental Hazards As a brominated organic compound, it is not readily biodegradable and poses a risk to aquatic ecosystems if improperly released.Halogenated organic compounds are subject to strict environmental regulations due to their persistence and potential to form toxic byproducts.[7] Disposal down the drain or in regular trash is strictly prohibited.[8][9]
Reactivity Hazards Stable under recommended storage conditions. However, thermal decomposition can produce hazardous gases.High-temperature decomposition or combustion will liberate toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide (HBr).[10][11] Incineration of brominated compounds can also form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) if not performed under optimal conditions.[12]
Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity, from weighing to disposal, the following PPE is required:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

  • Body Protection: A lab coat is mandatory.[13][14] For handling larger quantities or cleaning spills, consider a chemically impervious apron or suit.

  • Respiratory Protection: All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[3][4]

Waste Segregation and Collection Protocol

The cardinal rule of hazardous waste management is proper segregation. Commingling different waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.[2][9] this compound waste must always be classified as Halogenated Organic Waste .

WasteSegregation cluster_state Physical State? cluster_containers Waste Containers start Waste Generation (Containing this compound) is_solid Solid? start->is_solid solid_waste Contaminated PPE (gloves, weigh paper) Residual solid compound is_solid->solid_waste Yes liquid_waste Contaminated Solvents (e.g., from reaction workup or glassware rinsing) is_solid->liquid_waste No solid_container "HALOGENATED ORGANIC SOLIDS" Hazardous Waste Container solid_waste->solid_container liquid_container "HALOGENATED ORGANIC LIQUIDS" Hazardous Waste Container liquid_waste->liquid_container

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Collection Procedure

A. For Solid Waste (Residual powder, contaminated wipes, gloves, etc.):

  • Designate a Container: Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." This should be a sealable, rigid container (e.g., a polyethylene drum or pail).

  • Transfer Waste: Carefully place all solid materials contaminated with this compound into this container. Avoid creating dust; if transferring powder, do so within a fume hood.

  • Seal Securely: Keep the container sealed at all times except when adding waste.[8] This prevents the release of vapors and protects the lab environment.

  • Store Appropriately: Store the container in a designated satellite accumulation area, away from incompatible materials like oxidizers.[9][15]

B. For Liquid Waste (Solutions containing the compound):

  • Designate a Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Liquids." This is typically a solvent safety can or a chemically resistant bottle with a screw-top cap.

  • Segregate Solvents: Crucially, do not mix halogenated waste streams with non-halogenated ones. [2] Doing so classifies the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.

  • Manage Headspace: Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]

  • Seal and Store: Securely cap the container and store it in a well-ventilated area, preferably in a flammable storage cabinet if the solvent is flammable, with secondary containment to prevent spills.[15]

Management of Spills and Contamination

Accidents happen, but a prepared response minimizes risk. All labs handling this compound should have a spill kit readily available.

Spill Kit Contents:

ComponentPurpose
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, disposable apron/gown
Absorbent Material Vermiculite, sand, or commercial sorbent pads
Containment Dikes or socks to prevent the spread of liquid spills
Tools Plastic dustpan, brush, forceps/tongs (use non-sparking tools if flammable solvents are present[16])
Waste Disposal Labeled bags for contaminated solids, sealable container
Protocol for Small Laboratory Spills (<100g solid / <250mL solution)
  • Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE from the spill kit, including gloves, goggles, and a lab coat.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a dry cloth or paper towels to prevent dust from becoming airborne. Do not sweep dry powder.

    • For Liquids: Surround the spill with absorbent dikes or pads to prevent it from spreading.

  • Clean Up:

    • For Solids: Carefully dampen the absorbent material covering the powder (water is acceptable if no reactive chemicals are present). Gently sweep the dampened material into a plastic dustpan and place it into a labeled hazardous waste bag or container.

    • For Liquids: Cover the spill with absorbent material, working from the outside in. Allow it to fully absorb the liquid, then scoop the saturated material into a hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container of spill cleanup debris, label it clearly as "Spill Debris containing this compound," and manage it as Halogenated Organic Solid waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

The Principle of Final Disposition: From Lab to Destruction

The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. For halogenated organic waste, the industry-standard and EPA-preferred method is high-temperature incineration in a specially designed hazardous waste incinerator.[7]

DisposalLifecycle lab 1. Laboratory Bench (Waste Generation) ehs 2. EHS Pickup (On-site Consolidation) lab->ehs transport 3. Licensed Transporter (Secure Logistics) ehs->transport facility 4. Approved Treatment Facility (RCRA Permitted Incinerator) transport->facility end 5. Final Products (CO2, H2O, N2, Neutral Salts) facility->end

Caption: Overall Disposal Lifecycle for Hazardous Chemical Waste.

Why Incineration is Essential:

  • Complete Destruction: Temperatures in a hazardous waste incinerator (often >1000 °C) are sufficient to break the stable aromatic and carbon-halogen bonds, destroying the original molecule.

  • Acid Gas Neutralization: The combustion of this compound produces hydrogen bromide (HBr), a highly corrosive acid gas.[11] These incinerators are equipped with "scrubbers," which are systems that neutralize these acid gases, often with a caustic solution, converting them into harmless salts and water.[7]

  • Preventing Pollutant Formation: Proper control of temperature and residence time is critical to prevent the formation of toxic byproducts like PBDD/Fs.[12]

By meticulously segregating this compound as halogenated waste, you ensure it is routed to a facility capable of this specialized and necessary treatment, thereby protecting both human health and the environment.

References

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A Senior Application Scientist's Guide to the Safe Handling of 2-AMINO-5-BROMO-BENZO[B]THIOPHENE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of various pharmacologically active molecules, 2-amino-5-bromo-benzo[b]thiophene is a compound of significant interest in the drug development pipeline. Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Anticipated Hazard Profile

Based on the chemical structure, the following hazards should be anticipated when handling this compound:

  • Skin and Eye Irritation: The presence of a bromine atom on the aromatic ring and the primary amine group suggests that the compound is likely to be an irritant upon contact with skin and eyes. Safety data for similar brominated benzothiophenes confirms that they can cause skin and serious eye irritation.[2][3]

  • Acute Toxicity (Oral): Many related compounds are harmful if swallowed.[4]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to irritation of the respiratory system.

  • Potential for Systemic Toxicity: Aromatic amines can be absorbed through the skin and may have systemic effects. While specific data for this compound is unavailable, it is prudent to minimize all routes of exposure.

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, N95 or higher RespiratorTo prevent inhalation of fine particles and protect against accidental splashes to the face and eyes.
Solution Preparation Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatTo protect against skin and eye contact with the dissolved compound.
Reaction Setup and Monitoring Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatStandard protection for handling chemical reactions.
Work-up and Purification Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatTo protect against exposure during extraction, filtration, and chromatography.
Spill Cleanup Chemical Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles, Face Shield, Disposable Coveralls, Respirator with appropriate cartridgeEnhanced protection is necessary when dealing with a concentrated, uncontrolled release of the material.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Hazards Assess Hazards (Review this Guide and SDS of related compounds) Select_PPE Select Appropriate PPE (Based on Operation) Assess_Hazards->Select_PPE Don_PPE Don PPE Select_PPE->Don_PPE Perform_Operation Perform Laboratory Operation (Weighing, Reaction, etc.) Don_PPE->Perform_Operation Doff_PPE Doff PPE Correctly Perform_Operation->Doff_PPE Dispose_Waste Dispose of Contaminated Waste (Gloves, Bench Paper, etc.) Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Response Spill_Occurs Spill Occurs Assess_Situation Assess Situation (Size and Location) Spill_Occurs->Assess_Situation Small_Spill Small Spill in Fume Hood? Assess_Situation->Small_Spill Evacuate Evacuate Area Alert Supervisor and EHS Small_Spill->Evacuate No Cleanup Contain and Clean Up Spill (with appropriate PPE) Small_Spill->Cleanup Yes Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-5-BROMO-BENZO[B]THIOPHENE
Reactant of Route 2
2-AMINO-5-BROMO-BENZO[B]THIOPHENE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.